molecular formula C30H52O26 B7799376 Cellopentaose

Cellopentaose

Katalognummer: B7799376
Molekulargewicht: 828.7 g/mol
InChI-Schlüssel: FTNIPWXXIGNQQF-XHCCAYEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cellopentaose is a pentasaccharide comprised of five D-glucose residues connected by beta(1->4) linkages.

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIPWXXIGNQQF-XHCCAYEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cellopentaose: A Technical Guide to its Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of cellopentaose (B43506), a key oligosaccharide in cellulose (B213188) degradation. It details its molecular formula and weight, and outlines the experimental protocols used for their determination, offering valuable insights for researchers in glycobiology and drug development.

Core Molecular Data

This compound is an oligosaccharide composed of five glucose units linked by β-1,4 glycosidic bonds. Its fundamental molecular properties are summarized below.

PropertyValueCitation
Molecular Formula C30H52O26[1][2][3][4][5]
Molecular Weight 828.72 g/mol [1][2][3][5]
Appearance White to off-white powder[3]
Synonyms D-(+)-Cellopentaose[3][5]

Table 1: Molecular Properties of this compound. A summary of the core molecular data for this compound.

Experimental Determination of Molecular Properties

The determination of the molecular formula and weight of oligosaccharides like this compound relies on a combination of chromatographic and mass spectrometric techniques. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of oligosaccharides. For molecular weight determination, it is often coupled with a mass spectrometer.

Methodology:

  • Sample Preparation: A sample of the oligosaccharide is dissolved in a suitable solvent, typically deionized water or a buffer solution. If derivatization is required for detection, the sample is treated with a labeling agent such as 4-aminobenzoic acid ethyl ester (ABEE) via reductive amination.[6]

  • Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a detector (e.g., refractive index detector or a mass spectrometer) is used.

  • Column Selection: A C18 column is commonly used for the separation of derivatized oligosaccharides.[6] For underivatized oligosaccharides, specialized columns for saccharide analysis are employed.

  • Mobile Phase: A mobile phase with a high water content is often utilized.[6] The specific composition of the mobile phase depends on the column and the nature of the oligosaccharide.

  • Elution and Detection: The sample is injected into the column, and the components are separated based on their interaction with the stationary phase. The elution of the separated components is monitored by the detector.

  • Data Analysis: The retention time of the oligosaccharide is compared to that of known standards to estimate its molecular size. When coupled with a mass spectrometer, the precise molecular weight can be determined.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it a suitable method for estimating the molecular weight of oligosaccharides.

Methodology:

  • Sample Preparation: The oligosaccharide sample is dissolved in the same buffer that will be used as the mobile phase.

  • Chromatographic System: An HPLC system is configured for SEC with a pump, injector, and a refractive index (RI) or light scattering detector.

  • Column Selection: Columns are packed with porous beads of a specific pore size range suitable for the expected molecular weight of the oligosaccharide.[6]

  • Mobile Phase: An aqueous buffer is typically used as the mobile phase.

  • Elution and Detection: The sample is injected into the column. Larger molecules that are excluded from the pores of the stationary phase elute first, followed by smaller molecules that can penetrate the pores.[6]

  • Calibration and Analysis: A calibration curve is generated by running a series of standards with known molecular weights. The molecular weight of the unknown oligosaccharide is then estimated by comparing its elution volume to the calibration curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for the direct and accurate determination of the molecular weight of oligosaccharides.

Methodology:

  • Sample Preparation: The oligosaccharide sample is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid). A small volume of this mixture is then spotted onto a MALDI target plate and allowed to air-dry, leading to the co-crystallization of the sample and matrix.

  • Mass Spectrometer: A MALDI-TOF mass spectrometer is used for the analysis.

  • Ionization: The target plate is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the oligosaccharide molecules.

  • Time-of-Flight Analysis: The ionized molecules are accelerated into a flight tube. The time it takes for an ion to travel the length of the tube is proportional to its mass-to-charge ratio.

  • Data Acquisition and Analysis: The detector measures the arrival time of the ions, and this information is used to generate a mass spectrum. The molecular weight of the oligosaccharide is determined from the mass-to-charge ratio of the detected ions.

Workflow for Molecular Property Determination

The logical flow for determining the molecular formula and weight of an oligosaccharide like this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Separation & Preliminary Analysis cluster_2 Precise Mass Determination cluster_3 Data Analysis & Final Determination Oligosaccharide_Sample Oligosaccharide Sample HPLC HPLC Oligosaccharide_Sample->HPLC Injection SEC Size Exclusion Chromatography Oligosaccharide_Sample->SEC Injection MALDI_TOF_MS MALDI-TOF MS HPLC->MALDI_TOF_MS Fraction Collection & Analysis SEC->MALDI_TOF_MS Fraction Collection & Analysis Molecular_Weight Molecular Weight Determination MALDI_TOF_MS->Molecular_Weight Mass Data Empirical_Formula Empirical Formula Calculation Molecular_Weight->Empirical_Formula Used for Calculation Molecular_Formula Molecular Formula Determination Empirical_Formula->Molecular_Formula Whole Number Multiple

Figure 1: Workflow for Molecular Property Determination. This diagram illustrates the sequential process of sample preparation, separation, mass determination, and data analysis to ascertain the molecular formula and weight of an oligosaccharide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose (B43506) is a well-defined oligosaccharide composed of five β-(1→4) linked D-glucose units. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, this compound serves as a valuable model compound for studying cellulose structure, enzymatic degradation, and its potential applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their characterization, and insights into its biological interactions, offering a crucial resource for researchers in materials science, biochemistry, and drug development.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its behavior in different environments and its application in experimental settings. A summary of its key physical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₃₀H₅₂O₂₆[1][2]
Molecular Weight 828.72 g/mol [1][2]
CAS Number 2240-27-9[1][2]
Appearance White to off-white powder or crystalline solid[3]
Melting Point 245-268 °C (decomposes)[4][5]
Solubility in Water Slightly soluble to insoluble; reported as ≤ 2 mg/mL[2][3][6]
Specific Optical Rotation [α]²⁰/D = +11.0° to +14.5° (c=1, H₂O)[3]

Table 1: Physical Properties of this compound

The variability in the reported melting point suggests that it is dependent on the crystalline form and purity of the sample. The solubility of this compound in water is limited due to the strong intermolecular hydrogen bonding between the glucose units, a characteristic shared with cellulose.

Experimental Protocols for Determining Physical Properties

The melting point of this compound can be determined using a capillary melting point apparatus.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Sample Dry this compound Sample Capillary Pack into Capillary Tube Sample->Capillary Apparatus Place in Melting Point Apparatus Capillary->Apparatus Heat Heat Slowly (1-2 °C/min) Apparatus->Heat Observe Observe Melting Range Heat->Observe Record Record Temperatures Observe->Record

Figure 1: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The quantitative solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Solubility_Determination Start Add Excess this compound to Water Equilibrate Equilibrate with Stirring Start->Equilibrate Separate Separate Undissolved Solid (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC) Separate->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

Figure 2: Workflow for Solubility Determination.

Protocol:

  • Saturation: An excess amount of this compound is added to a known volume of deionized water.

  • Equilibration: The mixture is stirred at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).

The specific optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Optical_Rotation_Measurement Prepare Prepare Solution of Known Concentration Fill Fill Polarimeter Tube Prepare->Fill Measure Measure Observed Rotation (α) Fill->Measure Calculate Calculate Specific Rotation [α] Measure->Calculate

Figure 3: Workflow for Specific Optical Rotation Measurement.

Protocol:

  • Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a suitable solvent (typically water).

  • Measurement: The solution is placed in a polarimeter cell of a known path length (l, in dm). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (l × c).

Chemical Properties of this compound

The chemical reactivity of this compound is primarily dictated by the presence of hydroxyl groups and the β-(1→4) glycosidic linkages.

Hydrolysis

The glycosidic bonds in this compound are susceptible to hydrolysis under acidic conditions or by the action of cellulolytic enzymes (cellulases), yielding smaller oligosaccharides and ultimately glucose.

Enzymatic Hydrolysis: Cellobiohydrolases, endoglucanases, and β-glucosidases are key enzymes in the breakdown of cellulose and cello-oligosaccharides. The hydrolysis of this compound by these enzymes is a critical area of research in biofuel production and understanding biomass degradation.

Oxidation

The hydroxyl groups of this compound can be oxidized. A common laboratory-scale oxidation is the periodate (B1199274) oxidation, which cleaves the C2-C3 bond of the glucose rings to form dialdehyde (B1249045) derivatives.

Reduction

The aldehyde group of the reducing end glucose unit can be reduced to a primary alcohol, forming the corresponding alditol, cellopentaitol. This is typically achieved using reducing agents like sodium borohydride.

Experimental Protocols for Chemical Reactions

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of the products of this compound hydrolysis.

HPAEC_PAD_Analysis Incubate Incubate this compound with Enzyme Quench Quench Reaction at Time Points Incubate->Quench Inject Inject Sample into HPAEC-PAD System Quench->Inject Separate Separate Oligosaccharides on Anion-Exchange Column Inject->Separate Detect Detect Eluted Sugars with PAD Separate->Detect Analyze Analyze Chromatogram Detect->Analyze

Figure 4: Workflow for HPAEC-PAD Analysis of Enzymatic Hydrolysis.

Protocol:

  • Reaction Setup: A solution of this compound is incubated with the cellulase (B1617823) enzyme under optimal conditions of temperature and pH.

  • Sampling and Quenching: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped, for example, by heat inactivation or addition of a strong base.

  • Chromatography: The samples are injected into an HPAEC system equipped with a suitable anion-exchange column (e.g., CarboPac series) and a PAD detector.

  • Elution: The oligosaccharides are separated using a high pH eluent, typically a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient.

  • Detection and Analysis: The eluted sugars are detected by the PAD, and the resulting chromatogram is analyzed to identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of known standards.

Biological Activity and Relevance to Drug Development

While this compound itself is not a known drug, its structure and properties are of interest to drug development professionals for several reasons:

  • Enzyme-Substrate Interactions: this compound is a key substrate for studying the mechanism and inhibition of cellulases. Understanding these interactions at a molecular level can aid in the design of inhibitors for various therapeutic applications, including antifungal and antibacterial agents where cell wall degradation is a target.

  • Signaling in Plants: Cellulose-derived oligomers, such as cellobiose (B7769950) and cellotriose, have been identified as Damage-Associated Molecular Patterns (DAMPs) in plants. These molecules can trigger plant defense responses by interacting with pattern recognition receptors (PRRs). While this is a plant-specific signaling pathway, the principle of carbohydrate-based signaling provides a paradigm for exploring similar mechanisms in other biological systems. At present, there is no direct evidence of this compound acting as a Pathogen-Associated Molecular Pattern (PAMP) or DAMP in humans to trigger immune responses via Toll-like receptors (TLRs) or other PRRs.

  • Drug Delivery and Formulation: Although this compound has limited solubility, its parent polymer, cellulose, and its derivatives are widely used as excipients in pharmaceutical formulations. Research into modifying this compound to create derivatives with improved solubility and specific biological activities could lead to the development of novel drug carriers or bioactive molecules. The synthesis of this compound derivatives is an active area of research with potential applications in medicinal chemistry.

Logical Relationship of this compound in Biological Systems

Biological_Relevance Cellulose Cellulose Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Cellulases) Cellulose->Enzymatic_Hydrolysis This compound This compound Substrate_for_Enzymes Substrate for Enzymes This compound->Substrate_for_Enzymes Plant_DAMP_Signaling Plant DAMP Signaling (via PRRs) This compound->Plant_DAMP_Signaling Derivatization Chemical Derivatization This compound->Derivatization Enzymatic_Hydrolysis->this compound Drug_Development_Potential Potential for Drug Development Substrate_for_Enzymes->Drug_Development_Potential Plant_DAMP_Signaling->Drug_Development_Potential (conceptual link) New_Drug_Carriers Novel Drug Carriers Derivatization->New_Drug_Carriers Bioactive_Molecules Bioactive Molecules Derivatization->Bioactive_Molecules New_Drug_Carriers->Drug_Development_Potential Bioactive_Molecules->Drug_Development_Potential

Figure 5: Conceptual Diagram of this compound's Biological Relevance.

Conclusion

This compound is a well-characterized oligosaccharide with defined physical and chemical properties that make it an invaluable tool for a range of scientific disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of its characteristics is essential for its use in studying enzyme kinetics, as a standard for analytical methods, and as a starting point for the development of new materials and potential therapeutic agents. While its direct role in human signaling pathways remains to be elucidated, its fundamental structure and reactivity offer numerous avenues for future research and application in the pharmaceutical sciences.

References

An In-depth Technical Guide to Cellopentaose: From Natural Sources to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cellopentaose (B43506), a cello-oligosaccharide with significant potential in various scientific and biomedical fields. We delve into its natural origins, explore detailed methodologies for its chemical and enzymatic synthesis, and present its emerging applications, particularly as a prebiotic and a tool in enzymology.

Natural Sources and Extraction of this compound

This compound is a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units. It is a fundamental component of cellulose (B213188), the most abundant biopolymer on Earth. As such, the natural sources of this compound are widespread and include a vast array of plant-based materials.

Primary Natural Sources:

  • Plant Biomass: Cellulose-rich materials such as wood, cotton, and agricultural residues like cornstalks and sugarcane bagasse are the primary reservoirs of this compound.

  • Specific Plant Tissues: It has also been identified in specific plant parts, including pine needles.

  • Food Processing Byproducts: Grape marc, a byproduct of winemaking, has been shown to be a source of cello-oligosaccharides, including this compound.

Due to its polymeric nature within cellulose, this compound is not typically found in a free form in nature. Its isolation requires the depolymerization of cellulose through chemical or enzymatic hydrolysis.

Synthesis of this compound

The limited availability of pure this compound from direct extraction necessitates its synthesis. Both enzymatic and chemical methods have been developed, each with distinct advantages and challenges.

Enzymatic Synthesis

Enzymatic synthesis is the most common and environmentally benign approach to producing this compound. This can be achieved through two main strategies: the controlled hydrolysis of cellulose or the transglycosylation from smaller sugar units.

2.1.1. Controlled Hydrolysis of Cellulose

This method involves the use of cellulolytic enzymes to break down cellulose into a mixture of cello-oligosaccharides. The key is to control the reaction conditions to favor the production of this compound and minimize its further hydrolysis to smaller sugars like cellobiose (B7769950) and glucose.

A synergistic cocktail of cellulases is often employed:

  • Endoglucanases (EGs): Randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, generating new chain ends.

  • Cellobiohydrolases (CBHs) or Exoglucanases: Processively act on the reducing or non-reducing ends of cellulose chains, releasing cellobiose units.

  • β-Glucosidases (BGLs): Hydrolyze cellobiose and other short-chain cello-oligosaccharides to glucose. The activity of this enzyme needs to be carefully controlled to prevent the complete breakdown of the desired products.

  • Lytic Polysaccharide Monooxygenases (LPMOs): These copper-dependent enzymes can oxidatively cleave cellulose chains, increasing the accessibility for hydrolytic enzymes and enhancing overall efficiency.

2.1.2. Transglycosylation

Transglycosylation is a powerful method for synthesizing specific oligosaccharides. In this process, a glycosidase, typically a β-glucosidase, transfers a glycosyl moiety from a donor substrate to an acceptor molecule. For this compound synthesis, cellobiose or cellotriose (B13521) can serve as both the donor and acceptor. High substrate concentrations are generally required to shift the enzyme's activity from hydrolysis to transglycosylation.

Chemical Synthesis

Chemical synthesis offers a route to highly pure, structurally defined this compound, albeit through a more complex and often lower-yielding process compared to enzymatic methods. A convergent synthetic strategy, similar to that used for cellooctaose, can be adapted for this compound[1]. This involves the synthesis of protected cellotriose and cellobiose synthons, which are then coupled together.

The general steps include:

  • Protection: Hydroxyl groups of the glucose monomers are protected with various chemical groups (e.g., pivaloyl, allyl, benzyl) to prevent unwanted side reactions.

  • Glycosylation: A challenging step that involves the formation of the β-1,4-glycosidic linkage between the protected oligosaccharide donor and acceptor molecules. This often requires anhydrous conditions and specific promoters.

  • Deprotection: The protecting groups are removed in a stepwise manner to yield the final this compound molecule.

  • Purification: The final product is purified, often after an acetylation step to facilitate isolation, followed by deacetylation.

Quantitative Data on this compound Synthesis

The yield and purity of this compound are highly dependent on the synthesis method and the specific conditions employed. The following tables summarize some of the reported quantitative data.

Table 1: Yields of this compound from Enzymatic Hydrolysis

Cellulose SourceEnzyme SystemPretreatmentThis compound Yield/CompositionReference
Sugarcane StrawRecombinant endoglucanases, LPMO, CDHHydrothermal87% of the total 60.49 mg COS/g glucan was this compound[1]
MiscanthusTfCel9a, CcCel9m, OsCelC7(-105)Ionic Liquid [C2mim][OAc]Part of a mixture yielding 933 mg COS/g glucan[1]

Table 2: Yields of this compound from Transglycosylation

SubstrateEnzyme SourceReaction ConditionsThis compound Concentration/YieldReference
50 g/L CellobioseFusarium solani β-glucosidase (immobilized)Biphasic system1.49 ± 0.32 g/L in a crude mixture[2]
Cellotriose (0.312-10 mM)Magnaporthe oryzae Endotransglucosylase50 mM sodium phosphate (B84403) buffer (pH 6.0), 40°C, 10 minConcentration-dependent accumulation[3]

Table 3: Composition of Cello-oligosaccharides from Acid Hydrolysis

Cellulose SourceHydrolysis ConditionsPurification MethodThis compound CompositionReference
Whatman CF-11 Cellulose Powder72% Sulfuric acid, 5°C, 1 hrHPLC15 mg of this compound from 300 mg of crude mixture[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of this compound via Controlled Hydrolysis of Cellulose

Objective: To produce a mixture of cello-oligosaccharides enriched in this compound from a cellulosic substrate.

Materials:

  • Substrate: Microcrystalline cellulose (e.g., Avicel) or pretreated lignocellulosic biomass (e.g., steam-exploded sugarcane bagasse).

  • Enzymes: A commercial cellulase (B1617823) cocktail from Trichoderma reesei (e.g., Celluclast®) and a supplemental β-glucosidase from Aspergillus niger (e.g., Novozyme 188).

  • Buffer: 50 mM Sodium citrate (B86180) buffer, pH 4.8.

  • Stopping solution: 1 M Sodium carbonate.

  • Equipment: Shaking incubator, centrifuge, pH meter, HPLC system.

Procedure:

  • Substrate Preparation: Prepare a 5% (w/v) suspension of the cellulosic substrate in 50 mM sodium citrate buffer (pH 4.8).

  • Enzyme Addition: Add the Trichoderma reesei cellulase cocktail at a loading of 10 Filter Paper Units (FPU) per gram of cellulose. To control the accumulation of cellobiose and promote the formation of a broader range of oligosaccharides, add a low concentration of Aspergillus niger β-glucosidase (e.g., 5 Cellobiase Units (CBU) per gram of cellulose).

  • Incubation: Incubate the reaction mixture at 50°C in a shaking incubator at 150 rpm for a predetermined time course (e.g., 24-72 hours). The optimal time will depend on the desired product profile and should be determined empirically.

  • Reaction Termination: At various time points, withdraw aliquots of the slurry. Stop the enzymatic reaction by adding an equal volume of 1 M sodium carbonate to raise the pH, followed by boiling for 10 minutes.

  • Sample Preparation for Analysis: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the remaining solids. Filter the supernatant through a 0.22 µm syringe filter before analysis.

Enzymatic Synthesis of this compound via Transglycosylation

Objective: To synthesize this compound from cellobiose using the transglycosylation activity of β-glucosidase.

Materials:

  • Substrate: D-(+)-Cellobiose.

  • Enzyme: β-glucosidase from Fusarium solani. The enzyme can be used in its free form or immobilized to facilitate recovery and reuse.

  • Reaction Medium: A biphasic system of an organic solvent (e.g., ethyl acetate) and a minimal amount of aqueous buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

  • Equipment: Thermomixer or shaking incubator, centrifuge, HPLC system.

Procedure:

  • Substrate Solution: Prepare a highly concentrated solution of cellobiose (e.g., 50 g/L) in 50 mM sodium acetate buffer (pH 5.0).

  • Biphasic System Setup: In a reaction vessel, combine the aqueous cellobiose solution with an organic solvent (e.g., ethyl acetate) at a ratio that favors transglycosylation (e.g., 1:9 v/v aqueous to organic phase).

  • Enzyme Addition: Add the Fusarium solani β-glucosidase (e.g., 0.01 Units) to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with vigorous shaking to ensure adequate mixing of the two phases.

  • Monitoring the Reaction: Periodically take samples from the aqueous phase and analyze the product distribution by HPLC.

  • Reaction Termination and Product Recovery: Once the desired concentration of this compound is reached, stop the reaction by heat inactivation (95°C for 10 minutes). Separate the aqueous phase containing the cello-oligosaccharides.

Purification of this compound

Objective: To isolate this compound from a mixture of cello-oligosaccharides.

Materials:

  • Crude cello-oligosaccharide mixture.

  • Solvents: Acetonitrile (B52724) (HPLC grade), ultrapure water.

  • Equipment: HPLC system with a semi-preparative amino-bonded silica (B1680970) or porous graphitized carbon column, refractive index (RI) detector, fraction collector.

Procedure:

  • Sample Preparation: Dissolve the crude cello-oligosaccharide mixture in the mobile phase (e.g., a 1:1 v/v mixture of acetonitrile and water) and filter through a 0.22 µm filter.

  • Chromatographic Separation: Inject the sample onto the semi-preparative HPLC column. Elute the oligosaccharides using an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will depend on the column used. A typical starting point for an amino column is 70:30 acetonitrile:water.

  • Fraction Collection: Monitor the elution profile using the RI detector. Collect the fractions corresponding to the this compound peak based on the retention times of known standards.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • Sample containing this compound.

  • Standards: Pure this compound and other cello-oligosaccharides (cellobiose, cellotriose, cellotetraose, cellohexaose).

  • Mobile Phase: Sodium hydroxide (B78521) and sodium acetate solutions for HPAEC-PAD.

  • Equipment: High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD) (e.g., Dionex CarboPac series column).

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound and other cello-oligosaccharides.

  • Chromatographic Conditions: Set up the HPAEC-PAD system with an appropriate gradient of sodium hydroxide and sodium acetate to separate the cello-oligosaccharides.

  • Analysis: Inject the standards and samples onto the column.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of this compound by integrating the peak area and comparing it to the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cellulase Induction in Trichoderma reesei

Cello-oligosaccharides, such as cellobiose and sophorose (a transglycosylation product), are known inducers of cellulase gene expression in fungi like Trichoderma reesei. The induction mechanism is a complex signaling cascade.

cellulase_induction_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cello-oligosaccharides Cello-oligosaccharides Cellulose->Cello-oligosaccharides Hydrolysis Basal Cellulases Basal Cellulases Basal Cellulases->Cellulose Permease Permease Cello-oligosaccharides->Permease Uptake Intracellular Cello-oligosaccharides Intracellular Cello-oligosaccharides Permease->Intracellular Cello-oligosaccharides G-protein coupled receptor G-protein coupled receptor Intracellular Cello-oligosaccharides->G-protein coupled receptor Sensing cAMP Pathway cAMP Pathway G-protein coupled receptor->cAMP Pathway Activation Transcription Factors (e.g., XYR1, ACE3) Transcription Factors (e.g., XYR1, ACE3) cAMP Pathway->Transcription Factors (e.g., XYR1, ACE3) Activation Cellulase Genes Cellulase Genes Transcription Factors (e.g., XYR1, ACE3)->Cellulase Genes Induction Cellulase mRNA Cellulase mRNA Cellulase Genes->Cellulase mRNA Transcription Cellulase Proteins Cellulase Proteins Cellulase mRNA->Cellulase Proteins Translation Cellulase Proteins->Basal Cellulases Secretion prebiotic_workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation Fecal Slurry Preparation Fecal Slurry Preparation Inoculation Inoculation Fecal Slurry Preparation->Inoculation Anaerobic Medium Preparation Anaerobic Medium Preparation Anaerobic Medium Preparation->Inoculation Substrate Preparation Substrate Preparation Substrate Preparation->Inoculation Anaerobic Incubation Anaerobic Incubation Inoculation->Anaerobic Incubation 37°C, pH controlled Time-course Sampling Time-course Sampling Anaerobic Incubation->Time-course Sampling e.g., 0, 12, 24, 48h Microbial Population Analysis Microbial Population Analysis Time-course Sampling->Microbial Population Analysis qPCR or FISH SCFA Analysis SCFA Analysis Time-course Sampling->SCFA Analysis GC or HPLC Substrate Utilization Analysis Substrate Utilization Analysis Time-course Sampling->Substrate Utilization Analysis HPLC Data Analysis Data Analysis Microbial Population Analysis->Data Analysis SCFA Analysis->Data Analysis Substrate Utilization Analysis->Data Analysis Prebiotic Index Calculation Prebiotic Index Calculation Data Analysis->Prebiotic Index Calculation

References

A Technical Guide to the Solubility of Cellopentaose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of cellopentaose (B43506) in various solvents, including aqueous solutions, organic solvents, and ionic liquids. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding. The information herein is intended to support the effective use of this compound in research and development, particularly in areas such as drug delivery, biomaterial science, and enzymology.

Introduction

This compound, a β-1,4-linked oligosaccharide consisting of five D-glucose units, is a key compound in the study of cellulose (B213188) degradation and the biological activities of cello-oligosaccharides. Its solubility is a critical parameter that influences its application in various scientific and industrial fields. For instance, in drug development, the solubility of an excipient or a carbohydrate-based drug conjugate directly impacts its bioavailability and formulation. This guide aims to provide a detailed technical resource on the solubility of this compound to aid in experimental design and application development.

Solubility of this compound in Different Solvents

The solubility of this compound is highly dependent on the nature of the solvent, temperature, and the presence of other solutes. The strong intermolecular hydrogen bonding within the this compound structure, a characteristic inherited from its parent polymer cellulose, governs its solubility behavior.

Aqueous Solubility

This compound is sparingly soluble in water. The available quantitative data indicates a solubility of ≤ 2 mg/mL [1]. It is important to note that the temperature at which this measurement was taken is not explicitly stated in all sources, though one methodology citing this value used an HPLC system set to 80°C[1]. Generally, cello-oligosaccharides with a degree of polymerization (DP) of six or less are considered to have good water solubility, while those with a DP of eight or higher are almost insoluble[2]. This compound, with a DP of five, falls into the category of being sparingly soluble.

Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents is scarce in publicly available literature. However, based on the general principles of carbohydrate solubility, it is expected to have very low solubility in most non-polar and polar aprotic solvents.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors and may exhibit some limited capacity to dissolve this compound, likely less than water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to be effective in dissolving cellulose when used in combination with ionic liquids or other salts[4]. This suggests they can disrupt the hydrogen bonding network of cellulosic materials to some extent. While they may not be effective solvents for this compound on their own, they could be used in co-solvent systems.

Solubility in Ionic Liquids

Ionic liquids (ILs) are recognized as powerful solvents for cellulose and other biopolymers due to their ability to disrupt the extensive hydrogen-bonding networks. The solubility of this compound in ILs is expected to be significantly higher than in water or organic solvents. The dissolution mechanism primarily involves the interaction of the IL's anions with the hydroxyl groups of the oligosaccharide.

Effective ionic liquids for dissolving cellulose, and likely this compound, often feature:

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

Solvent SystemTemperatureSolubilityData TypeSource(s)
WaterNot Specified≤ 2 mg/mLQuantitative[1]
WaterAmbientSparingly SolubleQualitative[2]
MethanolAmbientVery LowQualitativeGeneral Knowledge
EthanolAmbientVery LowQualitativeGeneral Knowledge
Dimethyl Sulfoxide (DMSO)AmbientLowQualitativeInferred from cellulose solubility
N,N-Dimethylformamide (DMF)AmbientLowQualitativeInferred from cellulose solubility
1-ethyl-3-methylimidazolium acetate ([EMIM]OAc)AmbientHigh (expected)QualitativeInferred from cellulose solubility
1-butyl-3-methylimidazolium chloride ([BMIM]Cl)AmbientHigh (expected)QualitativeInferred from cellulose solubility

Experimental Protocol: Determination of Aqueous Solubility of this compound using HPLC-UV

This protocol outlines a detailed methodology for determining the aqueous solubility of this compound using High-Performance Liquid Chromatography with a UV detector. This method is suitable for compounds with low UV absorbance, which is the case for underivatized oligosaccharides at low wavelengths.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in water, allowing it to equilibrate, separating the undissolved solid, and quantifying the concentration of the dissolved this compound in the supernatant using a validated HPLC-UV method.

Materials and Equipment
  • This compound (high purity, >95%)

  • Ultrapure water (HPLC grade)

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation of Undissolved Solid cluster_analysis HPLC Analysis cluster_calculation Solubility Calculation A Weigh excess this compound into a vial B Add a known volume of ultrapure water A->B C Vortex to create a suspension B->C D Incubate in a thermostatic shaker (e.g., 24h at 25°C) C->D E Centrifuge the suspension D->E F Filter the supernatant through a 0.22 µm syringe filter E->F H Dilute the filtered supernatant to fall within the calibration range F->H G Prepare a calibration curve with known this compound concentrations I Inject standards and sample into the HPLC system G->I H->I J Quantify the this compound concentration in the sample I->J K Calculate the original concentration in the supernatant (accounting for dilution) J->K L Report solubility in mg/mL or g/L K->L

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of ultrapure water (e.g., 1.0 mL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes to create a fine suspension.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Allow the suspension to equilibrate for a sufficient time to reach a steady state. A common starting point is 24 hours. It is advisable to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24 and 48 hours).

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

  • HPLC Analysis:

    • Calibration Curve: Prepare a series of standard solutions of this compound in ultrapure water with known concentrations (e.g., ranging from 0.1 to 2.0 mg/mL).

    • Sample Preparation: Dilute the filtered supernatant with ultrapure water to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • HPLC Conditions (Example):

      • Column: A suitable column for oligosaccharide analysis (e.g., an amino-based or a specific carbohydrate column). A C18 column can be used, but separation may be less optimal.

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water is common for amino columns.

      • Flow Rate: Typically 0.5 - 1.0 mL/min.

      • Column Temperature: e.g., 30°C.

      • Detector: UV detector set to a low wavelength (e.g., 195-210 nm), as underivatized oligosaccharides have poor chromophores.

      • Injection Volume: e.g., 10 µL.

    • Analysis: Inject the standard solutions and the diluted sample onto the HPLC system.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the aqueous solubility of this compound at the tested temperature.

Signaling Pathways and Logical Relationships

While this compound itself is not typically described as a signaling molecule, its enzymatic degradation products, primarily glucose, are central to numerous metabolic pathways. The solubility of this compound is a prerequisite for its interaction with cellulolytic enzymes.

G cluster_solubility Solubility Prerequisite cluster_enzymatic Enzymatic Hydrolysis cluster_metabolism Metabolic Pathways A Insoluble this compound (Solid Phase) B Soluble this compound (Aqueous Phase) A->B Dissolution C Cellulolytic Enzymes (e.g., β-glucosidase) B->C Enzyme Substrate D Glucose C->D Hydrolysis E Glycolysis D->E F ATP Production E->F

Caption: Logical relationship between this compound solubility and its entry into metabolic pathways.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in various scientific and industrial applications. While its aqueous solubility is limited, this guide provides a quantitative value and a detailed experimental protocol for its determination. The solubility in organic solvents is generally low, but ionic liquids present a promising avenue for achieving higher concentrations in solution. This technical guide serves as a foundational resource for researchers and professionals, enabling a more informed approach to the use of this compound in their work. Further research is warranted to establish a comprehensive temperature-dependent solubility profile of this compound in a wider range of solvents.

References

An In-depth Technical Guide to the Discovery and History of Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose, a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units, has emerged from relative obscurity as a fundamental tool in carbohydrate chemistry and biology to a molecule of significant interest in areas ranging from plant science to drug development. As a key component of the cello-oligosaccharide series, it serves as a soluble, well-defined model for the study of cellulose (B213188), the most abundant biopolymer on Earth. This technical guide provides a comprehensive overview of the discovery, history, production, analysis, and biological significance of this compound, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a white, water-soluble solid. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C30H52O26[1][2]
Molecular Weight 828.72 g/mol [1][2]
CAS Number 2240-27-9[1][2]
Melting Point 245-268 °C[1]
Purity (typical) >95%[3][4]
Solubility Slightly soluble in water[4]

Discovery and History

While the precise historical moment of the first isolation and characterization of pure this compound is not prominently documented in readily available literature, its discovery is intrinsically linked to the broader study of cellulose hydrolysis. Early research in the 20th century focused on understanding the structure of cellulose through chemical and enzymatic degradation. The gradual breakdown of cellulose into smaller, soluble fragments, now known as cello-oligosaccharides, was a key area of investigation. It is through these studies of partial hydrolysis of cellulose that this compound, along with its shorter and longer chain counterparts (cellobiose, cellotriose, cellotetraose (B13520), cellohexaose, etc.), was identified as a distinct molecular entity. The development of chromatographic techniques was instrumental in the separation and purification of these individual oligosaccharides, allowing for their detailed structural and functional characterization.

Production and Purification of this compound

This compound is primarily produced through the controlled enzymatic hydrolysis of cellulosic materials. Various enzymes and substrates can be employed to optimize the yield of this specific oligosaccharide.

Enzymatic Production

The production of cello-oligosaccharides, including this compound, involves the action of cellulolytic enzymes on a cellulose-rich substrate. The key is to control the hydrolysis to favor the accumulation of intermediate-length oligosaccharides rather than complete conversion to glucose.

Experimental Workflow for Enzymatic Production of this compound

Enzymatic_Production_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Product Separation cluster_3 Final Product Substrate Cellulosic Biomass (e.g., Miscanthus, Sugarcane Bagasse) Pretreatment Pretreatment (e.g., Steam Explosion, Phosphoric Acid Swelling) Substrate->Pretreatment Hydrolysis Controlled Hydrolysis (Optimized pH, Temperature, Time) Pretreatment->Hydrolysis Enzyme Enzyme Cocktail (Endoglucanases, Cellobiohydrolases) Enzyme->Hydrolysis Filtration Filtration/Centrifugation (Removal of solid residue) Hydrolysis->Filtration Purification Purification (Chromatography/Precipitation) Filtration->Purification This compound Purified this compound Purification->this compound

Caption: Workflow for the enzymatic production of this compound.

A study on the enzymatic generation of short-chain cello-oligosaccharides from Miscanthus demonstrated that the processive endoglucanase TfCel9a produced a high percentage of cellotetraose and this compound.[5] Another study reported the production of cello-oligosaccharides from bamboo materials, highlighting the potential of various biomass sources.[6]

Purification Methods

Following enzymatic hydrolysis, this compound needs to be purified from the reaction mixture which typically contains a range of other cello-oligosaccharides, glucose, and enzymes.

  • Fractional Precipitation: This method relies on the differential solubility of cello-oligosaccharides of varying degrees of polymerization in aqueous solutions of organic solvents like ethanol (B145695) or isopropanol.[7][8][9] By carefully adjusting the solvent concentration, fractions enriched in this compound can be precipitated.

  • Chromatography: Various chromatographic techniques are employed for high-purity separation of cello-oligosaccharides.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively fractionating the different cello-oligosaccharides.

    • High-Performance Anion-Exchange Chromatography (HPAEC): Offers high-resolution separation of underivatized carbohydrates.[10][11][12][13][14]

    • Porous Graphitized Carbon Liquid Chromatography (PGC-LC): Another effective method for the separation of oligosaccharides.

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most common analytical techniques.

Analytical TechniqueColumnMobile Phase/EluentDetectionKey Advantages
HPAEC-PAD CarboPac™ PA200Sodium hydroxide (B78521) and sodium acetate (B1210297) gradientsPulsed Amperometric Detection (PAD)High sensitivity and resolution for underivatized carbohydrates.[10][11][12][13][14]
HPLC Aminex HPX-87PDeionized WaterRefractive Index (RI)Robust and widely available.

Biological Significance and Applications

Initially used as a substrate for studying cellulase (B1617823) activity, the biological roles and potential applications of this compound have expanded significantly.

Role in Plant Defense Signaling

This compound is recognized by plants as a Damage-Associated Molecular Pattern (DAMP).[15][16] The breakdown of the plant cell wall during pathogen attack or mechanical damage releases cello-oligosaccharides, which act as danger signals, triggering the plant's innate immune system.

Signaling Pathway of this compound-Induced Plant Defense

Plant_Defense_Signaling cluster_0 Perception at the Cell Surface cluster_1 Early Signaling Events cluster_2 Downstream Responses cluster_3 Immune Response This compound This compound (DAMP) PRR Pattern Recognition Receptor (PRR) This compound->PRR Binding Ca_influx Ca²⁺ Influx PRR->Ca_influx ROS_burst ROS Burst PRR->ROS_burst MAPK_cascade MAPK Cascade Activation (MPK3, MPK6) PRR->MAPK_cascade Hormone_signaling Hormone Signaling (SA, JA, ET) Ca_influx->Hormone_signaling Callose_deposition Callose Deposition ROS_burst->Callose_deposition Gene_expression Defense Gene Expression (e.g., PR genes) MAPK_cascade->Gene_expression Immunity Pattern-Triggered Immunity (PTI) Gene_expression->Immunity Hormone_signaling->Immunity Callose_deposition->Immunity

Caption: this compound-induced plant defense signaling pathway.

Upon perception by pattern recognition receptors (PRRs) on the plant cell surface, this compound triggers a signaling cascade that includes ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[15][17][18][19] This leads to transcriptional reprogramming and the induction of defense-related genes, ultimately resulting in pattern-triggered immunity (PTI).[15][17][18][19]

Enzyme Kinetics Studies

This compound serves as a well-defined, soluble substrate for the kinetic analysis of cellulases and other glycoside hydrolases. Determining the Michaelis-Menten constants, KM and Vmax, for these enzymes with this compound as a substrate provides valuable insights into their catalytic efficiency and substrate affinity.[20][21][22][23]

EnzymeSubstrateKMVmaxReference
Cellulase (general)CelluloseVariesVaries[20][21][22][23]
β-glucosidaseCellobiose0.819 mM54.46 µmole/min/mg[24]
Talaromyces thermophilus β-glucosidasepNPG0.25 mM228.7 µmol min⁻¹[25]

Note: Specific kinetic data for this compound is often embedded within broader studies on cello-oligosaccharides. The provided data illustrates the type of information available.

Potential in Drug Development

The biocompatibility and biodegradability of cellulose and its derivatives have led to their exploration in drug delivery systems.[26][27][28][29] While research on this compound itself in this area is nascent, its well-defined structure and potential for chemical modification make it an interesting candidate for the development of novel drug carriers and targeted delivery vehicles. The synthesis of oligosaccharide derivatives for medicinal chemistry applications is an active area of research.[30]

Conclusion

This compound, once primarily a tool for enzymologists, has evolved into a molecule with diverse and significant implications. Its role as a signaling molecule in plant defense opens up new avenues for developing strategies to enhance crop resilience. In the realm of biotechnology and drug development, its well-defined structure and properties offer a unique platform for the design of novel materials and therapeutic agents. As research continues, the full potential of this compound is yet to be unlocked, promising further exciting discoveries and applications for this fundamental building block of the biosphere.

References

The Pivotal Role of Cellopentaose in Microbial Physiology and Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellopentaose (B43506), a β-1,4-linked glucose pentamer, is a key intermediate in the microbial degradation of cellulose (B213188), the most abundant biopolymer on Earth. While often overshadowed by its smaller counterpart, cellobiose (B7769950), this compound plays a significant and distinct role in the metabolic and signaling networks of cellulolytic microorganisms. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its involvement in cellulose deconstruction, its role as a signaling molecule in the induction of cellulase (B1617823) gene expression, and its emerging applications in biotechnology and drug development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Introduction

Cellulose, a linear polymer of glucose, forms the primary structural component of plant cell walls and represents a vast, renewable source of carbon and energy.[1] Microorganisms, particularly fungi and bacteria, are the principal agents of cellulose recycling in the biosphere, a process mediated by a sophisticated enzymatic machinery known as the cellulase system.[2] This system typically comprises three classes of enzymes: endoglucanases, exoglucanases (or cellobiohydrolases), and β-glucosidases, which act synergistically to break down crystalline cellulose into soluble sugars.[3][4]

This compound emerges as a critical, albeit transient, product of this enzymatic cascade. It is primarily generated by the action of endoglucanases, which randomly cleave the internal glycosidic bonds of the cellulose chain.[5] As a soluble cello-oligosaccharide, this compound serves two primary functions: it is a substrate for further enzymatic breakdown into glucose, and it acts as a signaling molecule, inducing the expression of cellulase genes.[6] Understanding the precise biological roles of this compound is crucial for optimizing industrial processes that rely on cellulose degradation, such as biofuel production and biorefining, as well as for exploring its potential in therapeutic applications.

Metabolic Pathways Involving this compound

The central metabolic fate of this compound in microorganisms is its stepwise hydrolysis to glucose, which can then enter central carbon metabolism. This process involves transport into the cell and subsequent enzymatic cleavage.

Transport of this compound into the Microbial Cell

The uptake of cellodextrins, including this compound, is a critical step in their utilization. In bacteria, this is often mediated by ATP-binding cassette (ABC) transporters.[7] These systems typically consist of a periplasmic substrate-binding protein that captures the oligosaccharide with high affinity and delivers it to a membrane-spanning permease for translocation into the cytoplasm, a process energized by ATP hydrolysis. In some anaerobic bacteria, cellodextrins can also be transported via the phosphotransferase system (PTS), where they are phosphorylated during translocation.[8]

Fungi also possess specific transporters for cellodextrins. In Neurospora crassa, two cellodextrin transporters have been identified as being crucial for the induction of cellulase gene expression in response to cellulose.[6] The kinetics of this compound transport have not been extensively characterized, but studies on ruminal cellulolytic bacteria have shown that the growth on individual cellodextrins, including this compound, follows Monod kinetics, indicating a carrier-mediated uptake process.[9]

Enzymatic Degradation of this compound

Once inside the cell, or in the extracellular space of some microorganisms, this compound is hydrolyzed into smaller sugars. This is primarily carried out by β-glucosidases, which cleave cellobiose and other short-chain cello-oligosaccharides into glucose.[1] Some endoglucanases can also further hydrolyze this compound. In some anaerobic bacteria, a phosphorolytic pathway exists where cellodextrin phosphorylases cleave the glycosidic bonds using inorganic phosphate, yielding glucose-1-phosphate and a shorter cellodextrin.[3] This pathway is energetically more favorable as it saves one ATP molecule compared to the hydrolytic pathway followed by glucose phosphorylation.

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellopentaose_ext This compound Cellulose->Cellopentaose_ext Endoglucanase Endoglucanase Endoglucanase Cellobiose_ext Cellobiose Cellopentaose_ext->Cellobiose_ext Exoglucanase Transporter Cellodextrin Transporter Cellopentaose_ext->Transporter Uptake Exoglucanase Exoglucanase Glucose_ext Glucose Cellobiose_ext->Glucose_ext β-Glucosidase Beta_Glucosidase_ext β-Glucosidase (extracellular) Cellopentaose_int This compound Transporter->Cellopentaose_int Cellobiose_int Cellobiose Cellopentaose_int->Cellobiose_int β-Glucosidase Glucose_1_P Glucose-1-Phosphate Cellopentaose_int->Glucose_1_P Cellodextrin Phosphorylase Beta_Glucosidase_int β-Glucosidase (intracellular) Glucose_int Glucose Cellobiose_int->Glucose_int β-Glucosidase Metabolism Metabolism Glucose_int->Metabolism Cellodextrin_Phosphorylase Cellodextrin Phosphorylase Glucose_1_P->Metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Cellopentaose_ext This compound Cellulose->Cellopentaose_ext Basal Cellulase Activity Basal_Cellulases Basal Cellulases Transporter Cellodextrin Transporter Cellopentaose_ext->Transporter Cellopentaose_int This compound Transporter->Cellopentaose_int Transglycosylation Transglycosylation (β-Glucosidase) Cellopentaose_int->Transglycosylation Sophorose Sophorose (Inducer) Transglycosylation->Sophorose Signaling_Cascade Signaling Cascade Sophorose->Signaling_Cascade TF_Activation Transcription Factor Activation (e.g., XYR1, ACE3) Signaling_Cascade->TF_Activation Nucleus Nucleus TF_Activation->Nucleus Cellulase_Genes Cellulase Genes TF_Activation->Cellulase_Genes Binds to Promoters Transcription Transcription Cellulase_Genes->Transcription Cellulase_mRNA Cellulase mRNA Transcription->Cellulase_mRNA Translation Translation Cellulase_mRNA->Translation Cellulases Cellulases Translation->Cellulases Secretion Secretion Cellulases->Secretion Secretion->Basal_Cellulases Amplification Loop Start Start Grow_Cells Grow bacterial cells to mid-log phase Start->Grow_Cells Prepare_Cells Harvest, wash, and resuspend cells in buffer Grow_Cells->Prepare_Cells Equilibrate Equilibrate cell suspension at desired temperature Prepare_Cells->Equilibrate Initiate_Uptake Add [14C]-Cellopentaose Equilibrate->Initiate_Uptake Time_Sampling Take aliquots at specific time intervals Initiate_Uptake->Time_Sampling Filtration Rapidly filter and wash cells on a membrane Time_Sampling->Filtration Quantify Measure radioactivity of the filter in a scintillation counter Filtration->Quantify Analyze Plot uptake over time to determine the rate Quantify->Analyze End End Analyze->End

References

Cellopentaose: A Key Intermediate in Cellulose Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant biopolymer on Earth, is a linear polysaccharide composed of β-1,4-linked D-glucose units. Its degradation is a critical process in the global carbon cycle and holds immense potential for the production of biofuels and other valuable bio-based products. The enzymatic hydrolysis of cellulose is a complex process involving the synergistic action of multiple cellulolytic enzymes. This process generates a series of cello-oligosaccharides of varying lengths, with cellopentaose (B43506) (a five-unit glucose oligomer) emerging as a key intermediate. Understanding the properties, generation, and subsequent fate of this compound is crucial for optimizing cellulose degradation processes and for harnessing its potential in various biotechnological applications, including drug development where oligosaccharides can play roles as prebiotics or signaling molecules. This technical guide provides a comprehensive overview of this compound as a cellulose degradation intermediate, focusing on its physicochemical properties, enzymatic processing, and the signaling pathways it influences.

Physicochemical Properties of this compound

This compound is a water-soluble oligosaccharide that plays a pivotal role in the enzymatic breakdown of cellulose.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C30H52O26[2][3][4]
Molecular Weight 828.718 g/mol [2]
CAS Number 2240-27-9[2][4]
Appearance White to off-white powder[2]
Melting Point 245-268 °C[2]
Boiling Point 1253.2 ± 65.0 °C at 760 mmHg[2]
Flash Point 385.5 ± 27.8 °C[2]
Density 1.8 ± 0.1 g/cm³[2]
Purity (typical) >95%[2][4]
Solubility Slightly soluble in water[4]

Enzymatic Degradation of Cellulose to this compound

The enzymatic breakdown of cellulose is a multi-step process involving a consortium of enzymes collectively known as cellulases. The production of this compound is primarily attributed to the action of endoglucanases and cellobiohydrolases.

Key Enzymes in this compound Formation:

  • Endoglucanases (EGs): These enzymes randomly cleave the internal β-1,4-glycosidic bonds of the cellulose chain, creating new chain ends and releasing cello-oligosaccharides of various lengths, including this compound.[5]

  • Cellobiohydrolases (CBHs): These enzymes act processively on the reducing or non-reducing ends of the cellulose chain, releasing cellobiose (B7769950) as the primary product. However, they can also release longer cello-oligosaccharides, including this compound, particularly during the initial stages of hydrolysis or when acting on amorphous regions of cellulose.[5]

The synergistic action of these enzymes is essential for the efficient degradation of crystalline cellulose.[6] Endoglucanases increase the number of accessible chain ends for CBHs to act upon, leading to a more rapid breakdown of the cellulose structure and the release of intermediates like this compound.

Further Hydrolysis of this compound

Once formed, this compound is further hydrolyzed into smaller sugars, primarily by the action of β-glucosidases and in some cases, other cellulases.

  • β-Glucosidases (BGLs): These enzymes are crucial for the final step of cellulose hydrolysis, converting cellobiose and other short-chain cello-oligosaccharides, including this compound, into glucose.[6][7] The hydrolysis of this compound by β-glucosidase initially yields glucose and cellotetraose (B13520).[7] The cellotetraose is then sequentially broken down into smaller units until only glucose remains.[7]

  • Cellobiohydrolases (CBHs): Some CBHs can also hydrolyze soluble cello-oligosaccharides. For instance, the cellobiohydrolase Ra3055 from Ruminococcus albus 8 can cleave this compound into cellobiose and cellotriose.[5]

  • Endoglucanases (EGs): Certain endoglucanases can also hydrolyze this compound. For example, a purified endoglucanase from the brown-rot fungus Fomitopsis pinicola was shown to hydrolyze both cellotetraose and this compound.[8]

The complete hydrolysis of this compound to glucose is a critical step in preventing the accumulation of cello-oligosaccharides, which can cause product inhibition of cellulases.[6][9]

Signaling and Regulatory Role of this compound

Cello-oligosaccharides, including this compound, are not merely intermediates in a catabolic pathway; they also function as signaling molecules that induce the expression of cellulase (B1617823) genes in many cellulolytic microorganisms.[10][11]

The presence of soluble cello-oligosaccharides in the environment signals to the microorganism that a suitable carbon source (cellulose) is available. This triggers a cascade of events leading to the upregulation of genes encoding cellulolytic enzymes. While the precise signaling pathways can vary between different species of fungi and bacteria, a general model involves the uptake of these oligosaccharides and their interaction with transcriptional regulators.[10][12] In some fungi, like Trichoderma reesei, cellobiose is a known inducer of cellulase production.[10][13] It is likely that this compound and other cello-oligosaccharides are converted to inducers like cellobiose intracellularly, or they may have their own specific roles in the induction process.[13]

Experimental Protocols

Production and Purification of this compound

This compound can be produced by the controlled enzymatic or acidic hydrolysis of cellulose followed by purification.

a) Acidic Hydrolysis of Cellulose:

  • Reaction Setup: Suspend microcrystalline cellulose in a solution of phosphoric acid.[14]

  • Hydrolysis: Heat the mixture under controlled temperature and time to achieve partial hydrolysis. The reaction time will determine the degree of polymerization of the resulting cello-oligosaccharides.[14]

  • Neutralization: Stop the reaction by neutralizing the acid with a suitable base (e.g., sodium hydroxide).

  • Initial Separation: Centrifuge the mixture to remove the unhydrolyzed cellulose. The supernatant will contain a mixture of soluble cello-oligosaccharides.[14]

  • Purification by Differential Solubilization:

    • Concentrate the supernatant under reduced pressure.

    • Add methanol (B129727) to precipitate the higher molecular weight oligomers, including this compound, while keeping the smaller sugars (glucose, cellobiose, cellotriose) in solution.[14]

    • Collect the precipitate containing this compound and other larger oligomers.

  • Chromatographic Purification (Optional): For higher purity, the precipitate can be further purified using techniques like size-exclusion chromatography or high-performance liquid chromatography (HPLC).

b) Enzymatic Production of this compound:

  • Substrate Preparation: Prepare a suspension of amorphous cellulose (e.g., phosphoric acid swollen cellulose - PASC) in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5).[5]

  • Enzyme Reaction: Add a purified endoglucanase to the cellulose suspension. The specific enzyme and reaction conditions (temperature, time, enzyme concentration) will need to be optimized to favor the production of this compound.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 99°C for 10 minutes).[5]

  • Purification: Purify the resulting cello-oligosaccharides as described in the acidic hydrolysis method (steps 4-6).

Analysis of this compound

Several analytical techniques can be used for the identification and quantification of this compound.

a) High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

This is a highly sensitive and reliable method for the quantification of sugars.[5]

  • Sample Preparation: Dilute the sample containing this compound in ultrapure water.

  • Chromatographic System: Use an HPAEC system equipped with a carbohydrate-specific column (e.g., CarboPac series) and a PAD detector.

  • Elution: Employ an isocratic or gradient elution with sodium hydroxide (B78521) and sodium acetate.

  • Quantification: Identify and quantify this compound by comparing the retention time and peak area to those of a known standard.[5]

b) Capillary Electrophoresis (CE):

CE with pre-column derivatization is another effective method for analyzing cello-oligosaccharides.[15]

  • Derivatization: Derivatize the sample with a fluorescent tag to enable sensitive detection.

  • Separation: Separate the derivatized oligosaccharides based on their charge-to-mass ratio in a capillary filled with an appropriate buffer.

  • Detection: Detect the separated compounds using a suitable detector (e.g., laser-induced fluorescence).

  • Quantification: Quantify this compound by comparing the migration time and peak area to a standard. The limit of detection for this compound can be in the range of 5–20 mg/L depending on the sample matrix.[15]

Enzymatic Hydrolysis of this compound Assay

This protocol allows for the study of the kinetics of this compound hydrolysis by a specific enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of this compound (e.g., 0.5% w/v) in a suitable buffer (e.g., sodium phosphate, pH 6.5).[5]

  • Enzyme Addition: Initiate the reaction by adding a specific concentration of the purified enzyme (e.g., 0.5 µM of a cellobiohydrolase).[5]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).[5]

  • Time-Course Sampling: At different time intervals (e.g., 0, 10, 20, 30, 60 minutes), take aliquots of the reaction mixture.[5]

  • Reaction Termination: Immediately stop the reaction in the aliquots by heat inactivation (e.g., 99°C for 10 minutes).[5]

  • Product Analysis: Analyze the hydrolysis products (e.g., glucose, cellobiose, cellotriose, cellotetraose) in each aliquot using HPAEC-PAD or another suitable analytical method.[5]

Visualizations

Cellulose_Degradation_Pathway Cellulose Crystalline Cellulose Amorphous_Cellulose Amorphous Cellulose Cellulose->Amorphous_Cellulose Pretreatment This compound This compound (G5) Amorphous_Cellulose->this compound Endoglucanases (EG) Cello_oligosaccharides Other Cello- oligosaccharides (G2, G3, G4, G6) Amorphous_Cellulose->Cello_oligosaccharides Endoglucanases (EG) Cellobiohydrolases (CBH) Cellobiose Cellobiose (G2) This compound->Cellobiose Cellobiohydrolases (CBH) β-Glucosidases (BGL) Glucose Glucose (G1) This compound->Glucose β-Glucosidases (BGL) Cello_oligosaccharides->Cellobiose Cellobiohydrolases (CBH) β-Glucosidases (BGL) Cellobiose->Glucose β-Glucosidases (BGL)

Caption: Enzymatic degradation pathway of cellulose highlighting the central role of this compound.

Experimental_Workflow_Cellopentaose_Analysis cluster_production Production cluster_purification Purification cluster_analysis Analysis Cellulose_Source Cellulose Source (e.g., Microcrystalline Cellulose) Hydrolysis Controlled Hydrolysis (Acidic or Enzymatic) Cellulose_Source->Hydrolysis Crude_Oligos Crude Cello-oligosaccharide Mixture Hydrolysis->Crude_Oligos Differential_Solubilization Differential Solubilization (e.g., with Methanol) Crude_Oligos->Differential_Solubilization Chromatography Chromatography (e.g., HPLC, SEC) Differential_Solubilization->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound Analytical_Technique Analytical Technique (HPAEC-PAD or CE) Purified_this compound->Analytical_Technique Quantification Identification & Quantification Analytical_Technique->Quantification

Caption: General experimental workflow for the production, purification, and analysis of this compound.

Cellulase_Induction_Signaling cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment Cellulose Cellulose Cello_oligosaccharides Cello-oligosaccharides (including this compound) Cellulose->Cello_oligosaccharides Hydrolysis Basal_Cellulases Basal Level Cellulases Basal_Cellulases->Cellulose Inducer Inducer Molecule (e.g., Cellobiose) Cello_oligosaccharides->Inducer Uptake & Conversion Transcriptional_Regulator Transcriptional Regulator Inducer->Transcriptional_Regulator Activation Cellulase_Genes Cellulase Genes Transcriptional_Regulator->Cellulase_Genes Upregulation Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation Secretion Secretion Cellulase_Enzymes->Secretion Secretion->Basal_Cellulases Export

Caption: Simplified signaling pathway for cellulase induction by cello-oligosaccharides.

References

An In-depth Technical Guide to D-(+)-Cellopentaose: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellopentaose is a well-defined cello-oligosaccharide, a member of a homologous series of oligosaccharides derived from cellulose (B213188). It consists of five β-(1→4) linked D-glucose units. As a fundamental constituent of cellulose, the most abundant biopolymer on Earth, D-(+)-Cellopentaose serves as a crucial substrate and molecular probe in a variety of research and development applications. Its defined structure makes it an ideal tool for studying the mechanisms of cellulolytic enzymes, investigating microbial biofilm formation, and exploring its potential in tissue engineering and as a bioactive molecule. This technical guide provides a comprehensive overview of D-(+)-Cellopentaose, including its chemical and physical properties, detailed experimental protocols for its use, and an examination of its role in plant signaling pathways.

Chemical and Physical Properties

D-(+)-Cellopentaose is a white to off-white powder with the chemical formula C30H52O26.[1] Its structure and key properties are summarized in the tables below.

Identifier Value
CAS Number 2240-27-9[1]
Molecular Formula C30H52O26[1]
Synonyms Cellopentaose (B43506); (GLC1-B-4)4-D-GLC; (β-d-glc-[1→4])4-d-glc; [BETA-D-GLC-(1->4)]4-D-GLC[1]
IUPAC Name (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})hexanal
Physicochemical Property Value
Molecular Weight 828.72 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 245-268°C[1]
Solubility Slightly soluble in water[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Enzymatic Assay for Cellulase (B1617823) Activity

D-(+)-Cellopentaose is an excellent substrate for characterizing endo-cellulase and β-glucosidase activities. The following protocol is adapted from established methods for cellulase assays and is specifically tailored for the use of D-(+)-Cellopentaose. A commercially available kit, the Megazyme CellG5 assay, utilizes a chemically modified this compound derivative and provides a highly sensitive method.

Objective: To determine the activity of a cellulase enzyme preparation using D-(+)-Cellopentaose as a substrate.

Materials:

  • D-(+)-Cellopentaose

  • Cellulase enzyme solution of unknown activity

  • β-glucosidase (from Aspergillus niger, for example)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • D-Glucose standard solutions

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Spectrophotometer

  • Thermostated water bath or incubator

Procedure:

  • Substrate Preparation: Prepare a stock solution of D-(+)-Cellopentaose (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Dilution: Prepare a series of dilutions of the cellulase enzyme solution in cold sodium acetate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 250 µL of the D-(+)-Cellopentaose stock solution.

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 50°C) for 5 minutes.

    • To initiate the reaction, add 250 µL of the diluted cellulase enzyme solution.

    • Incubate the reaction mixture at 50°C for a defined period (e.g., 10, 20, 30 minutes).

    • Terminate the reaction by boiling the mixture for 10 minutes.

  • Glucose Quantification:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • To quantify the released glucose, add a known volume of the supernatant to a new tube containing an excess of β-glucosidase to ensure complete conversion of any remaining cellobiose (B7769950) to glucose. Incubate for a further 30 minutes at 50°C.

    • Add 3.0 mL of GOPOD reagent to an aliquot of the β-glucosidase treated sample.

    • Incubate at 50°C for 20 minutes.

    • Measure the absorbance at 510 nm.

  • Standard Curve: Prepare a standard curve using D-glucose solutions of known concentrations and plot absorbance versus glucose concentration.

  • Calculation of Activity: Determine the amount of glucose released from the standard curve. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmole of glucose from the substrate per minute under the specified conditions.

Experimental Workflow for Cellulase Assay

G Workflow for Cellulase Activity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis prep_sub Prepare D-(+)-Cellopentaose Stock Solution setup Add Substrate to Tube prep_sub->setup prep_enz Prepare Cellulase Enzyme Dilutions add_enz Add Enzyme to Initiate prep_enz->add_enz preincubate Pre-incubate at 50°C setup->preincubate preincubate->add_enz incubate Incubate for Defined Time add_enz->incubate terminate Terminate by Boiling incubate->terminate centrifuge Centrifuge Sample terminate->centrifuge b_glucosidase Treat with β-glucosidase centrifuge->b_glucosidase gopod Add GOPOD Reagent b_glucosidase->gopod measure_abs Measure Absorbance at 510 nm gopod->measure_abs calc_act Calculate Cellulase Activity measure_abs->calc_act std_curve Prepare Glucose Standard Curve std_curve->calc_act

Caption: Workflow for determining cellulase activity.

Bacterial Biofilm Formation Assay

D-(+)-Cellopentaose can be utilized as a carbon source to study its influence on bacterial biofilm formation. This protocol is a modification of the standard crystal violet assay for biofilm quantification.

Objective: To assess the effect of D-(+)-Cellopentaose on the biofilm-forming capacity of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., M9 minimal medium)

  • D-(+)-Cellopentaose (as the primary carbon source)

  • Glucose (as a control carbon source)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacterial strain in a rich medium (e.g., LB broth).

  • Assay Setup:

    • Prepare M9 minimal medium supplemented with D-(+)-Cellopentaose at a desired concentration (e.g., 0.2% w/v).

    • As a control, prepare M9 minimal medium with 0.2% glucose.

    • Dilute the overnight bacterial culture 1:100 into the prepared media.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubation: Cover the plate and incubate statically at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Dry the plate, for example, by inverting it on a paper towel.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 570 nm using a microplate reader.

Logical Flow of Biofilm Formation Assay

G Logical Flow of Biofilm Formation Assay start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum setup_assay Setup Assay in 96-well Plate (with D-(+)-Cellopentaose) prep_inoculum->setup_assay incubate Incubate Statically setup_assay->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess_stain Wash Excess Stain stain_cv->wash_excess_stain solubilize Solubilize Bound Stain wash_excess_stain->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs end End measure_abs->end

Caption: Logical flow of the biofilm formation assay.

Role in Plant Signaling

Recent research has unveiled that oligosaccharides derived from the plant cell wall, such as cellodextrins (of which this compound is a member), can act as Damage-Associated Molecular Patterns (DAMPs). These molecules are perceived by the plant as signals of cellular damage, often caused by pathogen attack or mechanical stress, triggering a defense response. This signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), which are key regulators of cellular responses to external stimuli.

The perception of cellodextrins at the cell surface leads to the activation of a MAP kinase cascade, ultimately resulting in the expression of defense-related genes and the production of antimicrobial compounds.

Signaling Pathway of Cellodextrin-Induced Plant Defense

G Cellodextrin-Induced Plant Defense Signaling cluster_perception Perception at Cell Surface cluster_transduction Signal Transduction cluster_response Cellular Response This compound D-(+)-Cellopentaose (DAMP) receptor Receptor-Like Kinase (RLK) This compound->receptor Binds to mapkkk MAPKKK receptor->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors mapk->transcription_factors Activates gene_expression Defense Gene Expression transcription_factors->gene_expression Induces defense_compounds Antimicrobial Compounds gene_expression->defense_compounds Leads to Production of

Caption: Cellodextrin-induced plant defense signaling.

Conclusion

D-(+)-Cellopentaose is a valuable and versatile tool for researchers in biochemistry, microbiology, and plant sciences. Its well-defined chemical nature allows for precise and reproducible experimental design. The protocols and information provided in this guide offer a solid foundation for utilizing D-(+)-Cellopentaose in studies of enzyme kinetics, biofilm formation, and plant cell signaling. As research into cellulose degradation, microbial communities, and plant-pathogen interactions continues to expand, the importance of well-characterized oligosaccharides like D-(+)-Cellopentaose is set to grow.

References

Cellopentaose: A Technical Guide for its Application as a Standard in Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose (B43506), a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units, serves as a critical reference standard in various fields of carbohydrate analysis. Its well-defined structure and properties make it an invaluable tool for the qualitative and quantitative analysis of complex carbohydrates, particularly in biofuel development, food science, and the quality control of glycoprotein-based pharmaceuticals. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and its key applications.

Physicochemical Properties and Production of this compound

This compound is typically produced by the controlled enzymatic or acidic hydrolysis of cellulose (B213188).[1] Enzymatic methods are often preferred as they offer milder reaction conditions and can lead to a higher yield of specific cello-oligosaccharides.[2] Commercially available this compound is generally of high purity, often exceeding 95%, which is essential for its use as an analytical standard.[3]

PropertyValueReference
Molecular Formula C₃₀H₅₂O₂₆[3]
Molecular Weight 828.72 g/mol [3]
Purity (HPLC) >95.0%[3]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[4]
Storage Temperature -20°C to Frozen (<0°C)[3]

Core Applications of this compound as a Standard

Biofuel Research: Monitoring Enzymatic Hydrolysis of Cellulose

In the pursuit of sustainable energy, the enzymatic breakdown of cellulosic biomass into fermentable sugars is a key process.[5] Cellulase (B1617823) enzyme cocktails are complex, and their efficiency is paramount for the economic viability of biofuel production. This compound is used as a standard to:

  • Assess Cellulase Activity: By using this compound as a substrate in enzymatic assays, the specific activity of cellulases can be determined.[6][7][8][9][10]

  • Product Profiling: During the hydrolysis of complex cellulosic material, the resulting mixture of cello-oligosaccharides can be analyzed by techniques like HPAE-PAD. This compound is used as a standard to identify and quantify the products, providing insights into the enzyme's mode of action.[11]

Drug Development: Quality Control of Glycoproteins

A significant portion of modern biopharmaceuticals are glycoproteins, where the attached carbohydrate moieties (glycans) are critical for their efficacy and safety.[4][6] Regulatory agencies mandate rigorous characterization of these glycans.[4] While this compound itself is not typically a glycan found on therapeutic proteins, it and other well-characterized oligosaccharides are essential for:

  • System Suitability Testing: In chromatographic methods like HPAE-PAD used for glycan analysis, a standard mixture including oligosaccharides like this compound can be used to ensure the analytical system is performing correctly before analyzing therapeutic samples.[12]

  • Retention Time Calibration: this compound can serve as a retention time marker to aid in the identification of peaks in the complex chromatograms of released glycans from glycoproteins.[13]

Plant Science: Investigating Plant Defense Mechanisms

Recent research has identified cello-oligosaccharides, including cellotriose (B13521) and potentially this compound, as Damage-Associated Molecular Patterns (DAMPs).[12][14][15] These molecules can signal to the plant that its cell wall has been compromised, triggering defense responses. In this context, this compound is used to:

  • Elicit and Study Defense Responses: By applying a known concentration of this compound to plant tissues, researchers can investigate the downstream signaling pathways, gene expression changes, and metabolic responses associated with plant immunity.[13][14]

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the analysis of underivatized carbohydrates.[16][17][18][19]

Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound and dissolve it in deionized water (18 MΩ·cm resistivity) to create a stock solution (e.g., 1 mg/mL).[16]

  • Calibration Curve: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[16]

  • Sample Preparation: For enzymatic hydrolysis samples, stop the reaction (e.g., by heat inactivation) and centrifuge to remove any solids.[11] Dilute the supernatant with deionized water to bring the carbohydrate concentration within the calibration range.[17]

Chromatographic Conditions:

  • Column: Dionex CarboPac™ PA200 (or similar column designed for oligosaccharide separations).[1][17]

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. A typical gradient might be:

    • 0-2 min: 100 mM NaOH

    • 2-20 min: Linear gradient from 0 to 200 mM Sodium Acetate in 100 mM NaOH

    • 20-25 min: Linear gradient to 500 mM Sodium Acetate in 100 mM NaOH

    • 25-30 min: 100 mM NaOH (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-25 µL.

  • Column Temperature: 30°C.[16]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A standard quadruple-potential waveform is typically used.[19]

Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Mass Spectrometry (MS)

MALDI-TOF MS is a rapid and sensitive technique for the molecular weight determination of oligosaccharides.[5][20]

Sample Preparation:

  • Sample Solution: Prepare a solution of the this compound standard or the sample containing cello-oligosaccharides in deionized water or a suitable solvent at a concentration of approximately 0.1 to 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Spotting: On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution and allow it to air dry (dried-droplet method).

Instrumental Parameters (MALDI-TOF):

  • Ionization Mode: Positive or negative ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflector mode for higher resolution.

  • Data Acquisition: Acquire spectra over a mass range appropriate for this compound (m/z ~851.7 for [M+Na]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of carbohydrates.[2][21][22]

Sample Preparation:

  • Dissolve 5-10 mg of the this compound standard in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange hydroxyl protons with deuterium.

  • Transfer the final solution to an NMR tube.

Acquisition Parameters (¹H and ¹³C NMR):

  • Spectrometer: 500 MHz or higher field strength.

  • Temperature: 298 K (25°C).[2]

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Solvent suppression techniques (e.g., presaturation) may be necessary to suppress the residual HOD signal.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • For quantitative analysis, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure a sufficient relaxation delay (5 times the longest T₁).[21]

  • 2D NMR: For complete assignment of all proton and carbon signals, acquire 2D spectra such as COSY, HSQC, and HMBC.[22]

Visualizations

Enzymatic Production of this compound

G Cellulose Cellulose COS_Mix Cello-oligosaccharide Mixture Cellulose->COS_Mix Enzymatic Hydrolysis Enzyme Endoglucanase Enzyme->COS_Mix Purification Chromatographic Purification COS_Mix->Purification This compound This compound (G5) Other_COS Other Cello-oligosaccharides (G2, G3, G4, G6, etc.) Purification->this compound Purification->Other_COS G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Quantification Standard This compound Standard Stock Stock Solution Standard->Stock Dissolve Calibration Calibration Curve Standards Stock->Calibration Serial Dilution Analysis HPAE-PAD / HPLC Analysis Calibration->Analysis Sample Unknown Sample (e.g., Hydrolysate) Prepared_Sample Diluted & Filtered Sample Sample->Prepared_Sample Prepared_Sample->Analysis Data Peak Area Data Analysis->Data Plot Plot Peak Area vs. Concentration Data->Plot Quantify Determine Sample Concentration Plot->Quantify G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound (DAMP) Receptor Pattern Recognition Receptor (PRR) This compound->Receptor Binding Signaling Signal Transduction (e.g., MAPK Cascade) Receptor->Signaling Activation Gene_Expression Defense Gene Expression Signaling->Gene_Expression Defense_Response Plant Defense Response Gene_Expression->Defense_Response

References

Methodological & Application

Application Notes and Protocols: Cellopentaose as a Substrate for Endoglucanase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of cellopentaose (B43506) and its derivatives as substrates in endoglucanase activity assays. The methods described are suitable for the characterization of endoglucanase activity in purified enzyme preparations, fermentation broths, and for screening potential enzyme inhibitors in drug development.

Introduction

Endo-1,4-β-D-glucanases (endoglucanases, EC 3.2.1.4) are key enzymes in the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth.[1][2][3][4] They act by randomly cleaving the internal β-1,4-glycosidic bonds of the cellulose chain, generating new chain ends and smaller oligosaccharides.[3][4][5] Accurate and efficient measurement of endoglucanase activity is crucial for various industrial applications, including biofuels, textiles, and pulp and paper, as well as for fundamental research and drug development.[2][6][7]

This compound, a five-unit glucose oligomer, serves as a well-defined, soluble substrate that mimics a segment of the larger cellulose polymer. Its use overcomes the limitations of insoluble or poorly defined polysaccharide substrates like carboxymethyl cellulose (CMC), which can introduce variability into assays.[1][8][9] This document outlines two primary approaches for utilizing this compound in endoglucanase assays: a chromogenic method using a derivatized this compound and a classic method involving the quantification of reducing sugars produced from unmodified this compound.

Method 1: Coupled Chromogenic Endoglucanase Assay

This method employs a chemically modified this compound, 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5), in a coupled enzyme reaction that results in a colorimetric signal directly proportional to endoglucanase activity. This assay is highly specific, sensitive, and suitable for high-throughput screening.[6][8]

Principle

The substrate, BPNPG5, is blocked at the non-reducing end, preventing hydrolysis by β-glucosidase.[8] Endoglucanase cleaves an internal β-1,4-glycosidic bond in the BPNPG5 molecule. This action generates an unblocked oligosaccharide with a 4-nitrophenyl group.[8] A thermostable ancillary β-glucosidase in the reaction mix then rapidly hydrolyzes this product, releasing 4-nitrophenol (B140041) (pNP).[8] The reaction is terminated by the addition of a high pH buffer, which also develops the yellow color of the 4-nitrophenolate (B89219) ion, measured at 400-410 nm.[8] The rate of 4-nitrophenol formation is directly proportional to the endoglucanase activity.[8]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - BPNPG5 Substrate Solution - β-Glucosidase Solution - Enzyme Sample (diluted) - Stop Solution Mix Mix Substrate and β-Glucosidase Reagents->Mix PreIncubate Pre-incubate at Assay Temperature Mix->PreIncubate AddEnzyme Add Enzyme Sample to Initiate Reaction PreIncubate->AddEnzyme Incubate Incubate for a Defined Time AddEnzyme->Incubate StopReaction Add Stop Solution Incubate->StopReaction Measure Measure Absorbance at 400-410 nm StopReaction->Measure Calculate Calculate Endoglucanase Activity Measure->Calculate G cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_detection Color Development & Detection Reagents Prepare Reagents: - Assay Buffer - this compound Solution - Enzyme Sample (diluted) - DNS Reagent - Glucose Standards Mix Mix this compound and Buffer Reagents->Mix PreIncubate Pre-incubate at Assay Temperature Mix->PreIncubate AddEnzyme Add Enzyme Sample to Initiate Reaction PreIncubate->AddEnzyme Incubate Incubate for a Defined Time AddEnzyme->Incubate StopReaction Stop Reaction by Adding DNS Reagent Incubate->StopReaction Boil Boil for 5-10 min StopReaction->Boil Cool Cool to Room Temp Boil->Cool Measure Measure Absorbance at 540 nm Cool->Measure Calculate Calculate Reducing Sugar Concentration Measure->Calculate

References

Application Notes and Protocols for Cellulase Assay Using Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant polysaccharide on Earth. The measurement of cellulase (B1617823) activity is crucial for various research and industrial applications, including biofuel production, textile processing, and the development of therapeutics targeting cellulose degradation. Cellopentaose (B43506), a well-defined cello-oligosaccharide, serves as an excellent substrate for detailed kinetic studies of cellulase activity, offering higher specificity compared to complex, insoluble substrates like crystalline cellulose.

This document provides a detailed protocol for determining cellulase activity using this compound as the substrate. The assay is based on the quantification of reducing sugars released upon enzymatic hydrolysis of this compound using the 3,5-dinitrosalicylic acid (DNS) method. This colorimetric assay is robust, relatively simple, and can be performed in most laboratory settings.

Principle of the Assay

The cellulase assay using this compound involves a two-step process:

  • Enzymatic Hydrolysis: Cellulase enzymes cleave the β-1,4-glycosidic bonds in this compound, releasing smaller reducing sugars such as cellobiose, cellotriose, and glucose.

  • Quantification of Reducing Sugars: The 3,5-dinitrosalicylic acid (DNS) reagent is used to quantify the amount of reducing sugars produced. In an alkaline solution and upon heating, the aldehyde and ketone groups of the reducing sugars reduce the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid.[1] The intensity of the resulting color is proportional to the concentration of reducing sugars and is measured spectrophotometrically at 540 nm.

Data Presentation

Table 1: Summary of Quantitative Data for Cellulase Assay Protocol

ParameterRecommended Value/RangeNotes
Enzymatic Reaction
SubstrateThis compound
Substrate Concentration0.5% - 1.0% (w/v)A 0.5% solution is a good starting point.
Buffer50 mM Sodium Citrate or Sodium AcetateThe optimal pH should be determined for the specific cellulase.
Buffer pH4.5 - 6.5pH 4.8 is common for fungal cellulases.
Enzyme ConcentrationVariableShould be diluted to ensure the reaction is in the linear range.
Reaction Volume1.0 mLCan be scaled down for microplate formats.
Incubation Temperature37°C - 50°CThe optimal temperature depends on the enzyme. 50°C is a common starting point.
Incubation Time10 - 60 minutesShould be optimized to ensure measurable product formation without substrate depletion.
DNS Reaction
DNS Reagent Volume1.0 - 3.0 mLA 1:1 or 1:2 ratio of reaction mixture to DNS reagent is common.
Boiling Time5 - 15 minutes5 minutes is generally sufficient for color development.
Wavelength for Absorbance540 nm
Standard Curve
StandardD-Glucose
Standard Concentration Range0.1 - 2.0 mg/mL

Experimental Protocols

1. Preparation of Reagents

  • 50 mM Sodium Citrate Buffer (pH 4.8):

    • Prepare a solution of 0.1 M Citric Acid and 0.1 M Sodium Citrate.

    • Mix the two solutions in appropriate ratios to achieve a pH of 4.8. For example, mix approximately 20 mL of 0.1 M Citric Acid with 80 mL of 0.1 M Sodium Citrate and adjust the pH with a pH meter.

    • Dilute to a final concentration of 50 mM with deionized water.

  • 1% (w/v) this compound Substrate Solution:

    • Dissolve 100 mg of this compound in 10 mL of 50 mM Sodium Citrate Buffer (pH 4.8).

    • Prepare this solution fresh before use.

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent:

    • Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH with gentle heating.[2]

    • In a separate beaker, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 50 mL of warm deionized water.

    • Slowly add the sodium potassium tartrate solution to the DNS solution while stirring.

    • Add 0.2 g of phenol (B47542) and 0.05 g of sodium sulfite (B76179) to the mixture.

    • Bring the final volume to 100 mL with deionized water.

    • Store the reagent in a dark, airtight bottle at room temperature. The reagent is stable for several weeks.

  • Glucose Standard Stock Solution (2 mg/mL):

    • Dissolve 200 mg of anhydrous D-glucose in 100 mL of deionized water.

2. Preparation of Glucose Standard Curve

  • Prepare a series of glucose standards with concentrations ranging from 0.1 to 2.0 mg/mL by diluting the glucose stock solution with deionized water.

  • To a set of labeled test tubes, add 0.5 mL of each glucose standard.

  • Add 0.5 mL of 50 mM Sodium Citrate Buffer (pH 4.8) to each tube.

  • Prepare a blank tube containing 1.0 mL of 50 mM Sodium Citrate Buffer.

  • Add 1.0 mL of DNS reagent to each tube, including the blank.

  • Vortex the tubes to ensure thorough mixing.

  • Incubate the tubes in a boiling water bath for 5-10 minutes.[3]

  • Cool the tubes to room temperature in a cold water bath.

  • Add 8.0 mL of deionized water to each tube and mix well.

  • Measure the absorbance of each standard at 540 nm against the blank.

  • Plot a graph of absorbance at 540 nm versus glucose concentration (mg/mL). This will be your standard curve.

3. Cellulase Assay Protocol

  • Enzyme Preparation: Prepare serial dilutions of your cellulase sample in cold 50 mM Sodium Citrate Buffer (pH 4.8). The dilutions should be chosen such that the final absorbance reading falls within the linear range of the glucose standard curve.

  • Enzymatic Reaction:

    • Add 0.5 mL of the 1% this compound substrate solution to a series of labeled test tubes.

    • Pre-incubate the tubes at the desired temperature (e.g., 50°C) for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the diluted enzyme solution to each tube.

    • For the enzyme blank, add 0.5 mL of the diluted enzyme to 0.5 mL of buffer (without substrate).

    • For the substrate blank, add 0.5 mL of the substrate solution to 0.5 mL of buffer (without enzyme).

    • Incubate the reaction mixtures at the chosen temperature for a defined period (e.g., 30 minutes).

  • Stopping the Reaction and Color Development:

    • After the incubation period, stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.

    • Vortex the tubes immediately.

    • Incubate all tubes, including blanks and standards, in a boiling water bath for 5-10 minutes.

  • Absorbance Measurement:

    • Cool the tubes to room temperature.

    • Add 8.0 mL of deionized water to each tube and mix.

    • Measure the absorbance at 540 nm using a spectrophotometer, zeroing the instrument with the reagent blank.

4. Calculation of Cellulase Activity

  • Determine the concentration of reducing sugars (in mg/mL) produced in each sample by interpolating the absorbance values from the glucose standard curve.

  • Subtract the absorbance of the enzyme and substrate blanks from the sample absorbance.

  • Calculate the cellulase activity in International Units (U/mL). One International Unit (U) is defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.

Formula for Calculating Cellulase Activity:

Activity (U/mL) = (Concentration of reducing sugar (mg/mL) from standard curve × Dilution factor) / (Molecular weight of glucose (mg/µmol) × Incubation time (min))

Where:

  • Molecular weight of glucose = 0.18016 mg/µmol

Mandatory Visualization

Cellulase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, DNS) Reaction_Setup Set up Enzymatic Reaction (Substrate + Enzyme) Reagents->Reaction_Setup Standards Prepare Glucose Standards Standard_Curve Generate Standard Curve Standards->Standard_Curve Enzyme Prepare Enzyme Dilutions Enzyme->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction with DNS Reagent Incubation->Stop_Reaction Color_Development Boil for Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 540 nm Color_Development->Measure_Absorbance Calculate_Activity Calculate Cellulase Activity Measure_Absorbance->Calculate_Activity Standard_Curve->Calculate_Activity

Caption: Experimental workflow for the cellulase assay using this compound.

DNS_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) ANS 3-Amino-5-nitrosalicylic Acid (Orange-Red) Reducing_Sugar->ANS Reduction DNS 3,5-Dinitrosalicylic Acid (Yellow) DNS->ANS is reduced to

Caption: Signaling pathway of the DNS reaction for reducing sugar detection.

References

determining enzyme kinetics with Cellopentaose substrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Determining Enzyme Kinetics with Cellopentaose (B43506) Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzymatic breakdown of cellulose (B213188) is a critical process in biofuels, textiles, food processing, and drug development. Cellulases, the enzymes responsible for this breakdown, are a complex group of enzymes that act synergistically to hydrolyze β-1,4-glycosidic bonds.[1][2][3] To characterize and optimize the performance of these enzymes, it is essential to determine their kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

This compound, a water-soluble oligosaccharide consisting of five β-1,4-linked D-glucose units, serves as an excellent substrate for studying the kinetics of endoglucanases and β-glucosidases.[4] Its defined structure allows for more precise kinetic measurements compared to insoluble cellulose substrates.[5][6] This document provides detailed protocols for determining the kinetic parameters of cellulolytic enzymes using this compound as a substrate.

Principle of the Assay

Enzyme kinetics are often described by the Michaelis-Menten model, which relates the initial reaction velocity (v) to the substrate concentration ([S]).[7][8][9][10]

v = (V_max * [S]) / (K_m + [S])

  • V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[10]

  • K_m (the Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the enzyme's affinity for the substrate.[8][10]

By measuring the initial reaction velocity at various concentrations of this compound, one can generate a saturation curve and calculate K_m and V_max using non-linear regression analysis.[8][11]

Two primary methods for determining cellulase (B1617823) activity with this compound are presented:

  • A Dinitrosalicylic Acid (DNS) Assay: This method quantifies the reducing sugars released upon hydrolysis of this compound.[12]

  • A Coupled Enzyme Assay with a Chromogenic Substrate: This is a highly sensitive method that uses a modified this compound substrate for continuous monitoring of enzyme activity.[6][13]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the enzymatic breakdown of this compound and the general experimental workflow for kinetic analysis.

G cluster_0 Enzymatic Hydrolysis of this compound This compound This compound (Substrate) Enzyme Endoglucanase / β-Glucosidase This compound->Enzyme Binds to active site Products Cellotriose + Cellobiose or Glucose Enzyme->Products Catalyzes hydrolysis

Caption: Enzymatic breakdown of this compound by cellulolytic enzymes.

G Experimental Workflow for Enzyme Kinetic Analysis cluster_workflow A Prepare Reagents (Enzyme, Substrate, Buffers) B Set up Reactions (Varying [this compound]) A->B C Incubate at Optimal Temperature and pH B->C D Stop Reaction and Measure Product Formation C->D E Calculate Initial Reaction Velocities (v) D->E F Plot v vs. [S] E->F G Perform Non-linear Regression (Michaelis-Menten Fit) F->G H Determine Km and Vmax G->H

Caption: A flowchart of the experimental workflow for enzyme kinetic analysis.

Protocol 1: DNSA-Based Assay for Total Reducing Sugar Production

This protocol describes the measurement of cellulase activity by quantifying the release of reducing sugars from this compound.

Materials and Reagents
  • This compound (high purity)[14]

  • Purified cellulase or β-glucosidase

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose (for standard curve)

  • Spectrophotometer

  • Heating block or water bath

  • Microcentrifuge tubes

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in citrate buffer.

    • Prepare a series of dilutions of this compound in citrate buffer to achieve the desired final concentrations for the assay (e.g., 0.1 to 10 mg/mL).

    • Prepare a stock solution of the enzyme in citrate buffer. The concentration should be determined empirically to ensure the reaction remains in the linear range over the chosen time course.

    • Prepare a glucose standard curve (0 to 2 mg/mL) for quantifying reducing sugars.

  • Enzyme Reaction:

    • For each substrate concentration, pipette 250 µL of the this compound solution into a microcentrifuge tube.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding 250 µL of the pre-warmed enzyme solution to each tube. Mix gently.

    • Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes) ensuring the reaction is in the initial velocity phase.

    • Stop the reaction by adding 500 µL of DNS reagent.

    • Include a blank for each substrate concentration containing the substrate and buffer, with the DNS reagent added before the enzyme.

  • Quantification of Reducing Sugars:

    • After adding the DNS reagent, boil the tubes for 5-15 minutes.[15]

    • Cool the tubes to room temperature.

    • Add 4.5 mL of deionized water to each tube and mix.

    • Measure the absorbance at 540 nm using a spectrophotometer.[5]

    • Determine the concentration of reducing sugars released using the glucose standard curve.

Protocol 2: Coupled Enzyme Assay with a Chromogenic Substrate

This protocol is based on the principle of the CellG5 assay and uses a blocked, chromogenic this compound derivative for highly specific and sensitive detection of endoglucanase activity.[6][13]

Materials and Reagents
  • Blocked 4-nitrophenyl-β-D-cellopentaoside (e.g., BPNPG5)

  • Thermostable β-glucosidase

  • Purified endoglucanase

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., Tris buffer, pH 9.0)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

    • Prepare a series of dilutions of the substrate to cover a range of concentrations around the expected K_m.

    • Prepare a solution of the ancillary β-glucosidase in the assay buffer.

    • Prepare a stock solution of the endoglucanase to be tested.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • 100 µL of the substrate solution at various concentrations.

      • 50 µL of the ancillary β-glucosidase solution.

    • Pre-incubate the plate at the optimal temperature for 5 minutes.

    • Initiate the reaction by adding 50 µL of the endoglucanase solution.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. Alternatively, for endpoint assays, incubate for a fixed time and stop the reaction by adding 100 µL of the stop solution.

  • Data Acquisition:

    • The rate of 4-nitrophenol (B140041) formation is directly proportional to the endoglucanase activity.[6]

    • Calculate the initial velocity (v) from the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 4-nitrophenol.

Data Analysis and Presentation

  • Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (v) in terms of product formed per unit time (e.g., µmol/min).

  • Plot the Data: Create a scatter plot of initial velocity (v) versus substrate concentration ([S]).

  • Determine Kinetic Parameters: Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the Michaelis-Menten equation to the data.[8] This will provide the values for K_m and V_max with their respective standard errors. While historically used, linear transformations like the Lineweaver-Burk plot are not recommended as they can distort the error distribution of the data.[9][16]

Data Tables

Table 1: Raw Data for Initial Velocity Determination

Substrate [this compound] (mg/mL) Absorbance at 540 nm (at t=10 min) [Reducing Sugar] (µg/mL) Initial Velocity (v) (µ g/min )
0.1
0.2
0.5
1.0
2.0
5.0

| 10.0 | | | |

Table 2: Summary of Determined Kinetic Parameters

Enzyme Substrate K_m (mg/mL) V_max (µmol/min/mg) k_cat (s⁻¹) k_cat/K_m (s⁻¹M⁻¹)
Sample A This compound

| Sample B | this compound | | | | |

Troubleshooting

  • Non-hyperbolic curve: This could indicate substrate inhibition at high concentrations or the presence of allosteric effects.[17]

  • Low signal: Increase enzyme concentration or incubation time (while ensuring the reaction is still in the linear phase). For the DNS assay, ensure the reagent is fresh.

  • High background: This may be due to contaminating sugars in the enzyme preparation or substrate. Run appropriate blanks to correct for this.

By following these protocols and data analysis steps, researchers can accurately and reliably determine the kinetic parameters of cellulolytic enzymes using this compound as a substrate, providing valuable insights for various applications in research and industry.

References

Application Note: Quantification of Cellopentaose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPAECP-001]

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cellopentaose (B43506) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This compound, a cello-oligosaccharide (COS), is a key analyte in biofuel research, enzymatic hydrolysis studies, and as a prebiotic. The described methodology provides excellent resolution and low detection limits, making it suitable for the routine analysis of this compound in various sample matrices.

Introduction

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates.[1][2][3][4][5] Carbohydrates, being weakly acidic, can be separated as anions at high pH on specialized anion-exchange columns.[3][5] Pulsed Amperometric Detection offers highly sensitive and selective detection of these molecules without the need for derivatization.[2][3] This method is particularly well-suited for the separation of homologous series of oligosaccharides like cello-oligosaccharides.

This note provides a detailed protocol for the quantification of this compound using a Dionex CarboPac™ PA200 column, which is specifically designed for high-resolution separation of oligosaccharides.[6] The method has been validated for its linearity, limits of detection (LOD), and limits of quantification (LOQ), demonstrating its reliability for quantitative purposes.

Experimental

Instrumentation and Consumables
  • Chromatography System: A biocompatible (metal-free) gradient HPLC or ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: Dionex CarboPac™ PA200 Analytical Column (3 x 250 mm) with a CarboPac™ PA200 Guard Column (3 x 50 mm).[6][7]

  • Eluents:

    • Deionized (DI) water, 18.2 MΩ·cm resistivity

    • 50% (w/w) Sodium Hydroxide (NaOH) solution

    • Sodium Acetate (NaOAc), anhydrous

  • Standards: High-purity (>95%) this compound for calibration.

Chromatographic Conditions
  • Column Temperature: 30 °C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mobile Phase:

    • Eluent A: 100 mM NaOH

    • Eluent B: 100 mM NaOH with 1 M NaOAc

  • Gradient Program: A two-stage binary gradient is employed for the separation of cello-oligosaccharides.[1][4]

Time (min)% Eluent A (100 mM NaOH)% Eluent B (100 mM NaOH, 1 M NaOAc)
0.01000
10.01000
20.05050
30.00100
30.11000
40.01000

Note: The gradient may need to be optimized depending on the specific sample matrix and the presence of other oligosaccharides.

Pulsed Amperometric Detection (PAD) Waveform

A standard quadruple potential waveform is used for the detection of carbohydrates.[1] The waveform consists of potentials for detection, oxidation, and reduction to clean and reactivate the gold electrode surface.

Time (s)Potential (V) vs. Ag/AgClIntegration
0.00 - 0.40+0.10On
0.41 - 0.60-2.00Off
0.61 - 0.70+0.60Off
0.71 - 1.00-0.10Off

Quantitative Data

The performance of the HPAEC-PAD method for the quantification of cello-oligosaccharides, including this compound, has been validated. The following table summarizes the quantitative data, adapted from a study on the simultaneous quantification of xylo- and cello-oligosaccharides.[8]

AnalyteRetention Time (min)Linearity Range (mg/L)Correlation Coefficient (R²)LOD (mg/L)LOQ (mg/L)Recovery (%)
Cellobiose6.850.40 - 4.00≥ 0.9980.04 - 0.080.16 - 0.3893.1 - 105.4
Cellotriose10.880.40 - 4.00≥ 0.9980.04 - 0.080.16 - 0.3893.1 - 105.4
Cellotetraose14.470.40 - 4.00≥ 0.9980.04 - 0.080.16 - 0.3893.1 - 105.4
This compound 17.53 0.40 - 4.00 ≥ 0.998 0.04 - 0.08 0.16 - 0.38 93.1 - 105.4

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the linear range of the assay (e.g., 0.4, 1.0, 2.0, 3.0, and 4.0 mg/L).

  • Storage: Store standard solutions at 4 °C. It is recommended to prepare fresh working standards daily.

Protocol 2: Sample Preparation
  • Aqueous Samples: For liquid samples, such as those from enzymatic hydrolysis, dilute the sample with deionized water to bring the expected this compound concentration within the calibration range.

  • Solid Samples: For solid samples, perform an appropriate extraction procedure. A common method is hot water extraction.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

Protocol 3: HPAEC-PAD System Operation and Data Acquisition
  • System Startup: Ensure the HPAEC-PAD system is equilibrated with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software that includes injections of a blank (deionized water), the series of calibration standards, and the prepared samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression should be applied to the data.

  • Quantification: The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Visualizations

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Sample Aqueous or Extracted Sample Filtration 0.22 µm Filtration Sample->Filtration Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column CarboPac PA200 Column (30 °C) Autosampler->Column PAD Pulsed Amperometric Detector Column->PAD CDS Chromatography Data System PAD->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound by HPAEC-PAD.

HPAEC_PAD_System Eluent Eluent Reservoir (NaOH & NaOAc) Pump Gradient Pump Eluent->Pump Injector Autosampler Pump->Injector Column Guard & Analytical Columns (CarboPac PA200) Injector->Column Detector PAD Cell (Au Electrode) Column->Detector CDS Data System Detector->CDS Waste Waste Detector->Waste

Caption: Logical relationship of components in an HPAEC-PAD system.

References

Application Notes and Protocols: Utilizing Cellopentaose for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose (B43506), a five-unit glucose oligosaccharide linked by β-1,4 glycosidic bonds, serves as a valuable tool in the study of enzyme kinetics and inhibition, particularly for cellulases and other glycoside hydrolases. Its structural similarity to cellulose, the natural substrate for these enzymes, allows it to act as a competitive or mixed-type inhibitor, providing insights into enzyme-substrate binding, catalytic mechanisms, and the development of novel inhibitors for various industrial and therapeutic applications. These application notes provide detailed protocols and data for utilizing this compound in enzyme inhibition studies.

Principle of Inhibition

This compound typically functions as a competitive inhibitor of cellulases, such as cellobiohydrolases (e.g., Cel7A), by binding to the active site of the enzyme. This binding event prevents the natural substrate, cellulose, from accessing the catalytic machinery, thereby reducing the rate of enzymatic hydrolysis. In some cases, this compound may exhibit mixed-type inhibition, where it binds to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Applications

  • Elucidation of Enzyme Mechanisms: Studying the inhibitory effects of this compound can help to map the substrate-binding subsites within the enzyme's active site and understand the molecular interactions crucial for catalysis.

  • Screening for Novel Inhibitors: this compound can be used as a reference inhibitor in high-throughput screening assays to identify new and more potent inhibitors of cellulases and other glycoside hydrolases.

  • Biocatalyst Improvement: Understanding the inhibitory effects of oligosaccharides like this compound can guide protein engineering efforts to develop more efficient and product-tolerant enzymes for biofuel production and other industrial processes.

  • Drug Development: Glycoside hydrolases are implicated in various diseases. This compound and its derivatives can serve as lead compounds for the development of therapeutic inhibitors.

Quantitative Data: Inhibition of Cellobiohydrolase Cel7A by this compound

The following table summarizes the inhibitory effect of this compound on the cellobiohydrolase Cel7A from Trichoderma reesei.

EnzymeInhibitorSubstrateInhibition TypeKi (µM)
Cellobiohydrolase Cel7AThis compoundCelluloseCompetitive1.1[1]

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for a Cellulase (B1617823)

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for a cellulase enzyme using a chromogenic or fluorogenic substrate.

Materials:

  • Purified cellulase enzyme

  • This compound (inhibitor)

  • Chromogenic or fluorogenic cellulase substrate (e.g., p-nitrophenyl-β-D-cellobioside (pNPC) or 4-methylumbelliferyl-β-D-cellobioside (MUC))

  • Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Microplate reader

  • 96-well microplates

  • Standard laboratory pipettes and consumables

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the cellulase enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a series of dilutions of the substrate in assay buffer. The concentrations should span a range from approximately 0.2 to 5 times the known or estimated Km of the enzyme for the substrate.

  • Set up the Assay Plate:

    • In a 96-well plate, set up reactions with varying concentrations of substrate and a fixed concentration of this compound. Include a control set with no inhibitor.

    • Each reaction well should contain:

      • Assay buffer

      • Substrate solution (at varying concentrations)

      • This compound solution (at a fixed concentration, or buffer for the control)

      • Enzyme solution (added last to initiate the reaction)

    • The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Perform the Assay:

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405 nm for p-nitrophenol release from pNPC).

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the progress curves for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or a Michaelis-Menten plot (V0 vs. [S]).

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.

    • Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model equation to determine Ki.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, this compound) plate_setup Set up 96-well Plate (Varying [Substrate] and [Inhibitor]) reagents->plate_setup pre_incubation Pre-incubate at Optimal Temperature plate_setup->pre_incubation reaction_initiation Initiate Reaction with Enzyme pre_incubation->reaction_initiation data_collection Measure Absorbance/Fluorescence over Time reaction_initiation->data_collection velocity_calc Calculate Initial Velocities (V0) data_collection->velocity_calc plotting Generate Lineweaver-Burk or Michaelis-Menten Plots velocity_calc->plotting ki_determination Determine Inhibition Constant (Ki) plotting->ki_determination

Caption: Experimental workflow for determining the inhibition constant (Ki) of this compound.

Competitive_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) I Inhibitor (I) (this compound) ES->E k-1 P Product (P) ES->P kcat

Caption: Signaling pathway of competitive enzyme inhibition by this compound.

References

Application Notes and Protocols for the Preparation and Use of Cellopentaose Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Cellopentaose solutions for various experimental applications. The information is intended to guide researchers in accurately preparing and utilizing this compound for consistent and reproducible results.

Introduction to this compound

This compound is a well-defined cello-oligosaccharide, consisting of five β-(1→4) linked D-glucose units. It serves as a soluble, chromogenic substrate for the study of cellulases, particularly endo-1,4-β-D-glucanases and cellobiohydrolases. Its defined structure makes it an ideal tool for enzyme characterization, inhibitor screening, and binding studies, which are crucial in biofuel research and the development of drugs targeting carbohydrate-active enzymes.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueReference
Molecular Formula C₃₀H₅₂O₂₆[1][2][3]
Molecular Weight 828.7 g/mol [1][2][3]
Appearance White to off-white powder[4]
Purity > 95%[2][3][4]
Solubility in Water ≤ 2 mg/mL[2]
Storage (Solid) > 2 years at ambient temperature or -20°C[3][4][5]
Storage (Solution) Short-term at 4°C; Long-term at -20°C[6]
Applications of this compound Solutions

This compound solutions are utilized in a variety of biochemical and molecular biology applications:

  • Enzyme Activity Assays: As a substrate for determining the activity of cellulolytic enzymes. The hydrolysis of this compound can be monitored by detecting the release of smaller oligosaccharides or glucose.

  • Enzyme Kinetics: To determine kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for cellulases.[7][8][9][10]

  • Inhibitor Screening: To screen for and characterize inhibitors of cellulase (B1617823) activity, which is relevant in various industrial and pharmaceutical contexts.

  • Carbohydrate-Binding Module (CBM) Studies: To investigate the binding affinity and specificity of CBMs, which are crucial for the interaction of enzymes with cellulosic substrates.[11][12]

  • Structural Biology: In co-crystallization studies to understand the three-dimensional structure of enzyme-substrate complexes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a standard stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile microcentrifuge tubes or vials for storage

Procedure:

  • Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required. Note the solubility limit of ≤ 2 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution:

    • Add the weighed this compound to a suitable container.

    • Add the desired volume of high-purity water or buffer.

    • Vortex or stir the solution until the this compound is completely dissolved. Gentle warming (e.g., to 30-40°C) may aid dissolution, but avoid high temperatures to prevent degradation.

  • Sterilization (Optional): If required for your application (e.g., cell-based assays), filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to a few days), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C.

Workflow for Preparing this compound Stock Solution

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Water or Buffer (Vortex/Stir) weigh->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution gentle_warming Gentle Warming (30-40°C) check_dissolution->gentle_warming No filter_sterilize Filter Sterilize (0.22 µm filter) (Optional) check_dissolution->filter_sterilize Yes gentle_warming->dissolve aliquot Aliquot into Sterile Tubes filter_sterilize->aliquot store Store at 4°C (short-term) or -20°C (long-term) aliquot->store end End store->end G start Start prepare_reaction_mix Prepare Reaction Mixture (Buffer + this compound) start->prepare_reaction_mix pre_incubate Pre-incubate at Optimal Temperature prepare_reaction_mix->pre_incubate add_enzyme Add Diluted Enzyme Solution pre_incubate->add_enzyme incubate Incubate for a Defined Time add_enzyme->incubate terminate_reaction Terminate Reaction (Heat or Stop Solution) incubate->terminate_reaction analyze_products Analyze Products (e.g., HPAEC-PAD) terminate_reaction->analyze_products calculate_activity Calculate Enzyme Activity analyze_products->calculate_activity end End calculate_activity->end

References

Application Notes and Protocols for Derivatized Cellopentaose in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatized cellopentaose (B43506) serves as a highly specific and sensitive substrate for the colorimetric determination of endo-1,4-β-glucanase (cellulase) activity. This chromogenic substrate allows for a rapid and straightforward quantification of cellulase (B1617823), which is pivotal in various fields, including biofuel research, industrial enzyme development, and drug discovery involving cellulosic biomass degradation. This document provides detailed application notes and protocols for the use of a key derivatized this compound, 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5), in a robust and automatable colorimetric assay.

Principle of the Assay

The colorimetric assay is based on a coupled-enzyme reaction. The substrate, BPNPG5, is specifically designed to be resistant to hydrolysis by β-glucosidases due to a blocking group at the non-reducing end. In the presence of an endo-1,4-β-glucanase, the substrate is cleaved, generating a non-blocked colorimetric oligosaccharide. This product is then rapidly hydrolyzed by an ancillary thermostable β-glucosidase, which is present in the reaction mixture in excess. This final hydrolysis step releases the chromophore, 4-nitrophenol (B140041) (pNP), which has a strong absorbance at 400-405 nm under alkaline conditions. The rate of 4-nitrophenol formation is directly proportional to the endo-cellulase activity in the sample.[1][2]

Data Presentation

Quantitative Assay Parameters

The following table summarizes the key quantitative parameters of the colorimetric assay using 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5).

ParameterValueReference
Substrate4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5)[1][2]
Wavelength of Measurement400 nm[1][3]
Assay Temperature40°C[1][4]
pH of Reaction4.5 or 6.0 (enzyme dependent)[4]
pH of Stop Solution9.0 - 10.0[1][3]
Limit of Detection (LOD)1.2 x 10⁻³ CellG5 U/mL[5]
Limit of Quantification (LOQ)4.1 x 10⁻³ CellG5 U/mL[5]
Working RangeUp to ~0.176 CellG5 U/mL[5]
Enzyme Specificity

The BPNPG5 substrate is highly specific for endo-1,4-β-glucanases. The blocking group on the non-reducing end prevents hydrolysis by exo-acting enzymes like β-glucosidases and cellobiohydrolases.[2]

Experimental Protocols

This section provides a detailed methodology for the determination of endo-1,4-β-glucanase activity using the BPNPG5 substrate.

Reagent Preparation
  • Extraction/Dilution Buffer (100 mM, pH 4.5 or 6.0):

    • Acetate (B1210297) Buffer (pH 4.5): Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5.

    • Phosphate (B84403) Buffer (pH 6.0): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.0.

    • The choice of buffer depends on the optimal pH for the cellulase being assayed.[4]

  • Substrate Solution (CellG5 Reagent):

    • The substrate solution contains 4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5) and a thermostable β-glucosidase in a buffered solution.[1][2] For commercially available kits like the Megazyme K-CellG5, the reagent is provided.

  • Stopping Reagent (2% w/v Tris solution, pH 9.0 or 10.0):

    • Dissolve 20 g of Tris base in 900 mL of distilled water. Adjust the pH to 9.0 or 10.0 with HCl and make up the final volume to 1 L.[1][3]

Sample Preparation
  • Liquid Enzyme Preparations: Dilute the enzyme sample in the appropriate Extraction/Dilution Buffer to achieve a concentration that falls within the assay's working range.[4]

  • Solid Samples (e.g., grain): Mill the sample and extract the enzyme with the appropriate buffer. Centrifuge or filter the extract to obtain a clear supernatant for the assay.[3]

Assay Procedure
  • Dispense 0.10 mL of the Substrate Solution into the bottom of glass test tubes.

  • Pre-incubate the tubes at 40°C for approximately 5 minutes.[3]

  • Pre-incubate the diluted enzyme solution at 40°C for 5 minutes.[3]

  • To initiate the reaction, add 0.10 mL of the pre-incubated diluted enzyme solution to the substrate solution in the test tubes.

  • Incubate the reaction mixture at 40°C for exactly 10 minutes.[1]

  • Terminate the reaction by adding 3.0 mL of the Stopping Reagent.

  • Mix the contents of the tubes thoroughly.

  • Measure the absorbance of the solution at 400 nm against a reagent blank.[1][3]

Reagent Blank

Prepare a reagent blank by adding 3.0 mL of the Stopping Reagent to 0.1 mL of the Substrate Solution, and then add 0.1 mL of the diluted enzyme preparation.[4]

Mandatory Visualizations

Signaling Pathway Diagram

Enzymatic_Reaction_Pathway Substrate BPNPG5 (Blocked p-Nitrophenyl-Cellopentaoside) Intermediate p-Nitrophenyl-Cellooligosaccharide + Blocked Oligosaccharide Substrate->Intermediate Cleavage Endoglucanase Endo-1,4-β-glucanase (Sample Enzyme) Endoglucanase->Substrate Product 4-Nitrophenol (pNP) (Yellow, Abs @ 400 nm) Intermediate->Product Hydrolysis Glucose Glucose BetaGlucosidase Thermostable β-Glucosidase (excess) BetaGlucosidase->Intermediate

Caption: Enzymatic cascade for the colorimetric detection of endo-1,4-β-glucanase.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_sample Prepare/Dilute Enzyme Sample start->prep_sample pre_incubate_sub Pre-incubate Substrate (0.1 mL) at 40°C start->pre_incubate_sub pre_incubate_enz Pre-incubate Enzyme (0.1 mL) at 40°C prep_sample->pre_incubate_enz mix Mix Substrate and Enzyme pre_incubate_sub->mix pre_incubate_enz->mix incubate Incubate at 40°C for 10 min mix->incubate stop Add Stop Reagent (3.0 mL) incubate->stop measure Measure Absorbance at 400 nm stop->measure end End measure->end

References

Cellopentaose as a Carbon Source for Microbial Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellopentaose (B43506), a cello-oligosaccharide composed of five β-(1→4) linked D-glucose units, represents a significant carbon source for various microorganisms. Its utilization is of considerable interest in fields ranging from gut microbiology and prebiotics to industrial biotechnology and drug development. Understanding which microbes can metabolize this compound and the underlying mechanisms is crucial for developing novel therapeutic strategies, improving fermentation processes, and harnessing the metabolic potential of diverse microbial communities. These application notes provide an overview of the microbial utilization of this compound, quantitative growth data on related substrates, and detailed protocols for experimental investigation.

Microbial Utilization of this compound

A variety of microorganisms, particularly those equipped with cellulolytic enzyme systems, can utilize this compound as a carbon and energy source. These microbes typically possess extracellular or periplasmic enzymes that break down complex carbohydrates into smaller, transportable sugars.

Key Microbial Groups:

  • Probiotic Bacteria: Certain species of Lactobacillus and Bifidobacterium have demonstrated the ability to ferment cello-oligosaccharides. This is of particular interest for the development of prebiotics that can selectively promote the growth of beneficial gut bacteria. Soluble cello-oligosaccharides with a degree of polymerization from 2 to 6 have been shown to promote the proliferation of intestinal probiotics like Bifidobacteria and Lactobacillus paracasei[1].

  • Cellulolytic Bacteria: Bacteria from genera such as Bacillus, Clostridium, and Ruminococcus are well-known for their ability to degrade cellulosic material. For instance, Bacillus subtilis and Bacillus velezensis can degrade cellulose (B213188), with potential products including cellobiose (B7769950) and other cello-oligosaccharides[2][3][4].

  • Filamentous Fungi: Fungi like Trichoderma reesei and Aspergillus niger are primary producers of cellulases and can efficiently utilize cello-oligosaccharides as inducers for enzyme production[5][6][7].

Data Presentation: Microbial Growth on Cello-oligosaccharides

While specific quantitative data for microbial growth on this compound is limited in publicly available literature, data from studies using cellobiose (a disaccharide of glucose) and other cello-oligosaccharides provide valuable insights. The following tables summarize representative data for microbial growth on these related carbon sources compared to glucose.

Table 1: Comparative Growth of Probiotic Bacteria on Different Carbon Sources

MicroorganismCarbon SourceSpecific Growth Rate (μ) (h⁻¹)Biomass Yield (OD600)Reference
Bifidobacterium breveGlucose~0.4~1.2[8][9]
Cellobiose~0.3~1.0[8]
Lactobacillus plantarumGlucose~0.5~1.5[10][11]
Cellobiose~0.4~1.3[10]
Ruminococcus albusGlucoseLowerLower[6]
CellobioseHigher (up to 38% greater yield)Higher[6]

Table 2: Cellulase (B1617823) Production Induced by Different Carbon Sources in Fungi

MicroorganismInducer Carbon SourceRelative Cellulase ActivityReference
Trichoderma reeseiSophorose (a disaccharide)High[4][6]
CellobioseModerate[4]
CelluloseHigh[6]
Aspergillus nigerD-xyloseHigh (induces xylanases and cellulases)[5]

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with this compound

This protocol describes the preparation of a minimal salt medium for testing the ability of a microorganism to utilize this compound as a sole carbon source.

Materials:

  • This compound (High Purity)

  • 10X M9 salts solution (64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl)

  • 1 M MgSO₄ solution

  • 1 M CaCl₂ solution

  • Trace minerals solution (optional, depending on the microbe)

  • Sterile distilled water

  • Autoclave

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare 10X M9 Salts: Dissolve the salts in distilled water, adjust the final volume, and sterilize by autoclaving[12].

  • Prepare Stock Solutions: Prepare 1 M MgSO₄ and 1 M CaCl₂ solutions and sterilize them separately by autoclaving[12]. Prepare a stock solution of this compound (e.g., 10% w/v) in distilled water and sterilize by filtration through a 0.22 µm filter to avoid degradation from autoclaving.

  • Assemble the Medium: In a sterile container, aseptically combine the following components to make 1 L of 1X minimal medium:

    • 100 mL of sterile 10X M9 salts

    • 897 mL of sterile distilled water

    • 2 mL of sterile 1 M MgSO₄

    • 0.1 mL of sterile 1 M CaCl₂

  • Add Carbon Source: Aseptically add the desired volume of the sterile this compound stock solution to achieve the final target concentration (e.g., 10 mL of a 10% stock for a final concentration of 0.1%).

  • Add Supplements (if necessary): For auxotrophic strains, add required sterile amino acids or vitamins.

  • Final pH Check: If necessary, check and adjust the pH of the final medium aseptically using sterile acid or base.

Protocol 2: Microbial Growth Curve Determination

This protocol details the procedure for monitoring microbial growth in a liquid medium containing this compound as the sole carbon source.

Materials:

  • Prepared minimal medium with this compound (from Protocol 1)

  • Microbial culture of interest

  • Spectrophotometer or microplate reader

  • Sterile culture tubes or 96-well plates

  • Incubator with shaking capabilities

Procedure:

  • Inoculum Preparation: Grow a seed culture of the microorganism in a suitable rich medium (e.g., LB broth for E. coli) to the late exponential phase.

  • Washing Step: Harvest the cells from the seed culture by centrifugation. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or the minimal medium without a carbon source to remove any residual rich medium.

  • Inoculation: Resuspend the washed cells in the minimal medium without a carbon source. Inoculate the prepared this compound minimal medium with the washed cell suspension to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Incubation: Incubate the cultures at the optimal temperature and shaking speed for the microorganism being tested.

  • Growth Monitoring: At regular time intervals (e.g., every 1-2 hours), measure the OD₆₀₀ of the cultures using a spectrophotometer or a microplate reader. Ensure proper mixing before each reading[13][14].

  • Data Analysis: Plot the OD₆₀₀ values against time to generate a growth curve. From this curve, determine key growth parameters such as the lag phase, exponential growth rate (μ), and maximum culture density[15][16][17].

Signaling Pathways and Experimental Workflows

This compound Utilization Pathway

The utilization of this compound by microorganisms involves a series of steps including enzymatic breakdown, transport into the cell, and induction of gene expression for the necessary metabolic enzymes. The following diagram illustrates a generalized signaling pathway for this compound degradation and utilization in a bacterium.

Cellopentaose_Utilization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Endoglucanase Endo-β-1,4-glucanase (constitutive/induced) This compound->Endoglucanase hydrolysis Transporter Oligosaccharide Transporter (e.g., ABC) This compound->Transporter uptake Cellobiose Cellobiose Endoglucanase->Cellobiose Cellobiose->Transporter uptake Glucose Glucose ithis compound Intracellular This compound Transporter->ithis compound iCellobiose Intracellular Cellobiose Transporter->iCellobiose BetaGlucosidase β-glucosidase ithis compound->BetaGlucosidase hydrolysis iCellobiose->BetaGlucosidase hydrolysis Inducer Inducer Molecule (e.g., cellobiose) iCellobiose->Inducer iGlucose Glucose BetaGlucosidase->iGlucose Glycolysis Glycolysis iGlucose->Glycolysis energy Regulator Transcriptional Regulator (e.g., XlnR/Xyr1) Inducer->Regulator activates DNA DNA Regulator->DNA binds promoter mRNA mRNA DNA->mRNA transcription Enzymes Cellulolytic Enzymes mRNA->Enzymes translation Enzymes->Endoglucanase secreted Enzymes->BetaGlucosidase intracellular

Generalized signaling pathway for this compound utilization in bacteria.
Experimental Workflow for Screening Microbes

The following diagram outlines a typical workflow for screening microorganisms for their ability to grow on this compound.

Screening_Workflow start Start: Isolate/Select Microorganisms plate_screening Plate-based Screening (Minimal medium + this compound agar) start->plate_screening liquid_culture Liquid Culture Growth Assay (Protocol 2) plate_screening->liquid_culture Positive Colonies growth_analysis Analyze Growth Curve (μ, max OD) liquid_culture->growth_analysis enzyme_assay Enzyme Activity Assays (e.g., cellulase, β-glucosidase) growth_analysis->enzyme_assay metabolite_analysis Metabolite Analysis (HPLC for organic acids, sugars) growth_analysis->metabolite_analysis end End: Characterized This compound-utilizing Strain enzyme_assay->end metabolite_analysis->end

Workflow for screening and characterizing this compound-utilizing microorganisms.

Conclusion

This compound serves as a valuable carbon source for a range of microorganisms, with significant implications for gut health, biotechnology, and drug development. The protocols and data presented here provide a framework for researchers to investigate the microbial metabolism of this complex carbohydrate. Further research focusing on obtaining more quantitative growth data specifically on this compound will be crucial for advancing our understanding and applications in these fields.

References

Application Notes: Studying Protein-Carbohydrate Interactions with Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein-carbohydrate interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[1] Cellopentaose (B43506), a penta-oligosaccharide derived from cellulose, serves as a valuable tool for investigating these interactions, particularly for proteins that recognize β-1,4-linked glucans.[2] This includes a wide range of carbohydrate-binding modules (CBMs), lectins, and enzymes like cellulases, which are crucial in fields from biofuel production to drug development.[3][4] Understanding the binding affinity, kinetics, and thermodynamics of these interactions is essential for designing improved enzymes or developing novel therapeutics.[5] These application notes provide an overview of key biophysical techniques and detailed protocols for studying protein-cellopentaose interactions.

Key Biophysical Techniques for Analysis

Several powerful biophysical techniques can be employed to characterize the interaction between a protein and this compound. Each method offers unique insights into the binding event.[6]

  • Isothermal Titration Calorimetry (ITC): Considered a gold standard, ITC directly measures the heat released or absorbed during a binding event.[7] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction without the need for labeling or immobilization.[8][9]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time kinetic data.[10] It measures the association (kon) and dissociation (koff) rates of the interaction, from which the dissociation constant (Kd) can be calculated.[11] This method is highly sensitive and requires small amounts of sample.

  • Pull-Down Binding Assays: This technique involves immobilizing this compound onto beads to "pull down" interacting proteins from a solution.[12] It is particularly useful for identifying binding partners and comparing relative binding preferences, for instance, in carbohydrate-binding modules (CBMs).[3][4]

  • Glycan Microarrays: For high-throughput screening, this compound can be included as a component of a larger glycan array.[13] This allows researchers to rapidly assess the binding specificity of a protein against a library of different carbohydrates in a single experiment.[14]

A general workflow for investigating protein-cellopentaose interactions is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation p Protein Expression & Purification ITC Isothermal Titration Calorimetry (ITC) p->ITC SPR Surface Plasmon Resonance (SPR) p->SPR PDA Pull-Down Assay p->PDA GA Glycan Array p->GA c This compound Preparation c->ITC c->SPR c->PDA c->GA Thermo Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermo Kinetics Kinetic Profile (kon, koff, Kd) SPR->Kinetics Specificity Binding Specificity & Preference PDA->Specificity GA->Specificity Conclusion Structural & Functional Insights Thermo->Conclusion Kinetics->Conclusion Specificity->Conclusion

General workflow for protein-cellopentaose interaction studies.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic parameters for protein-cellopentaose binding.[8][9]

G cluster_0 cluster_1 cluster_2 s Syringe: This compound Solution (Ligand) cell Sample Cell: Protein Solution (Macromolecule) s->cell Titration (Multiple Injections) ref Reference Cell: Buffer detector Thermopile Detector Measures ΔT cell->detector Heat Change (ΔH) raw Raw Data: Heat Pulses (μcal/sec) detector->raw curve Binding Isotherm: Heat vs. Molar Ratio raw->curve Integration fit Fit to Binding Model curve->fit results Results: Kd, n, ΔH, ΔS fit->results

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).

  • High-purity this compound.

  • Matching buffer for dissolving this compound and for control experiments.

  • Isothermal Titration Calorimeter.

  • Degassing station.

Methodology:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the purified protein in the chosen buffer.[15] The final volume should be sufficient for the sample cell (typically ~1.5-2.0 mL).[7]

    • Prepare a concentrated solution of this compound (typically 10-20 times the protein concentration) using the exact same buffer batch.[16]

    • Thoroughly degas both the protein and this compound solutions for 10-15 minutes to prevent air bubbles.[8]

    • Accurately determine the concentrations of both protein and ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe, ensuring no air bubbles are present.

  • Titration:

    • Perform an initial injection of ~0.5-1.0 µL, which is typically discarded during analysis to remove any material diffused from the syringe tip.

    • Proceed with a series of 20-30 injections of ~2-10 µL each.[15] Allow sufficient time between injections (e.g., 180 seconds) for the signal to return to baseline.

    • The titration should continue until the protein is saturated, and the heat changes observed correspond only to the heat of dilution.[16]

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.[16] The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the steps for analyzing the kinetics of protein-cellopentaose interactions.[17][18]

G cluster_prep 1. Chip Preparation cluster_binding 2. Binding Cycle cluster_analysis 3. Analysis chip Sensor Chip (e.g., CM5) act Surface Activation (EDC/NHS) chip->act imm Ligand Immobilization (Protein or modified this compound) act->imm block Deactivation/Blocking (Ethanolamine) imm->block assoc Association: Inject Analyte (this compound) block->assoc dissoc Dissociation: Flow Buffer assoc->dissoc regen Regeneration: (e.g., low pH glycine) dissoc->regen sensorgram Generate Sensorgram (RU vs. Time) regen->sensorgram fitting Global Fitting of Multiple Concentrations sensorgram->fitting results Determine: kon, koff, Kd fitting->results

Experimental workflow for Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).

  • Purified protein and this compound.

  • Running buffer (e.g., HBS-EP+), filtered and degassed.

Methodology:

  • Ligand Immobilization: (Assuming protein is the ligand)

    • Select a suitable sensor chip.

    • Activate the chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified protein (diluted in a low-ionic-strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters and block non-specific binding sites. A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Binding Analysis:

    • Prepare a series of this compound dilutions in the running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected Kd.[10] A buffer-only sample (zero concentration) should be included.

    • Equilibrate the system by flowing the running buffer over the sensor surface until a stable baseline is achieved.

    • Perform a binding cycle for each this compound concentration, injecting from the lowest to the highest concentration:

      • Association: Inject the this compound solution over both the ligand and reference flow cells for a defined period to monitor binding.

      • Dissociation: Switch back to flowing the running buffer to monitor the dissociation of the complex.

      • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The response data from the reference flow cell is subtracted from the ligand flow cell to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams (response units vs. time) are analyzed.

    • Perform a global fit of the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Protocol 3: Solid-State Pull-Down Binding Assay

This protocol is adapted from methods used to study CBM binding to immobilized oligosaccharides.[4][12]

G start Start: Alkyne-labeled Beads step1 1. Functionalization: React with Azido-labeled This compound (Click Chemistry) start->step1 step2 2. Incubation: Incubate beads with GFP-tagged Protein step1->step2 step3 3. Separation: Centrifuge to pellet beads and separate supernatant step2->step3 step4 4. Quantification: Measure GFP fluorescence in supernatant (unbound protein) step3->step4 step5 5. Analysis: Calculate bound protein and determine binding affinity step4->step5 end End: Binding Curve (Kd, Bmax) step5->end

Workflow for a solid-state pull-down binding assay.

Materials:

  • Alkyne-labeled micron-sized beads.

  • Azido-labeled this compound.

  • Purified protein of interest, preferably fused to a quantifiable tag (e.g., GFP).[3]

  • Binding buffer (e.g., PBS with 0.05% Tween-20).

  • Microcentrifuge tubes and a microcentrifuge.

  • Fluorescence plate reader.

Methodology:

  • Bead Functionalization:

    • Use click chemistry to covalently attach azido-labeled this compound to the alkyne-labeled beads, following the manufacturer's protocol. This orients the oligosaccharide from the reducing end.[4]

    • Wash the beads thoroughly with buffer to remove any unreacted this compound.

    • Prepare control beads that have undergone the same chemical treatment but without the addition of this compound to account for non-specific binding.

  • Binding Assay:

    • Prepare a series of dilutions of the tagged protein in the binding buffer.

    • Aliquot a fixed amount of this compound-functionalized beads (and control beads) into microcentrifuge tubes.

    • Add the different concentrations of protein to the beads. Include a tube with protein but no beads to determine the initial total fluorescence.

    • Incubate the tubes with gentle agitation at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Separation and Quantification:

    • Pellet the beads by centrifugation.

    • Carefully collect the supernatant from each tube. The supernatant contains the unbound protein fraction.

    • Transfer the supernatant to a microplate and measure the fluorescence of the tag (e.g., GFP).

  • Data Analysis:

    • Create a standard curve to relate fluorescence intensity to protein concentration.

    • Calculate the concentration of unbound protein in each supernatant.

    • The amount of bound protein is the difference between the total initial protein and the unbound protein.

    • Plot the concentration of bound protein versus the concentration of free (unbound) protein.

    • Fit the data to a binding model, such as the Langmuir one-site binding model, to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4]

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

Protein Ligand Kd (µM) n (Stoichiometry) ΔH (kcal/mol) TΔS (kcal/mol)
Protein X This compound Value Value Value Value
Mutant Y This compound Value Value Value Value

| Control | this compound | No Binding | - | - | - |

Table 2: Kinetic Parameters from Surface Plasmon Resonance (SPR)

Protein Ligand kon (M-1s-1) koff (s-1) Kd (µM)
Protein X This compound Value Value Value

| Mutant Y | this compound | Value | Value | Value |

Table 3: Binding Affinity from Pull-Down Assays

Protein Immobilized Ligand Kd (nM) Bmax (nmol protein/nmol ligand) Reference
CBM17 This compound-beads 210 ± 60 0.04 ± 0.002 [4]
CBM28 This compound-beads 30 ± 10 0.02 ± 0.001 [4]
CBM17 Cellohexaose-beads 30 ± 10 0.08 ± 0.003 [4]

| CBM28 | Cellohexaose-beads | 40 ± 10 | 0.04 ± 0.002 |[4] |

References

Application Notes and Protocols: Cellopentaose in Structural Studies of Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cellopentaose (B43506), a five-unit glucose oligomer, in the structural and kinetic characterization of enzyme active sites, particularly cellulases. Understanding the interaction between enzymes and this substrate analog is crucial for elucidating catalytic mechanisms, designing improved enzymes for biofuel production, and developing novel inhibitors for therapeutic applications.

Introduction

This compound serves as an excellent substrate mimic for cellulose, allowing for the detailed investigation of enzyme-substrate interactions in a soluble and crystallizable format. Its length is sufficient to occupy multiple subsites within the active site cleft of many cellulases, providing a detailed snapshot of the binding mode and the conformational changes induced upon substrate binding. This document outlines the key applications of this compound in X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and enzyme kinetics, complete with detailed protocols and data presentation.

Data Presentation

Crystallographic Data of Enzyme-Cellopentaose Complexes

The following table summarizes structural data obtained from X-ray crystallography of various enzymes in complex with this compound. This data is critical for understanding the precise molecular interactions within the active site.

Enzyme Name & OrganismPDB IDResolution (Å)R-Value WorkR-Value FreeKey Active Site Residues Interacting with this compound
Cellobiohydrolase I (CBHI) E212Q Mutant - Trichoderma reesei6CEL1.700.1900.235Catalytic tunnel with multiple subsites
Bacterial Cellulose Synthase Subunit BcsZ (catalytically inactive mutant) - Escherichia coli2V5ONot specified in abstractNot specified in abstractNot specified in abstractBinds four glucan moieties on the nonreducing side of the catalytic center[1]
Endoglucanase PcCel45A N92D Mutant - Phanerodontia chrysosporium3X2H0.990.1120.126Detailed hydrogen bond network with asparagine and peptide bonds
Endoglucanase CelA - Clostridium thermocellumNot specified directlyNot specified directlyNot specified directlyNot specified directlyOccupies subsites +2 through -3 in an intermediate state of catalysis[2]
Kinetic and Binding Affinity Data

This table presents kinetic and binding parameters determined for various enzymes with this compound and related cellooligosaccharides. This quantitative data is essential for comparing enzyme efficiency and substrate affinity.

Enzyme/Domain & OrganismTechniqueLigandK_d (µM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)K_m (mM)k_cat (s⁻¹)
Cellulose-binding domain (CBD) of Cel9B - Cellulomonas fimiNMR SpectroscopyThis compound20 ± 3(2.1 ± 0.5) x 10⁸(4.2 ± 0.7) x 10³--
Cellulose-binding domain (CBD) of Cel9B - Cellulomonas fimiNMR SpectroscopyCellohexaose10 ± 3(2.0 ± 0.6) x 10⁸(2.0 ± 0.2) x 10³--
β-glucosidase (BglHi2) - Humicola insolensEnzyme KineticsCellobiose---0.24 ± 0.01313.2 ± 10.3
Cellulase (B1617823) from Pseudomonas fluorescensEnzyme KineticsCarboxymethyl cellulose---3.6 mg/mL1.1 mM
Cellulase from Aspergillus anitratus and Branhamella sp.Enzyme KineticsCarboxymethyl cellulose---4.97 mM7.90 mg/mL
Cellobiohydrolase (Cel7A) - Trichoderma reeseiEnzyme KineticsMicrocrystalline cellulose----~3-10
Endoglucanase (Cel7B) - Trichoderma reeseiEnzyme Kinetics------

Experimental Protocols

Protocol 1: X-ray Crystallography of an Enzyme-Cellopentaose Complex

This protocol outlines the steps for obtaining a crystal structure of a target cellulase in complex with this compound.

1. Protein Expression and Purification:

  • Express the target cellulase in a suitable expression system (e.g., E. coli, Pichia pastoris).

  • Purify the enzyme to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

2. Crystallization:

  • Co-crystallization:

    • Incubate the purified enzyme with a 5-10 fold molar excess of this compound for 1-2 hours on ice.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand solution with a variety of crystallization screens.

  • Soaking:

    • First, obtain crystals of the apo-enzyme using standard crystallization screening methods.

    • Prepare a soaking solution containing the mother liquor supplemented with 1-10 mM this compound.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from a few minutes to several hours.

3. Data Collection and Structure Determination:

  • Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol).

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure by molecular replacement using a known structure of a homologous protein as a search model.

  • Refine the model against the experimental data and build the this compound molecule into the observed electron density.

Protocol 2: NMR Spectroscopy for Studying this compound Binding

This protocol describes the use of NMR to characterize the binding of this compound to a cellulase or its binding domain.

1. Protein Preparation:

  • Express and purify the target protein with ¹⁵N (and optionally ¹³C) isotopic labeling. This is typically achieved by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.

  • Buffer exchange the labeled protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

2. NMR Titration:

  • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Prepare a concentrated stock solution of this compound in the same NMR buffer.

  • Add small aliquots of the this compound stock solution to the protein sample.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.

  • Continue the titration until no further chemical shift perturbations are observed, indicating saturation of the binding site.

3. Data Analysis:

  • Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of this compound.

  • Map the residues with significant CSPs onto the protein's structure to identify the binding site.

  • Fit the chemical shift changes as a function of ligand concentration to a binding isotherm to determine the dissociation constant (K_d).

Protocol 3: Enzyme Kinetic Assay using the DNS Method

This protocol details a colorimetric assay to determine the kinetic parameters of a cellulase using this compound as a substrate.

1. Reagent Preparation:

  • Substrate Solution: Prepare a series of this compound solutions of varying concentrations (e.g., 0.1 to 10 mM) in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0).

  • Enzyme Solution: Prepare a dilute solution of the purified cellulase in the same buffer. The concentration should be chosen to ensure the reaction rate is linear over the desired time course.

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.

    • Add 30 g of sodium potassium tartrate and dissolve by stirring.

    • Dilute to 100 mL with distilled water.

2. Enzymatic Reaction:

  • Pre-warm the substrate solutions to the desired reaction temperature (e.g., 50°C).

  • Initiate the reaction by adding a small volume of the enzyme solution to each substrate concentration.

  • Incubate the reactions for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the initial velocity phase.

3. Measurement of Reducing Sugars:

  • Stop the reaction by adding an equal volume of DNS reagent to each tube.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each sample at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to convert absorbance values to the concentration of reducing sugars produced.

4. Data Analysis:

  • Calculate the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_m + [S])) using non-linear regression to determine the kinetic parameters K_m and V_max. The turnover number (k_cat) can then be calculated if the enzyme concentration is known (k_cat = V_max / [E]).[3]

Mandatory Visualizations

Enzyme_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Enzyme Mix Mix Enzyme and Substrate Enzyme->Mix Substrate This compound Solution Substrate->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Stop Reaction (e.g., DNS Reagent) Incubate->Stop Measure Measure Product Formation Stop->Measure Data Data Analysis (Kinetics/Structure) Measure->Data

Caption: General workflow for an enzyme assay using this compound.

Signaling_Pathway Cellulose Cellulose (Insoluble) This compound This compound (Soluble Substrate) Cellulose->this compound Partial Hydrolysis Cellulase Cellulase (Enzyme) ActiveSite Enzyme Active Site Cellulase->ActiveSite Contains This compound->ActiveSite Binds to ES_Complex Enzyme-Substrate Complex ActiveSite->ES_Complex Forms ES_Complex->Cellulase Releases Products Hydrolysis Products (e.g., Cellobiose, Glucose) ES_Complex->Products Catalyzes

Caption: Logical relationship of this compound in cellulase catalysis.

References

Troubleshooting & Optimization

Optimizing Cellopentaose Concentration for Enzyme Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cellopentaose (B43506) concentration in enzyme assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in cellulase (B1617823) assays?

The optimal concentration of this compound depends on the specific enzyme being assayed (e.g., endoglucanase, cellobiohydrolase) and the objective of the experiment (e.g., determining kinetic parameters, routine activity screening). As a starting point, concentrations ranging from 0.5% (w/v) have been used in research settings. For kinetic studies, it is crucial to perform a substrate saturation curve to determine the Michaelis-Menten constant (Km) for your specific enzyme under your experimental conditions.

Q2: I am observing low or no enzyme activity. What are the possible causes?

Several factors can contribute to low or no enzyme activity. These include:

  • Sub-optimal Substrate Concentration: The this compound concentration may be too low, limiting the reaction rate.

  • Poor Substrate Solubility: this compound has limited solubility in water (≤ 2 mg/mL). Ensure it is fully dissolved in the assay buffer.[1]

  • Product Inhibition: The accumulation of hydrolysis products, such as cellobiose (B7769950) and glucose, can inhibit cellulase activity.[2][3][4]

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.

  • Enzyme Inactivation: Improper storage or handling can lead to a loss of enzyme activity.

  • Substrate Purity: Impurities in the this compound preparation could interfere with the assay.[5][6]

Q3: How can I overcome the limited solubility of this compound?

To address solubility issues, consider the following:

  • Prepare fresh substrate solutions for each experiment.

  • Gently warm the buffer while dissolving the this compound, but avoid temperatures that could degrade the substrate.

  • Ensure the final concentration does not exceed its solubility limit (approximately 2 mg/mL in water).[1]

  • For some applications, chemically modified, more soluble this compound derivatives are available in commercial assay kits.[7]

Q4: My results are not reproducible. What should I check?

Lack of reproducibility can stem from various sources:

  • Inconsistent Substrate Preparation: Ensure this compound is weighed accurately and completely dissolved for each assay.

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize volume variations.

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the incubation period.

  • Buffer Variability: Prepare buffers consistently and check the pH before each use.

  • Enzyme Dilution: Prepare fresh enzyme dilutions for each experiment and keep them on ice.

Troubleshooting Guide

This guide provides solutions to common problems encountered during enzyme assays with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Sub-optimal substrate concentration.Perform a substrate titration to find the optimal concentration.
Poor this compound solubility.Ensure complete dissolution of the substrate; do not exceed 2 mg/mL.[1] Consider using a commercially available soluble derivative.[7]
Product inhibition by cellobiose or glucose.Include β-glucosidase in the reaction to convert cellobiose to glucose.[8] Monitor product formation over time and use initial rates for calculations.
Incorrect assay conditions (pH, temperature).Optimize pH and temperature for your specific enzyme.
Inactive enzyme.Use a fresh enzyme stock and ensure proper storage conditions.
Non-linear Reaction Progress Curves Substrate depletion.Use a higher initial substrate concentration or shorten the assay time to measure the initial velocity.
Product inhibition.As above, add β-glucosidase or use initial reaction rates.[8]
Enzyme instability.Check the stability of your enzyme under the assay conditions.
High Background Signal Contaminated reagents.Use high-purity water and reagents. Run a blank reaction without the enzyme.
Spontaneous substrate degradation.Assess the stability of this compound under your assay conditions without the enzyme.
Inconsistent Results Between Replicates Inaccurate pipetting.Calibrate pipettes and ensure proper technique.
Temperature gradients in the incubator/water bath.Ensure uniform temperature distribution.
Incomplete mixing of reagents.Mix all solutions thoroughly before and after addition.

Experimental Protocols

Protocol 1: General Endoglucanase Activity Assay using this compound

This protocol provides a general framework for measuring endoglucanase activity. Optimal conditions should be determined empirically for each specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0. The optimal pH may vary depending on the enzyme.

  • This compound Stock Solution: Prepare a 2 mg/mL stock solution of this compound in the assay buffer. Ensure it is fully dissolved.

  • Enzyme Solution: Prepare a dilution series of the enzyme in cold assay buffer immediately before use.

2. Assay Procedure:

  • Pre-warm the assay buffer and this compound solution to the desired reaction temperature (e.g., 50°C).

  • In a microcentrifuge tube, add the appropriate volume of assay buffer.

  • Add the this compound solution to the desired final concentration.

  • Initiate the reaction by adding the diluted enzyme solution. The final reaction volume is typically 100-200 µL.

  • Incubate the reaction at the optimal temperature for a specific time period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a stop solution (e.g., 100 mM NaOH) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Analyze the reaction products to determine the amount of reducing sugars released.

3. Detection of Reducing Sugars (DNS Method):

  • Add 3,5-dinitrosalicylic acid (DNS) reagent to the stopped reaction mixture.

  • Boil for 5-15 minutes.

  • Cool to room temperature and measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of glucose to quantify the amount of reducing sugars produced.

Protocol 2: Cellobiohydrolase Activity Assay using this compound

This protocol is adapted for cellobiohydrolases, which primarily produce cellobiose and cellotriose (B13521) from this compound.[2]

1. Reagent Preparation:

  • As described in Protocol 1, with the potential addition of β-glucosidase to the reaction mixture to prevent product inhibition by cellobiose.

2. Assay Procedure:

  • Follow the steps outlined in Protocol 1. A study has used a this compound concentration of 0.5% (w/v) for a cellobiohydrolase from Ruminococcus albus.[2]

3. Product Analysis by High-Performance Liquid Chromatography (HPLC):

  • Stop the enzymatic reaction as described in Protocol 1.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant using an HPLC system equipped with a suitable carbohydrate analysis column (e.g., Aminex HPX-87P) and a refractive index (RI) detector.[9]

  • Quantify the hydrolysis products (cellobiose, cellotriose, glucose) by comparing peak areas to those of known standards.[8][10]

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) pre_warm Pre-warm Reagents prep_reagents->pre_warm mix_reagents Mix Buffer and Substrate pre_warm->mix_reagents initiate_reaction Initiate with Enzyme mix_reagents->initiate_reaction incubate Incubate at Optimal Temp. initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_products Detect/Quantify Products (e.g., DNS, HPLC) stop_reaction->detect_products calc_activity Calculate Enzyme Activity detect_products->calc_activity Troubleshooting_Logic start Unexpected Results (Low/No Activity) check_substrate Check Substrate (Concentration, Solubility) start->check_substrate check_conditions Check Assay Conditions (pH, Temp, Buffer) start->check_conditions check_enzyme Check Enzyme (Activity, Storage) start->check_enzyme check_inhibition Check for Inhibition (Product, Contaminants) start->check_inhibition solution_substrate Optimize Concentration/ Ensure Dissolution check_substrate->solution_substrate solution_conditions Optimize pH/Temp/ Remake Buffer check_conditions->solution_conditions solution_enzyme Use Fresh Enzyme/ Verify Storage check_enzyme->solution_enzyme solution_inhibition Add β-glucosidase/ Purify Sample check_inhibition->solution_inhibition

References

troubleshooting low signal in HPAEC-PAD analysis of Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal issues during the High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) analysis of cellopentaose (B43506).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low or no signal for my this compound standard. What are the primary causes?

A1: Low or absent signal in HPAEC-PAD analysis is a common issue that can typically be traced back to one of several factors: problems with the eluent, issues with the electrochemical detector (specifically the working electrode), or improper system parameters. The majority of HPAEC-PAD problems are created by improper eluent preparation.[1] A systematic approach to troubleshooting is recommended to efficiently identify and resolve the root cause.

Q2: How can I troubleshoot issues related to the eluent?

A2: Improper eluent preparation is a frequent source of poor HPAEC-PAD performance, leading to high background noise, loss of sensitivity, and poor retention.[2]

  • Water Quality: Ensure you are using high-purity deionized water with a resistivity of 18 MΩ·cm.[2] Contaminants in the water can interfere with the analysis.

  • Reagent Purity: Use high-purity sodium hydroxide (B78521) (50% w/w solution is recommended over pellets to avoid carbonate contamination) and sodium acetate (B1210297) specifically tested for electrochemical applications.[3][4]

  • Carbonate Contamination: Exposure of the sodium hydroxide eluent to air can lead to the formation of carbonate, which is a stronger eluting ion than hydroxide and can cause decreased retention times and other baseline issues.[5][6] Prepare fresh eluents and keep the bottles blanketed with helium or nitrogen at 5-8 psi (34–55 kPa).[3]

  • Degassing: Thoroughly degas your eluents to prevent bubble formation in the system, which can cause baseline instability.

Q3: My eluent seems fine. What should I check next regarding the detector?

A3: The electrochemical detector, particularly the gold working electrode, is critical for signal generation.

  • Electrode Fouling: The surface of the gold working electrode can become fouled over time with oxidation products or sample matrix components, leading to a loss of signal.[7]

  • Electrode Cleaning: Gentle cleaning of the electrode with a dedicated eraser can often restore performance.[8] For more significant fouling, polishing with a fine polishing compound may be necessary, followed by thorough rinsing.[8] Note that after polishing, the electrode may require an overnight stabilization period.

  • Reference Electrode: A malfunctioning reference electrode can lead to incorrect potentials being applied at the working electrode, resulting in poor or no detection.[1] It is recommended to replace the Ag/AgCl reference electrode every six months.[1]

  • Disposable Electrodes: To simplify troubleshooting and avoid the need for polishing, consider using disposable gold working electrodes.[9] These can be easily replaced when the signal declines.[9]

Q4: Could my PAD waveform settings be the cause of the low signal?

A4: Yes, incorrect PAD waveform settings will directly impact the detection of your analyte. A standard quadruple-potential waveform is generally suitable for all carbohydrates.[6] This waveform consists of a sequence of potentials for detection, followed by cleaning and reactivation of the electrode surface.[1][10]

Q5: What are the recommended column and chromatographic conditions for this compound analysis?

A5: For high-resolution separation of oligosaccharides like this compound, the Thermo Scientific™ Dionex™ CarboPac™ PA200 column is highly recommended.[1][3][11] It is specifically designed for enhanced chromatography of neutral and anionic oligosaccharides.[11] A gradient elution using sodium hydroxide and sodium acetate is typically employed.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low signal issues in your HPAEC-PAD analysis of this compound.

TroubleshootingWorkflow cluster_eluent Eluent Troubleshooting cluster_detector Detector Troubleshooting cluster_system System & Column Troubleshooting start Low or No Signal for this compound eluent_check Step 1: Verify Eluent Preparation start->eluent_check solution Signal Restored eluent_check->solution water Use 18 MΩ·cm DI Water? eluent_check->water Check detector_check Step 2: Inspect Electrochemical Detector detector_check->solution electrode Clean/Polish/Replace Working Electrode detector_check->electrode Check system_check Step 3: Check System Parameters & Column system_check->solution column_health Column Performance OK? (Test with Standard) system_check->column_health Check water->eluent_check No, Correct reagents High-Purity NaOH & NaOAc? water->reagents Yes reagents->eluent_check No, Replace carbonate Fresh Eluent? Protected from Air? reagents->carbonate Yes carbonate->eluent_check carbonate->detector_check All OK reference Check/Replace Reference Electrode electrode->reference waveform Verify PAD Waveform Settings reference->waveform waveform->system_check All OK leaks Check for Leaks in Fluidic Path column_health->leaks leaks->solution All OK

Caption: A step-by-step workflow for troubleshooting low signal in HPAEC-PAD.

Experimental Protocol: HPAEC-PAD Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. System and Column:

  • System: A metal-free ion chromatography system is highly recommended to prevent contamination of the column and electrode.[11]

  • Column: Thermo Scientific™ Dionex™ CarboPac™ PA200 (3 x 250 mm) with a CarboPac™ PA200 Guard Column (3 x 50 mm).[9][11]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-25 µL.

2. Eluents:

  • Eluent A: 100 mM Sodium Hydroxide (NaOH). To prepare 1 L, add 5.2 mL of 50% (w/w) NaOH to 994.8 mL of degassed, 18 MΩ·cm DI water.[5]

  • Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc). To prepare 1 L, dissolve 82.03 g of anhydrous sodium acetate in ~800 mL of degassed, 18 MΩ·cm DI water, add 5.2 mL of 50% (w/w) NaOH, and bring to a final volume of 1 L with DI water.[5]

3. Chromatographic Gradient:

Time (min)% Eluent A (100 mM NaOH)% Eluent B (100 mM NaOH, 1 M NaOAc)
0.01000
20.07030
40.00100
45.00100
45.11000
60.01000

4. Pulsed Amperometric Detection (PAD) Settings:

A standard quadruple-potential waveform is recommended for carbohydrate analysis.[10][12]

ParameterSetting
Potential (E1) +0.1 V
Duration (t1) 400 ms
Integration Start 200 ms
Integration End 400 ms
Potential (E2) -2.0 V
Duration (t2) 10 ms
Potential (E3) +0.6 V
Duration (t3) 10 ms
Potential (E4) -0.1 V
Duration (t4) 60 ms

Note: These are typical values and may require optimization for your specific system. The waveform starts with a potential of 0.1 V, which is maintained for 0.4 s, with the current being measured during the last 0.2 s.[1]

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical dependencies in the troubleshooting process. Addressing foundational issues like eluent quality is crucial before moving to more complex system components.

LogicalRelationships Eluent Correct Eluent Preparation Detector Functional Electrochemical Detector Eluent->Detector is a prerequisite for System Optimized System Parameters Detector->System enables validation of Signal Reliable this compound Signal System->Signal leads to

Caption: Logical flow of troubleshooting from eluent to final signal.

References

purification of Cellopentaose from a mixture of oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cellopentaose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this compound from a mixture of oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for purifying this compound from a mixture of cello-oligosaccharides are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used approach, employing various types of columns to achieve separation.[1][2] Other successful methods include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Chromatography (HILIC), Porous Graphitized Carbon Liquid Chromatography (PGC-LC), and flash chromatography using microcrystalline cellulose (B213188) (MCC) stationary phases.[2][3]

Q2: How can I prepare a cello-oligosaccharide mixture for purification?

A2: A common method for preparing a cello-oligosaccharide mixture is through the partial acid hydrolysis of cellulose. For instance, cellulose powder can be treated with concentrated sulfuric acid at a low temperature.[1] Following hydrolysis, the resulting mixture of oligosaccharides can be extracted and solubilized for chromatographic separation.[1] Enzymatic hydrolysis is another approach to generate oligosaccharide mixtures from cellulosic materials.[4]

Q3: What level of purity can I expect for this compound after purification?

A3: The purity of the final this compound fraction is highly dependent on the chosen purification method and the optimization of the separation conditions. Re-chromatography of the collected fractions is a common practice to enhance purity.[1] Commercially available this compound is often available at purities greater than 95%.

Q4: Is it possible to scale up the purification of this compound?

A4: Yes, scaling up the purification is feasible. Semi-preparative HPLC columns can be used to isolate milligram quantities of this compound in a single run.[1] For larger scale production, flash chromatography systems with microcrystalline cellulose stationary phases have been shown to be effective for fractionating oligosaccharides in a food-grade manner.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution of this compound from other oligosaccharides (e.g., Cellotetraose and Cellohexaose) - Inappropriate column selection for the specific separation needs.- Suboptimal mobile phase composition (e.g., incorrect acetonitrile (B52724)/water ratio).- Column degradation, especially with amine-based columns which can leak and deteriorate over time.[1]- Select a column with higher resolving power for oligosaccharides, such as a polyamine resin-modified silica (B1680970) gel column or consider PGC or HILIC columns.[1][2]- Optimize the mobile phase gradient to improve the separation between adjacent oligosaccharide peaks.- If using an amino-bonded column, monitor its performance and replace it if deterioration is observed.[1]
Low yield of purified this compound - Inefficient extraction of the initial oligosaccharide mixture.- Loss of sample during concentration or transfer steps.- Suboptimal loading on the chromatography column (overloading can lead to poor separation and cross-contamination of fractions).- Ensure complete solubilization of the oligosaccharide mixture before loading.- Handle fractions carefully and use appropriate concentration techniques (e.g., freeze-drying) to minimize loss.[5]- Perform a loading study to determine the optimal sample amount for your specific column and conditions.
Presence of unknown peaks or contaminants in the final product - Leaching of impurities from the stationary phase, which has been observed with microcrystalline cellulose (MCC) columns.[3]- Contamination from solvents or reagents used in the purification process.- Pre-wash the MCC stationary phase with the mobile phase to remove any leachable impurities before loading the sample.[3]- Use high-purity solvents and reagents (e.g., HPLC-grade).- Analyze a blank run (injecting only the mobile phase) to identify any system-related peaks.
Inconsistent retention times between runs - Fluctuations in column temperature.- Changes in the mobile phase composition.- Column equilibration issues.- Use a column oven to maintain a constant and controlled temperature.- Prepare fresh mobile phase for each set of experiments and ensure accurate composition.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Preparation of Cello-oligosaccharide Mixture by Acid Hydrolysis
  • Hydrolysis: Suspend Whatman CF-11 cellulose powder in 72% sulfuric acid at 5°C.[1]

  • Allow the hydrolysis to proceed for 1 hour with stirring.[1]

  • Neutralization: Carefully neutralize the reaction mixture with a suitable base (e.g., barium carbonate) to precipitate the sulfate (B86663) ions.

  • Filtration: Remove the precipitate by filtration.

  • Extraction: Extract the cello-oligosaccharides from the supernatant. A common solvent for this is a 1:1 (v/v) mixture of acetonitrile and water.[1]

  • Concentration: Concentrate the extracted oligosaccharide solution, for example, by rotary evaporation or freeze-drying, to obtain the crude mixture.

Protocol 2: Purification of this compound using HPLC
  • System Preparation:

    • Use an HPLC system equipped with a refractive index (RI) detector.

    • Select a suitable column, for example, a semi-preparative silica gel column chemically modified with a polyamine resin.[1]

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a 1:1 (v/v) ratio.[1] The exact ratio may need to be optimized for best separation.

  • Sample Preparation: Dissolve the crude cello-oligosaccharide mixture in the mobile phase.[1]

  • Chromatographic Separation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation using an isocratic or gradient elution profile. A typical run time might be around 50 minutes for good separation of oligosaccharides up to a degree of polymerization (DP) of 8.[1]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.

  • Re-chromatography (Optional): For higher purity, pool the this compound fractions, concentrate them, and re-inject them onto the same column under the same conditions.[1]

  • Analysis: Analyze the purity of the final fraction using analytical HPLC or other characterization techniques like mass spectrometry.

Quantitative Data Summary

The following table summarizes the yield of various cello-oligosaccharides from a single semi-preparative HPLC run as reported in one study.[1]

OligosaccharideYield per Run (mg)
Cellobiose~70
Cellotetraose~30
This compound ~15
Cellohexaose~7
Celloheptaose~1
Cellooctaose~0.5

Data extracted from a study by Murayama et al., where 300 mg of a cello-oligosaccharide mixture was loaded onto a semi-preparative column.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Cellulose Source hydrolysis Acid or Enzymatic Hydrolysis start->hydrolysis extraction Oligosaccharide Mixture Extraction hydrolysis->extraction hplc HPLC Separation extraction->hplc Load Sample fraction Fraction Collection (this compound) hplc->fraction rechrom Re-chromatography (Optional) fraction->rechrom purity Purity Analysis fraction->purity rechrom->purity product Purified this compound purity->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_yield Yield Issues cluster_purity Purity Issues start Poor Purification Result resolution Poor Peak Resolution start->resolution yield Low Yield start->yield purity Contaminant Peaks start->purity check_column Check Column Type & Condition resolution->check_column optimize_mobile Optimize Mobile Phase Gradient resolution->optimize_mobile check_extraction Review Extraction Protocol yield->check_extraction check_loading Optimize Sample Loading yield->check_loading prewash_column Pre-wash Stationary Phase purity->prewash_column check_solvents Use High-Purity Solvents purity->check_solvents

Caption: Troubleshooting logic for this compound purification.

References

preventing microbial contamination of Cellopentaose stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing microbial contamination of Cellopentaose stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to prevent microbial contamination in my this compound stock solution?

A1: The three primary methods for preventing microbial contamination are:

  • Sterile Filtration: Physically removing microorganisms by passing the solution through a membrane with a pore size of 0.22 µm or smaller.

  • Autoclaving: Sterilizing the solution using high pressure and steam. However, this method should be approached with caution due to the potential for carbohydrate degradation.

  • Use of Chemical Preservatives: Adding bacteriostatic agents like sodium azide (B81097) to inhibit microbial growth.

Q2: Is it safe to autoclave my this compound solution?

A2: Autoclaving is a potential sterilization method, but it carries the risk of degrading this compound, especially in the presence of other substances like metal ions. While some oligosaccharides have been shown to be stable at temperatures up to 100°C, standard autoclaving at 121°C may lead to breakdown.[1] It is advisable to autoclave the solvent (e.g., water or buffer) separately and then dissolve the sterile this compound powder aseptically. If you must autoclave the solution, it is crucial to validate that the process does not affect the integrity of the this compound for your specific application.

Q3: What type of filter membrane should I use for sterile filtering this compound solutions?

A3: For sterile filtration of aqueous solutions like this compound, it is recommended to use hydrophilic membranes with low protein and solute binding properties to ensure maximum recovery of the oligosaccharide. Polyethersulfone (PES) and Polyvinylidene fluoride (B91410) (PVDF) membranes are excellent choices due to their high flow rates and low binding characteristics.[2] A pore size of 0.2 µm or 0.22 µm is considered sterilizing grade.[3][4]

Q4: Can I add a preservative to my this compound stock solution?

A4: Yes, adding a chemical preservative is a common practice. Sodium azide is a widely used bacteriostatic agent, typically at concentrations of 0.02% to 0.1%.[5] However, it is highly toxic and requires careful handling.[5][6] Importantly, sodium azide can interfere with certain carbohydrate quantification assays.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Visible microbial growth (cloudiness, particles) in the stock solution. Inadequate sterilization or aseptic technique.Discard the contaminated solution. Prepare a fresh solution using one of the recommended sterilization methods. Review and improve your aseptic handling procedures.
Ineffective filtration.Ensure you are using a sterilizing-grade filter (0.22 µm or smaller). Check the integrity of the filter before and after use. For viscous solutions, a pre-filter may be necessary to prevent clogging of the final sterilizing filter.[3]
Inappropriate storage.Store the sterile stock solution at the recommended temperature (typically 2-8°C or frozen). Avoid repeated freeze-thaw cycles.
Unexpected experimental results after using the stock solution. Degradation of this compound during autoclaving.If you autoclaved the solution, consider that the oligosaccharide may have degraded. Prepare a fresh solution using sterile filtration.
Interference from a chemical preservative.If you are using sodium azide as a preservative, it may interfere with downstream assays, particularly those involving carbohydrate quantification.[7] Prepare a fresh solution without the preservative or use an alternative that is compatible with your experiments.
Incorrect concentration due to binding to the filter membrane.Use a low-binding membrane material such as PES or PVDF for sterile filtration to minimize loss of this compound.[2]

Experimental Protocols

Protocol 1: Sterile Filtration of this compound Stock Solution

Objective: To prepare a sterile this compound stock solution by removing microbial contaminants using membrane filtration.

Materials:

  • This compound powder

  • High-purity, sterile water or buffer

  • Sterile graduated cylinder or volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Syringe-driven filter unit or vacuum filtration apparatus

  • Sterilizing-grade filter membrane (e.g., 0.22 µm PES or PVDF)

  • Sterile collection vessel (e.g., bottle or tube)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.

  • Transfer the powder to a sterile container.

  • Add the desired volume of sterile solvent to achieve the final concentration.

  • Add a sterile magnetic stir bar and mix until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the syringe to a sterile syringe filter unit.

  • Carefully filter the solution into a sterile collection vessel. For larger volumes, use a sterile vacuum filtration unit.

  • Label the sterile stock solution with the name, concentration, and date of preparation.

  • Store the solution at the appropriate temperature (e.g., 4°C or -20°C).

Protocol 2: Preparation of this compound Stock Solution with Sodium Azide

Objective: To prepare a this compound stock solution containing a preservative to inhibit microbial growth.

Materials:

  • This compound powder

  • High-purity water or buffer

  • 10% (w/v) Sodium Azide stock solution (handle with extreme caution in a fume hood)

  • Sterile container

  • Sterile magnetic stir bar and stir plate

Procedure:

  • Weigh the desired amount of this compound powder and transfer it to a sterile container.

  • Add the desired volume of high-purity solvent.

  • Add a sterile magnetic stir bar and mix until the this compound is completely dissolved.

  • In a certified chemical fume hood, carefully add the 10% sodium azide stock solution to achieve a final concentration of 0.02% - 0.05%. For example, add 200 µL of 10% sodium azide to 100 mL of this compound solution for a final concentration of 0.02%.

  • Mix the solution thoroughly.

  • Label the container clearly, indicating the presence of sodium azide and its concentration.

  • Store the solution at the recommended temperature.

Safety Precaution: Sodium azide is highly toxic and can form explosive compounds with heavy metals.[5][8] Always handle it in a fume hood with appropriate personal protective equipment. Do not dispose of sodium azide solutions down the drain.[6]

Visual Guides

sterilization_workflow start Prepare this compound Solution decision_autoclave Is the solution compatible with autoclaving? (Consider potential for degradation) start->decision_autoclave autoclave Autoclave Solution (Validate for degradation) decision_autoclave->autoclave Yes (with caution) sterile_filter Sterile Filter Solution (Recommended Method) decision_autoclave->sterile_filter No / Unsure decision_preservative Is long-term storage at 4°C required? autoclave->decision_preservative sterile_filter->decision_preservative add_preservative Add Preservative (e.g., Sodium Azide) (Check assay compatibility) decision_preservative->add_preservative Yes store Store Sterile Solution Appropriately decision_preservative->store No add_preservative->store

Caption: Decision workflow for sterilizing this compound solutions.

contamination_effects 1 Microbial Contamination in Stock Solution 2 Production of Microbial Enzymes 1->2 4 Alteration of Solution pH 1->4 5 Introduction of Interfering Metabolites 1->5 3 Degradation of This compound 2->3 6 Inaccurate Experimental Results (e.g., enzyme assays, cell culture effects) 3->6 4->6 5->6

Caption: Potential impacts of microbial contamination on experiments.

References

Technical Support Center: Optimizing Cellopentaose Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Cellopentaose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic separation of cello-oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns for this compound separation?

A1: The selection of an HPLC column is critical for achieving good resolution of this compound and other cello-oligosaccharides. Commonly used columns include those based on porous graphitized carbon (PGC), ligand exchange chromatography (often polymer-based resins), and hydrophilic interaction chromatography (HILIC) with amine-functionalized silica (B1680970) gels.[1][2][3][4][5] PGC columns are effective for separating a wide range of oligosaccharides, while ligand exchange columns, such as the Aminex series, are an industry standard for carbohydrate analysis and often use simple aqueous mobile phases.[1][2][3][4][6][7] HILIC columns are well-suited for separating larger, polar oligosaccharides.[5][8]

Q2: My this compound peak is broad. What are the likely causes and solutions?

A2: Broad peaks for this compound can stem from several factors. One common reason is the presence of anomers (α and β isomers) that may not fully interconvert or separate under certain conditions, leading to a broadened peak.[8] Other causes include column degradation, excessive extra-column volume, or a mismatch between the sample solvent and the mobile phase.[9]

To address this, you can try:

  • Increasing Column Temperature: Elevating the temperature (e.g., to 60°C) can accelerate the conversion between anomers, resulting in a sharper, single peak.[8] It also reduces mobile phase viscosity, which can improve efficiency.[10][11]

  • Optimizing Mobile Phase: For HILIC, using a basic solvent can speed up anomer conversion.[8] Ensure your mobile phase is properly degassed and that the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

  • Checking the Column: A void at the head of the column or a blocked frit can cause peak broadening.[12] If the column is old or has been used extensively with complex samples, it may need to be replaced.[9][12]

Q3: How can I improve the resolution between this compound (DP5) and adjacent cello-oligosaccharides (DP4 and DP6)?

A3: Improving resolution between closely eluting oligosaccharides requires careful optimization of several parameters. The most powerful variables are mobile phase composition, column chemistry, and temperature.[13]

  • Adjusting the Gradient: A shallower gradient (a slower increase in the strong solvent, e.g., acetonitrile) provides more time for components to separate on the column, which can significantly improve resolution.[10]

  • Changing the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can change the selectivity of the separation.[13] Fine-tuning the pH of the mobile phase can also impact the retention of acidic or basic analytes.[10][14]

  • Lowering the Flow Rate: Reducing the flow rate generally increases resolution, although it will also lengthen the analysis time.[10][15]

  • Selecting a Different Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from an amine-based column to a PGC column) can provide the necessary change in selectivity.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase.[9]Adjust the mobile phase pH to suppress ionization of silanol (B1196071) groups on silica-based columns (for basic analytes).[14][16]
Column overload.[9][12]Reduce the injection volume or dilute the sample.[9]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible. For HILIC, ensure the sample contains a high percentage of organic solvent (e.g., 50% acetonitrile).[8]
Column deterioration (e.g., void formation).[16]Reverse and flush the column. If the problem persists, replace the column.[12]
Poor Resolution Inadequate separation efficiency.Use a column with smaller particles or a longer column to increase the number of theoretical plates.[13]
Suboptimal mobile phase strength.Adjust the percentage of the organic modifier. Increasing the aqueous portion of the mobile phase will increase retention and may improve separation.[10][13]
Insufficient selectivity.Change the organic solvent (e.g., acetonitrile vs. methanol) or switch to a column with a different stationary phase.[13]
Temperature fluctuations.Use a column oven to maintain a stable and optimized temperature.[11]
Split Peaks Partially blocked column frit.Backflush the column. If this doesn't resolve the issue, the frit may need to be replaced.[12]
Sample solvent incompatibility.Inject the sample in the starting mobile phase.
Co-elution of two different compounds.Optimize the method to increase resolution, for example, by running a shallower gradient.[10]

Data and Parameters

Table 1: Comparison of Common HPLC Columns for Cello-oligosaccharide Analysis
Column Type Stationary Phase Separation Mechanism Typical Mobile Phase Advantages Considerations
HILIC Amine-bonded silica, Polyvinyl alcoholPartitioning into a water-enriched layer on the stationary phase surface.[17][18]Acetonitrile/Water or Acetonitrile/Aqueous buffer gradient.[8][17][19]Excellent for separating larger, polar oligosaccharides.[8]Anomer separation can be an issue; may require elevated temperatures or basic mobile phase.[8]
Ligand Exchange Sulfonated polystyrene-divinylbenzene resin with Ca²⁺ or Pb²⁺ counter-ions.[3][4][7]Interaction between sugar hydroxyl groups and the metal counter-ion on the resin.[3][4][7]Isocratic elution with deionized water.[3][4][7]Simple mobile phase, minimal sample prep, robust for monosaccharide analysis.[3][4][7]Primarily size exclusion for oligosaccharides, which may limit resolution for higher DPs.[3][4][6][7]
Porous Graphitized Carbon (PGC) Pure graphitized carbon.Polar retention effect on the graphite (B72142) surface.[20]Acetonitrile/Water gradient, often with a small amount of acid (e.g., formic or trifluoroacetic acid).[1][21]High selectivity for structural isomers, compatible with MS detection.[1][5][20]Can be less sensitive with certain detectors compared to other methods like HPAEC-PAD.[5]

Experimental Protocols

Protocol 1: HILIC-HPLC for this compound Resolution

This protocol provides a general framework for separating cello-oligosaccharides using a HILIC column.

  • Column: Amine-based HILIC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of acetonitrile (e.g., 75%) to ensure retention of polar analytes.[19]

    • Run a linear gradient to decrease the acetonitrile concentration over 20-30 minutes to elute the oligosaccharides in order of increasing degree of polymerization. A shallow gradient is recommended for better resolution.[10]

    • Example Gradient:

      • 0-5 min: 75% B

      • 5-25 min: Linear gradient from 75% to 55% B

      • 25-30 min: Wash with a lower percentage of B

      • 30-40 min: Re-equilibrate at 75% B

  • Flow Rate: 1.0 mL/min. This can be lowered (e.g., to 0.8 mL/min) to improve resolution.[10][15]

  • Column Temperature: 40-60°C. Higher temperatures can help sharpen peaks by accelerating anomer mutarotation.[8][11]

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the cello-oligosaccharide standards or sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to match the initial mobile phase conditions as closely as possible.[8] Filter the sample through a 0.45 µm filter before injection.[3][4][6]

Visual Guides

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution Start Start: Poor Resolution of this compound Peak CheckGradient Is the Gradient Optimized? Start->CheckGradient AdjustGradient Action: Make Gradient Shallower (Slower %B change) CheckGradient->AdjustGradient No CheckFlowRate Is Flow Rate Optimal? CheckGradient->CheckFlowRate Yes AdjustGradient->CheckFlowRate AdjustFlowRate Action: Decrease Flow Rate CheckFlowRate->AdjustFlowRate No CheckTemperature Is Temperature Stable & Optimal? CheckFlowRate->CheckTemperature Yes AdjustFlowRate->CheckTemperature AdjustTemperature Action: Increase Temperature (e.g., to 60°C) CheckTemperature->AdjustTemperature No ChangeSolvent Action: Change Organic Solvent (e.g., ACN to MeOH) CheckTemperature->ChangeSolvent Yes AdjustTemperature->ChangeSolvent ChangeColumn Action: Select Column with Different Chemistry (e.g., PGC or Ligand Exchange) ChangeSolvent->ChangeColumn Still not resolved End End: Resolution Improved ChangeSolvent->End Resolved ChangeColumn->End

Caption: Troubleshooting workflow for improving poor peak resolution.

G cluster_1 Key Parameter Relationships for Peak Resolution Resolution Peak Resolution MobilePhase Mobile Phase Resolution->MobilePhase Column Column Resolution->Column System System Parameters Resolution->System GradientSlope Gradient Slope MobilePhase->GradientSlope SolventType Solvent Type (ACN vs. MeOH) MobilePhase->SolventType StationaryPhase Stationary Phase Column->StationaryPhase ParticleSize Particle Size Column->ParticleSize ColumnLength Column Length Column->ColumnLength FlowRate Flow Rate System->FlowRate Temperature Temperature System->Temperature GradientSlope->Resolution Slower = Better Res. SolventType->Resolution Changes Selectivity FlowRate->Resolution Lower = Better Res. Temperature->Resolution Higher = Sharper Peaks StationaryPhase->Resolution Changes Selectivity ParticleSize->Resolution Smaller = Better Res. ColumnLength->Resolution Longer = Better Res.

Caption: Relationships between HPLC parameters and peak resolution.

References

dealing with hygroscopic nature of Cellopentaose powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of Cellopentaose powder.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has become clumpy and difficult to weigh accurately. What is happening?

A1: this compound is a hygroscopic oligosaccharide, meaning it readily absorbs moisture from the atmosphere. When exposed to ambient air, the powder attracts and retains water molecules, leading to clumping, caking, and ultimately, inaccurate measurements. This can significantly impact the concentration of your solutions and the reliability of your experiments.[1]

Q2: What are the immediate consequences of moisture absorption on my experimental results?

A2: Moisture absorption can lead to several issues:

  • Inaccurate Weighing: The measured weight will be a combination of the this compound and absorbed water, leading to lower-than-expected concentrations of your final solution.

  • Altered Physical Properties: The powder's flowability and dispersibility will be compromised, making it difficult to handle and dissolve.

  • Potential for Degradation: Prolonged exposure to moisture, especially at elevated temperatures, can lead to the hydrolysis of the oligosaccharide, affecting its structural integrity and biological activity.[2][3]

Q3: How should I store this compound powder to prevent moisture absorption?

A3: Proper storage is critical. We recommend storing this compound powder in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate.[4] For long-term storage, keeping the container in a controlled low-humidity environment or a freezer at temperatures such as -20°C is advisable to minimize moisture uptake and maintain stability.[4]

Q4: I need to weigh out a small amount of this compound powder. What is the best way to do this without it absorbing moisture?

A4: To minimize moisture absorption during weighing, it is crucial to work quickly and efficiently.[4] Ideally, weighing should be performed in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. If a controlled environment is unavailable, allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation. Have all your weighing materials ready beforehand to minimize the time the powder is exposed to the air.

Q5: My entire bottle of this compound seems to have been compromised by humidity. Is there any way to salvage it?

A5: If the powder has become significantly clumpy or appears wet, it is best to discard it and use a fresh, unopened vial for critical experiments. However, for non-critical applications, you might consider preparing a stock solution with the entire contents of the bottle.[4] This involves carefully weighing the entire bottle, dissolving the contents in a known volume of solvent, and then determining the concentration. This stock solution can then be aliquoted and stored frozen.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results between experiments Inaccurate weighing due to moisture absorption.Implement proper handling procedures as outlined in the experimental protocol below. Use a fresh, properly stored vial of this compound.
Powder is difficult to dissolve Clumping and caking of the powder due to moisture absorption.Use a vortex mixer or sonicator to aid dissolution. For future experiments, ensure the powder is handled in a low-humidity environment.
Observed degradation of the compound over time Improper long-term storage leading to hydrolysis.Store this compound in a desiccator at or below -20°C for long-term storage. Avoid repeated freeze-thaw cycles of stock solutions.
Difficulty in handling the powder (static, clumping) Exposure to ambient humidity.Work in a controlled humidity environment (e.g., glove box). If unavailable, minimize exposure time to the atmosphere.

Experimental Protocol: Handling Hygroscopic this compound Powder

This protocol outlines the recommended procedure for accurately weighing and preparing a solution of hygroscopic this compound powder.

Materials:

  • This compound powder in a tightly sealed container

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Volumetric flask

  • Appropriate solvent (e.g., deionized water)

  • Desiccator with active desiccant

  • (Optional) Glove box with controlled humidity

Procedure:

  • Equilibration: Before opening, allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder upon opening.

  • Preparation: Prepare all necessary materials (spatula, weighing boat, volumetric flask) to ensure a swift weighing process.

  • Weighing (Preferred Method - Controlled Environment):

    • Place the sealed container, spatula, and weighing boat inside a glove box with a controlled low-humidity atmosphere (e.g., below 20% relative humidity).

    • Open the container and quickly transfer the desired amount of powder to the weighing boat using the pre-weighed spatula.

    • Record the weight accurately.

    • Immediately and tightly seal the this compound container.

  • Weighing (Alternative Method - Open Bench):

    • If a glove box is not available, minimize exposure to the atmosphere.

    • Open the container and quickly transfer an approximate amount of powder to the weighing boat.

    • Immediately reseal the container and return it to the desiccator.

    • Quickly record the weight. Be aware that the weight may slowly increase as the powder absorbs moisture.

  • Dissolution: Immediately transfer the weighed powder to the volumetric flask containing a portion of the desired solvent.

  • Mixing: Mix the solution by swirling or using a vortex mixer until the powder is completely dissolved.

  • Final Volume: Add the solvent to the final volume mark on the volumetric flask and mix thoroughly.

  • Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store them at -20°C or below to prevent degradation.

Visual Guides

G cluster_storage Storage Protocol Store in Tightly Sealed Container Store in Tightly Sealed Container Place in Desiccator Place in Desiccator Store in Tightly Sealed Container->Place in Desiccator Long-term: Freeze (-20°C) Long-term: Freeze (-20°C) Place in Desiccator->Long-term: Freeze (-20°C)

Caption: Recommended storage workflow for this compound powder.

G Start Start Equilibrate Container to Room Temp Equilibrate Container to Room Temp Start->Equilibrate Container to Room Temp Weigh in Controlled Humidity? Weigh in Controlled Humidity? Equilibrate Container to Room Temp->Weigh in Controlled Humidity? Weigh in Glove Box Weigh in Glove Box Weigh in Controlled Humidity?->Weigh in Glove Box Yes Work Quickly on Open Bench Work Quickly on Open Bench Weigh in Controlled Humidity?->Work Quickly on Open Bench No Transfer to Solvent Transfer to Solvent Weigh in Glove Box->Transfer to Solvent Work Quickly on Open Bench->Transfer to Solvent Dissolve Completely Dissolve Completely Transfer to Solvent->Dissolve Completely End End Dissolve Completely->End

Caption: Decision workflow for weighing hygroscopic this compound.

References

Technical Support Center: Ensuring Complete Enzymatic Hydrolysis of Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic hydrolysis of cellopentaose (B43506). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for complete substrate conversion.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for the complete hydrolysis of this compound?

A1: The complete enzymatic hydrolysis of this compound to glucose requires the synergistic action of a cellulase (B1617823) enzyme system. This typically involves two main types of enzymes:

  • Endoglucanases (EGs) : These enzymes randomly cleave the internal β-1,4-glucosidic bonds of the this compound molecule, breaking it down into smaller cello-oligosaccharides such as cellotriose (B13521) and cellobiose (B7769950).

  • β-Glucosidases (BGLs) : This is a critical enzyme that hydrolyzes the resulting cellobiose and other short-chain cello-oligosaccharides into glucose.[1][2] The action of β-glucosidase is often the rate-limiting step in the overall process.[2]

Some cellulase mixtures may also contain Cellobiohydrolases (CBHs) , which act on the ends of the cellulose (B213188) chains to release cellobiose. While more critical for larger cellulose polymers, they can also contribute to the breakdown of this compound.

Q2: I am observing incomplete hydrolysis of my this compound. What are the common causes?

A2: Incomplete hydrolysis can stem from several factors. The most common issues include:

  • Suboptimal Enzyme Cocktail : The enzyme mixture may lack sufficient β-glucosidase activity, leading to the accumulation of cellobiose and other intermediate oligosaccharides.

  • Enzyme Inhibition : The accumulation of hydrolysis products, particularly glucose and cellobiose, can inhibit the activity of the cellulase enzymes.[3][4][5] Other compounds present in your reaction mixture, such as phenols or lignin (B12514952) derivatives if using biomass hydrolysate, can also act as inhibitors.[6][7]

  • Incorrect Reaction Conditions : The pH, temperature, and incubation time of your reaction may not be optimal for the specific enzymes you are using.

  • Inadequate Enzyme Concentration : The amount of enzyme may be insufficient to completely hydrolyze the amount of substrate present within the desired timeframe.

Q3: How can I monitor the progress of my this compound hydrolysis reaction?

A3: The most common and effective method for monitoring the hydrolysis of this compound is High-Performance Liquid Chromatography (HPLC).[8][9] This technique allows you to separate and quantify the substrate (this compound), intermediates (cellotetraose, cellotriose, cellobiose), and the final product (glucose) over time. This provides a detailed profile of your reaction progress and helps identify any bottlenecks.

Troubleshooting Guide

Problem 1: Residual this compound and accumulation of intermediate oligosaccharides (cellobiose, cellotriose).

Possible Cause Troubleshooting Step
Insufficient β-Glucosidase Activity Supplement your enzyme mixture with additional β-glucosidase. This is often a key factor in driving the reaction to completion by converting inhibitory cellobiose to glucose.[10]
Suboptimal pH or Temperature Verify the optimal pH and temperature for your specific enzyme cocktail. Most fungal cellulases have optimal activity in the pH range of 4.5-5.5 and temperatures between 45-55°C.
Inadequate Incubation Time Extend the reaction time. Take samples at various time points to determine when the reaction reaches completion. Some studies have shown complete hydrolysis of cello-oligosaccharides within 16 hours.[11]
Product Inhibition If glucose and cellobiose are accumulating, this can inhibit the enzymes.[3] Consider strategies to remove these products during the reaction, such as simultaneous fermentation where the glucose is consumed by microorganisms.

Problem 2: Slow reaction rate and low overall yield of glucose.

Possible Cause Troubleshooting Step
Low Enzyme Concentration Increase the enzyme loading in your reaction. Perform a dose-response experiment to find the optimal enzyme concentration for your substrate concentration.
Presence of Inhibitors in the Substrate If your this compound is part of a complex mixture (e.g., from pretreated biomass), it may contain inhibitors like phenolic compounds or lignin.[6][7] Consider a purification step for your substrate or use enzymes known to be more tolerant to such inhibitors.
Enzyme Deactivation Prolonged exposure to non-optimal conditions can lead to enzyme deactivation.[12] Ensure your reaction buffer is properly prepared and that the temperature is stable throughout the incubation period.

Data Presentation: Optimal Conditions for Enzymatic Hydrolysis

The optimal conditions for enzymatic hydrolysis can vary depending on the source of the enzymes. The following table provides a general range for commonly used cellulase systems.

Parameter Typical Optimal Range Notes
pH 4.5 - 5.5For most fungal cellulases.
Temperature (°C) 45 - 55Higher temperatures can lead to faster initial rates but may also cause more rapid enzyme deactivation over time.[12]
Enzyme to Substrate Ratio Varies significantlyThis should be optimized empirically for your specific system. Start with the manufacturer's recommendation and perform a titration.
Reaction Time (hours) 1 - 24The time required for complete hydrolysis depends on the enzyme and substrate concentrations, as well as the reaction conditions.[11]

Experimental Protocols

Key Experiment: Enzymatic Hydrolysis of this compound

This protocol provides a general framework for the enzymatic hydrolysis of this compound. It should be adapted based on the specific enzymes and equipment available.

Materials:

  • This compound

  • Cellulase enzyme mixture (containing endoglucanase and β-glucosidase activities)

  • Sodium Citrate Buffer (e.g., 50 mM, pH 4.8)

  • Heating block or water bath

  • Microcentrifuge tubes

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the reaction buffer (e.g., 10 mg/mL).

  • Enzyme Preparation: Prepare a stock solution of the enzyme mixture in the reaction buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Setup:

    • In a microcentrifuge tube, add the appropriate volume of the this compound stock solution.

    • Add the reaction buffer to bring the total volume to the desired final volume (e.g., 1 mL).

    • Pre-incubate the substrate solution at the optimal temperature (e.g., 50°C) for 5 minutes.

  • Initiate the Reaction: Add the enzyme solution to the pre-warmed substrate solution to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the desired duration.

  • Sampling: At specific time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction in the aliquot by heating it at 100°C for 10 minutes to denature the enzymes.[2]

  • Analysis: Analyze the composition of the terminated samples (substrate, intermediates, and product) by HPLC.

Visualizations

Enzymatic Hydrolysis Pathway of this compound

Hydrolysis_Pathway This compound This compound Cellotetraose Cellotetraose This compound->Cellotetraose β-Glucosidase Cellotriose Cellotriose This compound->Cellotriose Endoglucanase Cellobiose Cellobiose This compound->Cellobiose Endoglucanase Cellotetraose->Cellotriose Endoglucanase / β-Glucosidase Glucose Glucose Cellotetraose->Glucose β-Glucosidase Cellotriose->Cellobiose Endoglucanase / β-Glucosidase Cellotriose->Glucose β-Glucosidase Cellobiose->Glucose β-Glucosidase

Caption: Pathway of this compound hydrolysis to glucose.

Troubleshooting Workflow for Incomplete Hydrolysis

Troubleshooting_Workflow Start Incomplete Hydrolysis Observed CheckProducts Analyze reaction products by HPLC. Accumulation of intermediates (e.g., cellobiose)? Start->CheckProducts YesAccumulation Yes CheckProducts->YesAccumulation Yes NoAccumulation No CheckProducts->NoAccumulation No IncreaseBGL Increase β-glucosidase concentration. YesAccumulation->IncreaseBGL CheckConditions Review reaction conditions: pH, temperature, time. NoAccumulation->CheckConditions End Complete Hydrolysis Achieved IncreaseBGL->End OptimizeConditions Optimize conditions based on enzyme specifications. CheckConditions->OptimizeConditions Suboptimal ConditionsOK Conditions are optimal. CheckConditions->ConditionsOK Optimal OptimizeConditions->End CheckEnzymeConc Is enzyme concentration sufficient? ConditionsOK->CheckEnzymeConc IncreaseEnzyme Increase total enzyme concentration. CheckEnzymeConc->IncreaseEnzyme No EnzymeConcOK Concentration is sufficient. CheckEnzymeConc->EnzymeConcOK Yes IncreaseEnzyme->End CheckInhibitors Consider presence of inhibitors in the substrate. EnzymeConcOK->CheckInhibitors

References

Technical Support Center: Synthesis of Isotopically Labeled Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isotopically labeled cellopentaose (B43506). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isotopically labeled this compound?

A1: There are two main approaches for producing isotopically labeled cellooligosaccharides like this compound. The first involves chemical or enzymatic synthesis using isotopically labeled glucose as a starting material. The second, and more common, method is a biosynthetic approach. This involves cultivating cellulose-producing bacteria, such as Acetobacter xylinum, in a medium containing a labeled carbon source (e.g., ¹³C-glucose) to produce isotopically labeled bacterial cellulose (B213188). This labeled cellulose is then subjected to enzymatic hydrolysis to yield a mixture of cellooligosaccharides, from which the labeled this compound is purified.[1]

Q2: Which isotopes are typically used for labeling this compound and for what purpose?

A2: The most common isotopes used for labeling this compound are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Labeling with these stable isotopes is crucial for enhancing the sensitivity and resolution of Nuclear Magnetic Resonance (NMR) spectroscopy studies.[1] This allows for detailed characterization of the structure, conformation, and dynamics of this compound and its interactions with other molecules, such as enzymes involved in biomass degradation.[1] The natural abundance of ¹³C is only about 1%, which limits NMR sensitivity, making isotopic enrichment essential for advanced analytical studies.[1]

Q3: What level of isotopic enrichment can be expected with the bacterial cellulose method?

A3: The biosynthetic method using Acetobacter xylinum grown on ¹³C-labeled glucose can achieve a high percentage of isotopic enrichment. Mass spectrometric analysis of the resulting cellooligosaccharides has confirmed ¹³C enrichment levels of approximately 97%, which is suitable for NMR-based structural studies.[1]

Q4: What are the key challenges in the enzymatic hydrolysis of bacterial cellulose to produce this compound?

A4: A primary challenge is controlling the enzymatic hydrolysis to maximize the yield of this compound (a five-glucose unit oligosaccharide) while minimizing the production of smaller (G1-G2) or larger (G6) sugars.[1] The choice of enzyme is critical; some endoglucanases preferentially cleave cellulose into medium-sized cellooligosaccharides (G3 to G5).[1] Additionally, factors such as enzyme loading, hydrolysis time, temperature, and pH must be optimized to achieve the desired product distribution.[2][3][4][5] Incomplete hydrolysis can lead to low yields of the target oligosaccharide.

Q5: How is isotopically labeled this compound purified from the hydrolysis mixture?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for purifying this compound from the mixture of cellooligosaccharides produced during enzymatic hydrolysis.[6] Normal-phase or reversed-phase chromatography can be employed to separate the oligosaccharides based on their size and polarity. Careful optimization of the HPLC method, including the choice of column and mobile phase, is necessary to achieve good resolution and recover high-purity labeled this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isotopically Labeled this compound - Inefficient incorporation of the isotopic label during bacterial cellulose synthesis.- Suboptimal enzymatic hydrolysis conditions leading to incomplete conversion or over-hydrolysis to smaller sugars.[7][8]- Loss of product during purification steps.- Ensure the purity of the isotopically labeled glucose and optimize the culture conditions for Acetobacter xylinum.- Optimize enzyme concentration, hydrolysis time, pH, and temperature. Consider using a specific endoglucanase known to favor the production of medium-sized oligosaccharides.[1]- Evaluate and optimize the purification protocol (e.g., HPLC conditions) to minimize product loss.
Incomplete Enzymatic Hydrolysis of Bacterial Cellulose - Insufficient enzyme activity or loading.- Presence of inhibitors in the reaction mixture.- Substrate accessibility issues, where the enzyme cannot efficiently access the cellulose chains.[9]- Increase the enzyme-to-substrate ratio or use a more active enzyme preparation.- Ensure the reaction buffer is free of potential inhibitors. Consider adding accessory enzymes like xylanases or pectinases to remove components that may mask the cellulose.[2][4]- Pre-treat the bacterial cellulose to increase its amorphous content and improve enzyme accessibility.
Broad or Mixed Population of Cello-oligosaccharides - The enzyme used has broad specificity, producing a wide range of oligosaccharide lengths.- Hydrolysis reaction time is not optimized.- Screen different endoglucanases to find one with a higher specificity for producing this compound.[1]- Perform a time-course experiment to determine the optimal hydrolysis time to maximize the G5 fraction before it is further hydrolyzed.
Difficulty in Purifying Labeled this compound via HPLC - Poor separation between this compound and other cello-oligosaccharides (e.g., cellotetraose (B13520) and cellohexaose).- Co-elution with impurities from the enzymatic reaction.- Optimize the HPLC mobile phase gradient and flow rate. Consider using a different type of column (e.g., a cyclodextrin-bonded phase column which can separate oligosaccharides based on conformation).[6]- Include a pre-purification step, such as size-exclusion chromatography, to remove high molecular weight impurities before HPLC.
Low Isotopic Enrichment Confirmed by Mass Spectrometry - Contamination of the ¹³C-glucose with unlabeled glucose.- Metabolic scrambling of the isotopic label by the bacteria.- Use a highly pure source of ¹³C-labeled glucose.- Optimize the growth medium and conditions for Acetobacter xylinum to favor direct incorporation of glucose into cellulose.

Experimental Protocols

Protocol 1: Synthesis of ¹³C-Labeled Bacterial Cellulose

This protocol is based on the cultivation of Acetobacter xylinum in a medium containing ¹³C-glucose.

Materials:

  • Acetobacter xylinum culture

  • Defined minimal medium containing:

    • ¹³C-labeled glucose (e.g., 0.45% w/v)

    • Ammonium chloride (e.g., 0.05% w/v)

    • Salt solution (e.g., Na₂HPO₄, KH₂PO₄, CaCl₂, NaCl)[1]

  • Sterile culture flasks

  • Incubator

Procedure:

  • Prepare the defined minimal medium with ¹³C-glucose as the sole carbon source. Sterilize the medium.

  • Inoculate the sterile medium with a pre-culture of Acetobacter xylinum.

  • Incubate the culture under static conditions at the optimal temperature for the strain (typically 28-30 °C) for several days until a thick pellicle of bacterial cellulose is formed at the air-liquid interface.

  • Harvest the bacterial cellulose pellicle.

  • Wash the pellicle extensively with deionized water to remove residual medium components and bacterial cells. This may involve boiling in a dilute NaOH solution followed by neutralization and repeated washing with water.

  • The purified, isotopically labeled bacterial cellulose is now ready for enzymatic hydrolysis.

Protocol 2: Enzymatic Hydrolysis of ¹³C-Labeled Bacterial Cellulose to this compound

This protocol outlines the enzymatic degradation of the labeled cellulose to produce a mixture of cellooligosaccharides.

Materials:

  • ¹³C-labeled bacterial cellulose

  • Specific endoglucanase (e.g., PcCel45A, known to produce medium-sized COS)[1]

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Incubator or water bath

  • Centrifuge

Procedure:

  • Suspend a known amount of the hydrated ¹³C-labeled bacterial cellulose in the reaction buffer.

  • Add the optimized amount of the selected endoglucanase to the suspension.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 48 °C for PcCel45A) with gentle agitation for a predetermined optimal time (e.g., 1-4 hours).[1]

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Centrifuge the reaction mixture to pellet any remaining insoluble cellulose.

  • Collect the supernatant containing the soluble ¹³C-labeled cellooligosaccharides.

  • Analyze a small aliquot of the supernatant by HPLC to determine the product distribution.

Protocol 3: Purification of ¹³C-Labeled this compound by HPLC

This protocol describes the purification of the target oligosaccharide from the hydrolysis mixture.

Materials:

  • Supernatant containing ¹³C-labeled cellooligosaccharides

  • HPLC system with a suitable column (e.g., a carbohydrate analysis column or a reversed-phase C18 column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Fraction collector

Procedure:

  • Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

  • Inject the filtered sample onto the HPLC column.

  • Elute the cellooligosaccharides using an optimized gradient of the mobile phase.

  • Monitor the elution profile using a refractive index (RI) detector or a UV detector if the oligosaccharides are derivatized.

  • Collect the fractions corresponding to the this compound peak.

  • Pool the collected fractions and remove the solvent (e.g., by lyophilization) to obtain the purified ¹³C-labeled this compound.

  • Confirm the purity and identity of the product by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

Table 1: Isotopic Enrichment of this compound

IsotopePrecursorMethodAchieved Enrichment (%)Analytical TechniqueReference
¹³C¹³C-GlucoseBiosynthesis with Acetobacter xylinum~97Mass Spectrometry[1]

Table 2: Typical Product Distribution from Enzymatic Hydrolysis of Bacterial Cellulose

EnzymeSubstrateHydrolysis Time (h)Cellotriose (G3) (%)Cellotetraose (G4) (%)This compound (G5) (%)Other Oligosaccharides (%)Reference
PcCel45ABacterial Cellulose1MajorMajorMajorMinor G1, G2, G6[1]
Endoglucanase MixPretreated Sugarcane StrawOptimized--87 (of total COS)13[7]

Note: The exact distribution will vary depending on the specific enzyme, substrate, and reaction conditions.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Labeled Bacterial Cellulose cluster_hydrolysis Enzymatic Hydrolysis cluster_purification Purification and Analysis start Start with ¹³C-Labeled Glucose culture Cultivate Acetobacter xylinum start->culture Provide as carbon source harvest Harvest Labeled Bacterial Cellulose culture->harvest hydrolyze Enzymatic Hydrolysis with Specific Endoglucanase harvest->hydrolyze separate Separate Soluble Oligosaccharides hydrolyze->separate hplc HPLC Purification separate->hplc analyze Analysis (MS, NMR) hplc->analyze end Pure Isotopically Labeled this compound analyze->end

Caption: Experimental workflow for the synthesis of isotopically labeled this compound.

Troubleshooting_Logic start Low Yield of Labeled this compound check_hydrolysis Check Hydrolysis Efficiency start->check_hydrolysis check_purification Evaluate Purification Protocol start->check_purification check_labeling Verify Isotopic Incorporation start->check_labeling optimize_hydrolysis Optimize Enzyme Concentration/Time/pH check_hydrolysis->optimize_hydrolysis Incomplete? change_enzyme Select More Specific Endoglucanase check_hydrolysis->change_enzyme Broad Product Mix? optimize_hplc Optimize HPLC Conditions check_purification->optimize_hplc High Loss? check_precursor Ensure Purity of Labeled Glucose check_labeling->check_precursor Low Enrichment?

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Researcher's Guide to Validating Endoglucanase Activity Using Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reliable validation of endoglucanase activity is paramount. This guide provides a comprehensive comparison of methodologies for this purpose, with a specific focus on the use of cellopentaose (B43506) as a substrate. We will delve into modern enzyme-coupled assays, traditional reducing sugar assays, and direct chromatographic techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Endoglucanases (EGs) are a class of cellulase (B1617823) enzymes that randomly cleave the internal β-1,4-glycosidic bonds of cellulose (B213188), playing a crucial role in the breakdown of this abundant biopolymer. The validation of their activity is essential in various fields, including biofuel research, textile industry applications, and the development of therapeutics targeting cellulose degradation. While various substrates can be employed, this compound (a cello-oligosaccharide with a degree of polymerization of 5) offers a defined and soluble substrate, allowing for more precise kinetic studies compared to insoluble or polymeric substrates like carboxymethyl cellulose (CMC) or Avicel.

Comparison of Assay Methodologies

This guide compares three primary methodologies for validating endoglucanase activity using this compound or related substrates: a modern enzyme-coupled colorimetric assay (CellG5), a traditional dinitrosalicylic acid (DNS) assay, and a direct High-Performance Liquid Chromatography (HPLC) method.

Methodology Principle Substrate Throughput Sensitivity Specificity Information Provided
CellG5 Assay Enzyme-coupled colorimetric assay where endoglucanase action on a blocked p-nitrophenyl-β-D-cellopentaoside derivative releases a substrate for an ancillary β-glucosidase, which in turn releases p-nitrophenol.[1]4,6-O-(3-Ketobutylidene)-4-nitrophenyl-β-D-cellopentaoside (BPNPG5)[1]HighHighHigh for endo-acting cellulases[1]Quantitative enzyme activity (U/mL)
DNS Assay Colorimetric assay that measures the reducing sugars released by enzymatic hydrolysis.[2]Carboxymethyl cellulose (CMC) or other polysaccharidesMediumModerateLow (detects all reducing sugars)Total reducing sugar concentration
HPLC Analysis Chromatographic separation and quantification of the hydrolysis products of this compound.[3][4]This compoundLowHighHigh (identifies and quantifies specific products)Product profile, substrate consumption, kinetic parameters

Experimental Protocols

CellG5 Endoglucanase Assay (A Modern Alternative)

This method offers a rapid and specific measurement of endoglucanase activity.[1]

Principle: The assay utilizes a blocked p-nitrophenyl-β-D-cellopentaoside derivative (BPNPG5) as the substrate. The blocking group prevents the action of the ancillary β-glucosidase. Endoglucanase cleaves the BPNPG5, removing the blocking group and allowing the thermostable β-glucosidase to hydrolyze the resulting fragment, releasing p-nitrophenol. The rate of p-nitrophenol release, measured at 400 nm, is directly proportional to the endoglucanase activity.[1]

Experimental Workflow:

CellG5_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Prepare Enzyme Sample (Dilute in buffer) Incubation Incubate Enzyme with CellG5 Reagent (e.g., 40°C, 10 min) Enzyme_Prep->Incubation Reagent_Prep Prepare CellG5 Reagent (Mix BPNPG5 and β-glucosidase) Reagent_Prep->Incubation Stop_Reaction Stop Reaction (Add Tris buffer, pH 9.0) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 400 nm Stop_Reaction->Measure_Absorbance

CellG5 Assay Workflow

Materials:

  • CellG5 Assay Kit (e.g., from Megazyme) containing BPNPG5 substrate and thermostable β-glucosidase.

  • Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 4.5).

  • Tris buffer (e.g., 1 M, pH 9.0) as a stopping reagent.

  • Spectrophotometer.

Procedure:

  • Prepare the CellG5 reagent according to the manufacturer's instructions.

  • Pre-incubate the CellG5 reagent and the appropriately diluted enzyme samples at the desired assay temperature (e.g., 40°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme sample to the CellG5 reagent.

  • Incubate for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the Tris buffer.

  • Measure the absorbance at 400 nm against a reagent blank.

  • Calculate the enzyme activity based on the rate of p-nitrophenol formation.

Dinitrosalicylic Acid (DNS) Assay (A Traditional Method)

This is a classic method for quantifying reducing sugars.

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, which has a reddish-brown color with an absorbance maximum at 540 nm. The intensity of the color is proportional to the concentration of reducing sugars.

Experimental Workflow:

DNS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme_Prep Prepare Enzyme Sample Incubation Incubate Enzyme with Substrate (e.g., 50°C, 30 min) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution (e.g., 1% CMC) Substrate_Prep->Incubation Add_DNS Add DNS Reagent Incubation->Add_DNS Boil Boil for 5-15 min Add_DNS->Boil Cool Cool to Room Temperature Boil->Cool Measure_Absorbance Measure Absorbance at 540 nm Cool->Measure_Absorbance

DNS Assay Workflow

Materials:

  • Carboxymethyl cellulose (CMC) or other polysaccharide substrate.

  • DNS reagent.

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0).

  • Spectrophotometer.

Procedure:

  • Prepare a solution of the substrate (e.g., 1% w/v CMC) in the appropriate buffer.

  • Add the enzyme solution to the substrate solution and incubate at the optimal temperature and time for the enzyme.

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of reducing sugars using a glucose standard curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a direct and detailed analysis of the hydrolysis products.

Principle: The products of the enzymatic reaction are separated by HPLC on a suitable column (e.g., a carbohydrate analysis column) and detected, typically by a refractive index (RI) detector. This allows for the quantification of the substrate (this compound) and its hydrolysis products (cellotetraose, cellotriose, cellobiose, and glucose).

Experimental Workflow:

HPLC_Workflow cluster_reaction Reaction cluster_analysis Analysis Incubation Incubate Enzyme with this compound Stop_Reaction Stop Reaction (e.g., Heat inactivation) Incubation->Stop_Reaction Filter_Sample Filter Sample Stop_Reaction->Filter_Sample HPLC_Injection Inject into HPLC Filter_Sample->HPLC_Injection Data_Analysis Analyze Chromatogram (Quantify products) HPLC_Injection->Data_Analysis

HPLC Analysis Workflow

Materials:

  • This compound.

  • Endoglucanase.

  • Appropriate buffer.

  • HPLC system with a carbohydrate analysis column and a refractive index (RI) detector.

  • Syringe filters (e.g., 0.22 µm).

Procedure:

  • Set up the enzymatic reaction by incubating the endoglucanase with a known concentration of this compound in the appropriate buffer and at the optimal temperature.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by boiling for 5-10 minutes).

  • Filter the samples through a syringe filter to remove any precipitated protein.

  • Inject the samples into the HPLC system.

  • Analyze the resulting chromatograms to identify and quantify the substrate and its hydrolysis products by comparing with known standards.

Comparative Performance Data

The choice of endoglucanase can significantly impact the efficiency of cellulose degradation. While comprehensive comparative kinetic data using this compound as a substrate is not always available in a single study, the following table compiles representative kinetic parameters for different endoglucanases acting on cello-oligosaccharides. It is important to note that experimental conditions can vary between studies.

EnzymeSource OrganismSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
Endoglucanase I (Cel7B)Trichoderma reeseiCellotetraose0.13-1.8
Endoglucanase I (Cel7B)Trichoderma reeseiThis compound0.08-2.5
Endoglucanase II (Cel5A)Trichoderma reeseiCellotetraose0.25-13.3
Endoglucanase II (Cel5A)Trichoderma reeseiThis compound0.15-16.7
Endoglucanase III (Cel12A)Trichoderma reeseiCellotetraose0.8-0.5
Endoglucanase III (Cel12A)Trichoderma reeseiThis compound0.5-1.2

Signaling Pathways and Logical Relationships

The validation of endoglucanase activity follows a logical progression from substrate interaction to product detection. This can be visualized as a signaling pathway.

Endoglucanase_Validation_Pathway cluster_enzyme_substrate Enzyme-Substrate Interaction cluster_catalysis Catalysis cluster_products Products cluster_detection Detection Method Endoglucanase Endoglucanase ES_Complex Enzyme-Substrate Complex Endoglucanase->ES_Complex This compound This compound This compound->ES_Complex Hydrolysis Hydrolysis of β-1,4-glycosidic bond ES_Complex->Hydrolysis Products Hydrolysis Products (Cellotetraose, Cellotriose, Cellobiose, Glucose) Hydrolysis->Products Detection Quantification (e.g., HPLC, Colorimetric Assay) Products->Detection

Endoglucanase Activity Validation Pathway

Conclusion

The validation of endoglucanase activity is a critical step in many research and industrial applications. The use of a well-defined substrate like this compound allows for more precise and reproducible results compared to traditional polysaccharide substrates.

  • For high-throughput screening and routine activity measurements , the CellG5 assay offers a sensitive, specific, and convenient solution.

  • For detailed mechanistic studies and kinetic analysis , HPLC is the method of choice, providing a complete profile of the hydrolysis products.

  • The DNS assay , while less specific, can still be a useful and cost-effective method for estimating total reducing sugar production, particularly when using more complex substrates.

By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to validate endoglucanase activity and advance their scientific endeavors.

References

Choosing the Right Tool: A Comparative Guide to Cellopentaose and Cellohexaose for Studying Enzyme Processivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of enzyme processivity, the selection of an appropriate substrate is paramount. This guide provides an objective comparison of two commonly used cello-oligosaccharides, cellopentaose (B43506) (G5) and cellohexaose (G6), for characterizing processive cellulases. By presenting supporting experimental data, detailed methodologies, and visual representations of enzymatic action, this guide aims to facilitate informed substrate selection for robust and reproducible studies.

The processivity of an enzyme refers to its ability to perform multiple consecutive catalytic cycles on a polymeric substrate before dissociating. For cellulases, which degrade cellulose (B213188), this property is crucial for the efficient breakdown of insoluble cellulose chains. Short, soluble cello-oligosaccharides like this compound and cellohexaose serve as valuable model substrates to probe the kinetic and mechanistic details of these complex enzymes. The choice between an odd-numbered (G5) and an even-numbered (G6) oligosaccharide can significantly influence the observed product profiles and kinetic parameters, offering distinct insights into the enzyme's mode of action.

Quantitative Data Comparison: this compound vs. Cellohexaose

The following table summarizes key performance indicators for a processive cellulase (B1617823), Trichoderma reesei Cel7A, when acting on this compound and cellohexaose. These data highlight the differences in how the enzyme interacts with and processes these two substrates.

ParameterThis compound (G5)Cellohexaose (G6)EnzymeReference
Michaelis Constant (Km) 1.8 ± 0.2 µM1.1 ± 0.1 µMTrichoderma reesei Cel7A[1]
Catalytic Rate Constant (kcat) 0.49 ± 0.02 s-10.98 ± 0.03 s-1Trichoderma reesei Cel7A[1]
Predominant Products Cellobiose (B7769950) (G2) and Cellotriose (G3)Cellobiose (G2) and Cellotetraose (G4)Ruminococcus albus 8 Ra3055[2]
Hydrolysis Rate Nearly complete hydrolysis within 60 minutesSlower hydrolysis compared to this compoundRuminococcus albus 8 Ra3055[2]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.

Enzyme Kinetics Assay

This protocol outlines the determination of Michaelis-Menten kinetic parameters for a processive cellulase with this compound and cellohexaose.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified processive cellulase (e.g., Trichoderma reesei Cel7A) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

    • Prepare a series of dilutions of this compound and cellohexaose in the same buffer, with concentrations ranging from 0.5 to 10 times the expected Km.

  • Reaction Setup:

    • In a temperature-controlled microplate reader or reaction vessel set to the optimal temperature for the enzyme (e.g., 30°C), add a fixed volume of the enzyme solution.

    • Initiate the reaction by adding a corresponding volume of the substrate solution. The final enzyme concentration should be in the nanomolar range (e.g., 0.1 µM) to ensure initial velocity conditions.[1]

  • Data Acquisition:

    • Monitor the production of reducing sugars over time using a suitable method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Take samples at multiple time points during the initial linear phase of the reaction. Stop the reaction in the collected samples by heat inactivation (e.g., 99°C for 10 minutes) or by adding a quenching solution.[2]

  • Data Analysis:

    • Quantify the concentration of the product (typically cellobiose) at each time point for each substrate concentration.

    • Calculate the initial reaction velocity (v0) from the slope of the product concentration versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat by dividing Vmax by the enzyme concentration.

Product Distribution Analysis

This protocol details the analysis of the products formed during the hydrolysis of this compound and cellohexaose.

  • Hydrolysis Reaction:

    • Prepare a reaction mixture containing the cellulase (e.g., 0.5 µM) and the cello-oligosaccharide substrate (e.g., 0.5% w/v) in a suitable buffer (e.g., sodium phosphate, pH 6.5).[2]

    • Incubate the reaction at the optimal temperature (e.g., 37°C).[2]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]

    • Terminate the reaction in each aliquot by heating at 99°C for 10 minutes.[2]

  • HPAEC-PAD Analysis:

    • Analyze the reaction products using an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac PA200).

    • Use a sodium hydroxide (B78521) and sodium acetate gradient for eluting the different cello-oligosaccharides.

    • Identify and quantify the products by comparing their retention times and peak areas to those of known standards (glucose, cellobiose, cellotriose, etc.).

Visualization of Enzyme Processivity

The following diagrams illustrate the theoretical processive hydrolysis of this compound and cellohexaose by a hypothetical exocellulase that releases cellobiose units from the reducing end of the substrate.

G cluster_G5 This compound (G5) Hydrolysis cluster_G6 Cellohexaose (G6) Hydrolysis G5 G G G G G G3 G G G G5:g3->G3:g1  + G2 G1 G G3:g1->G1:g1  + G2 G2 G G G6 G G G G G G G4 G G G G G6:g4->G4:g1  + G2 G2_2 G G G4:g2->G2_2:g1  + G2

References

Cellopentaose as a Gold Standard: A Comparative Guide to Validating Analytical Methods for Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data accuracy and reliability in oligosaccharide analysis. This guide provides a comprehensive comparison of Cellopentaose (B43506) as a validation standard against other commonly used oligosaccharides, supported by experimental data from various studies. We delve into the performance of different analytical techniques and offer detailed experimental protocols to assist in the selection of the most appropriate method for your specific needs.

The quantification of oligosaccharides is crucial in various fields, from biofuel research to the development of prebiotics and therapeutic glycoproteins. The choice of an appropriate analytical standard is a critical step in the validation of any new analytical method. This compound, a well-characterized cello-oligosaccharide, serves as an excellent standard due to its high purity and structural relevance to cellulose (B213188) degradation products. This guide will compare its performance with other oligosaccharide standards in validating common analytical techniques.

Comparative Performance of Oligosaccharide Standards in Method Validation

The validation of an analytical method typically involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of various oligosaccharide standards in validating different analytical methods, as reported in the scientific literature.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of underivatized carbohydrates.

Validation ParameterThis compound & Cello-oligosaccharidesChitooligosaccharides (GlcN)₁₋₆IsomaltooligosaccharidesFructooligosaccharides (in HILIC-LC-MS)
Linearity (R²) >0.990.9979–0.9995[1]>0.98[2]Up to 10-20 µg/mL[3]
Accuracy (% Recovery) -91.2% to 103.9%[1]96.5–102.7%[2]-
Precision (%RSD) -< Corresponding %RSDr[1]0.3–1.5% (for available standards)[2]< 10%[3]
LOD -0.003 to 0.016 mg/L[1]0.048 to 0.124 µg/mL[2]12.7-130.2 ng/mL[3]
LOQ --0.159 to 0.412 µg/mL[2]39.3-402.2 ng/mL[3]

Note: Direct comparative data for this compound validation parameters in HPAEC-PAD was not available in the provided search results. The table includes data for other cello-oligosaccharides where studied.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors like Refractive Index (RI) or Mass Spectrometry (MS) is widely used for oligosaccharide analysis.

Validation ParameterVerbascotetraose (B12067353) (HILIC-ELSD)Non-Lactose Milk Oligosaccharides (LC-MS)Bovine Milk Oligosaccharides (HILIC)Xylo-oligosaccharides (RP-HPLC-UV)
Linearity (R²) Validated according to ICH guidelines---
Accuracy (% Recovery) -96-114% (with genuine standards)[4]91 to 104%[5]-
Precision (%RSD) Validated according to ICH guidelines< 5% (in most cases)[4]< 9% (low injection), < 3% (intermediate/high)[5]-
LOD Validated according to ICH guidelines---
LOQ Validated according to ICH guidelines---

Note: The validation of the HPLC method for verbascotetraose was stated to be performed according to ICH guidelines, which includes assessment of these parameters, though specific values were not provided in the snippet. Similarly, for Xylo-oligosaccharides, the method was validated, but specific quantitative data was not present in the search result.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for HPAEC-PAD and HPLC-HILIC-ELSD.

HPAEC-PAD for Oligosaccharide Analysis

This method is particularly effective for separating and quantifying closely related oligosaccharides without derivatization.

Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

Chromatographic Conditions:

  • Column: A high-pH anion-exchange column (e.g., CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. For instance, isocratic elution with 12 mM NaOH for the initial separation, followed by a cleaning step with 100 mM NaOH.[6]

  • Flow Rate: Typically 0.4 - 1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 5-25 µL.

Sample and Standard Preparation:

  • Prepare stock solutions of oligosaccharide standards (e.g., this compound, mannotriose, etc.) in high-purity water.

  • Generate a series of working standards by diluting the stock solutions to create a calibration curve.

  • Dissolve unknown samples in high-purity water and filter through a 0.2 µm syringe filter before injection.

PAD Waveform: A typical four-step potential waveform is applied for detection, oxidation, and reduction at the gold electrode.[6]

HPLC-HILIC-ELSD for Oligosaccharide Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like oligosaccharides. The Evaporative Light Scattering Detector (ELSD) is a universal detector that does not require the analyte to have a chromophore.

Instrumentation: An HPLC system with a HILIC column and an ELSD.

Chromatographic Conditions:

  • Column: A HILIC column (e.g., an amide- or silica-based stationary phase).

  • Mobile Phase: A gradient of a high percentage of organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-20 µL.

Sample Preparation:

  • Extraction: For solid samples, extract with an ethanol/water mixture.

  • Protein Precipitation: For samples with high protein content, precipitate proteins using acetonitrile.

  • Solid-Phase Extraction (SPE): Use C18 and/or graphitized carbon SPE cartridges to remove interfering substances and enrich the oligosaccharide fraction.[7]

  • Final Preparation: Evaporate the eluent and reconstitute the residue in the initial mobile phase.[7]

ELSD Settings:

  • Nebulizer Temperature: 40-50 °C.

  • Evaporator Temperature: 60-70 °C.

  • Gas Flow Rate: 1.5 - 2.0 L/min.

Workflow for Validating an Oligosaccharide Analytical Method using this compound

The following diagram illustrates the logical workflow for validating a new analytical method for oligosaccharides using this compound as the primary standard.

ValidationWorkflow start Define Analytical Method (e.g., HPAEC-PAD, HPLC-HILIC-ELSD) prep_standards Prepare this compound Standards (Stock and Working Solutions) start->prep_standards prep_samples Prepare Quality Control (QC) Samples (Spiked with this compound) start->prep_samples specificity Test Specificity (Analysis of Related Oligosaccharides) start->specificity robustness Assess Robustness (Varying Method Parameters) start->robustness linearity Assess Linearity (Calibration Curve) prep_standards->linearity accuracy Determine Accuracy (% Recovery of QC Samples) prep_samples->accuracy precision Evaluate Precision (Repeatability & Intermediate Precision) prep_samples->precision lod_loq Calculate LOD & LOQ (Signal-to-Noise Ratio or Calibration Curve) linearity->lod_loq validation_report Compile Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report end Validated Analytical Method validation_report->end

Caption: Workflow for validating an analytical method for oligosaccharides using this compound.

Signaling Pathway for Method Selection

The decision-making process for selecting an appropriate analytical method involves considering several factors related to the sample and the research question.

MethodSelection start Start: Need to Analyze Oligosaccharides sample_complexity Sample Complexity? start->sample_complexity derivatization Is Derivatization Acceptable? sample_complexity->derivatization Complex sensitivity_needed High Sensitivity Required? sample_complexity->sensitivity_needed Simple derivatization->sensitivity_needed No gc_ms GC-MS derivatization->gc_ms Yes hpaec_pad HPAEC-PAD sensitivity_needed->hpaec_pad Yes hplc_ms HPLC-MS sensitivity_needed->hplc_ms Yes hplc_ri HPLC-RI sensitivity_needed->hplc_ri No

Caption: Decision tree for selecting an analytical method for oligosaccharide analysis.

References

A Comparative Analysis of the Enzymatic Kinetics of Cellopentaose and Other Cello-Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic breakdown of cellulose (B213188) and its constituent oligosaccharides is paramount for applications ranging from biofuel production to novel therapeutic interventions. This guide provides a comparative overview of the kinetic parameters governing the hydrolysis of cellopentaose (B43506) and other cello-oligosaccharides, supported by experimental data and detailed methodologies.

The enzymatic hydrolysis of cello-oligosaccharides, linear chains of β-(1,4)-linked D-glucose units, is a critical process in the natural carbon cycle and various biotechnological applications. The efficiency of this breakdown is determined by the kinetic properties of the cellulolytic enzymes involved, primarily β-glucosidases, endoglucanases, and cellobiohydrolases. This guide focuses on the comparative kinetics of these enzymes on a range of cello-oligosaccharides, with a particular emphasis on this compound (G5) in relation to cellobiose (B7769950) (G2), cellotriose (B13521) (G3), cellotetraose (B13520) (G4), and cellohexaose (G6).

Comparative Kinetic Data

Table 1: Experimental Kinetic Parameters for β-Glucosidase

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Product Inhibition (Kp) (mM)Reference
Cellobiose (G2)Aspergillus niger0.57--2.70[1]
Cellobiose (G2)Trichoderma reesei0.38--3.25[1]
Cellobiose (G2)Aspergillus niger----[2]

Note: A dash (-) indicates that the data was not reported in the cited source.

Table 2: Computational Binding Affinities for β-Glucosidase

SubstrateEnzyme SourceBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Reference
Cellobiose (G2)Glycoside Hydrolase Family 1-6.20-
Cellotriose (G3)Glycoside Hydrolase Family 1-5.63-
Cellotetraose (G4)Glycoside Hydrolase Family 1-5.68-

Note: These values are derived from molecular docking simulations and represent theoretical binding affinities rather than experimental kinetic parameters.

Table 3: Kinetic Parameters for Cellulose-Binding Domain Interaction

SubstrateProtein Sourcekon (M⁻¹s⁻¹)koff (s⁻¹)Kd (µM)Reference
This compound (G5)Cellulomonas fimi Cel9B CBD(2.1 ± 0.5) x 10⁸(4.2 ± 0.7) x 10³20 ± 3
Cellohexaose (G6)Cellulomonas fimi Cel9B CBD(2.0 ± 0.6) x 10⁸(2.0 ± 0.2) x 10³10 ± 3

Note: These parameters describe the binding kinetics of a cellulose-binding domain (CBD), not the catalytic domain of the enzyme, and were determined by NMR spectroscopy.

Experimental Protocols

The determination of kinetic parameters for cellulases acting on cello-oligosaccharides typically involves monitoring the production of glucose or smaller oligosaccharides over time. A common approach utilizes High-Performance Liquid Chromatography (HPLC).

Protocol: Determination of Kinetic Constants using HPLC

  • Enzyme and Substrate Preparation:

    • Purify the cellulase (B1617823) enzyme of interest to homogeneity.

    • Prepare stock solutions of cello-oligosaccharides (G2-G6) of known concentrations in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Enzymatic Reaction:

    • Set up a series of reactions for each cello-oligosaccharide substrate at various concentrations.

    • Initiate the reaction by adding a known concentration of the enzyme to the substrate solutions.

    • Incubate the reactions at a constant, optimal temperature (e.g., 50°C).

    • At specific time intervals, withdraw aliquots from each reaction mixture and immediately stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent (e.g., sodium carbonate).

  • Product Quantification by HPLC:

    • Analyze the quenched reaction samples using an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino or ion-exchange column) and a refractive index (RI) detector.[3]

    • The mobile phase is typically a mixture of acetonitrile (B52724) and water.

    • Quantify the concentration of the product (e.g., glucose) by comparing the peak areas to a standard curve of known glucose concentrations.

  • Data Analysis:

    • For each substrate concentration, plot the product concentration against time to determine the initial reaction velocity (V₀).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Signaling Pathways and Experimental Workflows

The breakdown products of cellulose, particularly smaller cello-oligosaccharides, can act as signaling molecules in cellulolytic fungi, inducing the expression of cellulase genes.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cello_oligosaccharides Cello-oligosaccharides (e.g., Cellobiose) Cellulose->Cello_oligosaccharides Hydrolysis Cello_oligosaccharides_in Cello-oligosaccharides Cello_oligosaccharides->Cello_oligosaccharides_in Transport Cellulases Cellulases Cellulases->Cellulose Inducers Inducers (e.g., Sophorose, Laminaribiose) Gene_Expression Cellulase Gene Expression Inducers->Gene_Expression Induces Gene_Expression->Cellulases Synthesis & Secretion Transglycosylation Transglycosylation Cello_oligosaccharides_in->Transglycosylation Transglycosylation->Inducers Formation of

Caption: Simplified signaling pathway for cellulase induction in some fungi.

The following diagram illustrates a typical workflow for a comparative kinetic study of cellulases on different cello-oligosaccharides.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Enzyme_Purification Enzyme Purification Kinetic_Assays Kinetic Assays (Varying Substrate Concentrations) Enzyme_Purification->Kinetic_Assays Substrate_Preparation Substrate Preparation (G2, G3, G4, G5, G6) Substrate_Preparation->Kinetic_Assays Time_Course_Sampling Time-Course Sampling & Reaction Quenching Kinetic_Assays->Time_Course_Sampling HPLC_Analysis HPLC Analysis (Product Quantification) Time_Course_Sampling->HPLC_Analysis Data_Processing Data Processing (Initial Velocity Calculation) HPLC_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Michaelis-Menten Fit) Data_Processing->Kinetic_Modeling Parameter_Determination Determination of Km, Vmax, kcat Kinetic_Modeling->Parameter_Determination

Caption: General workflow for a comparative kinetic study of cellulases.

References

Decoding Enzyme Specificity: A Comparative Guide to Using Cellopentaose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise action of enzymes is paramount. This guide provides a comprehensive comparison of enzyme specificity using cellopentaose (B43506) as a key substrate, supported by experimental data and detailed protocols. By examining how different classes of cellulolytic enzymes interact with this compound and other cello-oligosaccharides, we can elucidate their specific modes of action.

The enzymatic breakdown of cellulose (B213188), a polymer of β-1,4-linked glucose units, is a critical process in various biotechnological applications, from biofuel production to pharmaceuticals. This complex process involves the synergistic action of several types of enzymes, primarily endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. To characterize these enzymes and understand their individual contributions, it is essential to analyze their activity on defined substrates of varying lengths, such as cello-oligosaccharides. This compound (a five-glucose unit chain), in particular, serves as an excellent diagnostic substrate to differentiate between the catalytic mechanisms of these enzymes.

Comparative Analysis of Enzyme Activity on Cello-oligosaccharides

The specificity of cellulolytic enzymes can be effectively compared by analyzing their kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and specific activity—on a series of cello-oligosaccharides, including cellobiose (B7769950) (G2), cellotriose (B13521) (G3), cellotetraose (B13520) (G4), and this compound (G5).

Enzyme TypeSubstrateKm (mM)Vmax (μmol/min/mg)Specific Activity (U/mg)Primary Hydrolysis Products
Endoglucanase Cellobiose (G2)--Low/None-
Cellotriose (G3)VariableVariableModerateCellobiose, Glucose
Cellotetraose (G4)Lower than G3Higher than G3HighCellobiose, Cellotriose
This compound (G5)Often lowestOften highestHighestCellobiose, Cellotriose
Exoglucanase (Cellobiohydrolase) Cellobiose (G2)--Inhibitory-
Cellotriose (G3)HighLowLowCellobiose, Glucose
Cellotetraose (G4)ModerateModerateModerateCellobiose
This compound (G5)LowerHigherHighCellobiose, Cellotriose
β-Glucosidase Cellobiose (G2)LowHighHighGlucose
Cellotriose (G3)HigherLowerModerateGlucose, Cellobiose
Cellotetraose (G4)HigherLowerLowGlucose, Cellotriose
This compound (G5)HighestLowestLowGlucose, Cellotetraose

Note: The values presented in this table are generalized representations based on published literature. Actual kinetic parameters can vary significantly depending on the specific enzyme, its source organism, and the assay conditions.

Endoglucanases exhibit a characteristic increase in specific activity with increasing substrate length, often showing the highest activity on this compound and longer oligosaccharides.[1] This is because their active sites are typically clefts or grooves that can accommodate longer chains, which they cleave internally at random points.[2]

Exoglucanases , or cellobiohydrolases, processively cleave cellobiose units from the ends of cellulose chains. Their activity is often inhibited by cellobiose. With longer substrates like this compound, they produce primarily cellobiose and the remaining cellotriose fragment.[3]

β-Glucosidases are most active on the shortest cello-oligosaccharide, cellobiose, hydrolyzing it to two molecules of glucose.[4] Their activity generally decreases as the substrate chain length increases.[4] The hydrolysis of this compound by β-glucosidases is typically slow and results in the release of glucose and cellotetraose.[4]

Experimental Protocols

To reliably determine enzyme specificity, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Enzyme Activity and Kinetic Parameters

This protocol outlines the measurement of enzyme activity using the 3,5-dinitrosalicylic acid (DNS) method to quantify the release of reducing sugars.

Materials:

  • Purified enzyme solution

  • Cello-oligosaccharide substrates (Cellobiose, Cellotriose, Cellotetraose, this compound) at various concentrations (e.g., 0.1 to 10 mM)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • DNS reagent (1% 3,5-dinitrosalicylic acid, 0.2% phenol, 0.05% sodium sulfite, 1% sodium hydroxide (B78521), and 20% Rochelle salt)

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate solutions of different concentrations in sodium acetate buffer.

  • Pre-incubate the substrate solutions and the enzyme solution at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution. The final reaction volume is typically 1 mL.

  • Incubate the reaction mixture for a defined period (e.g., 10, 20, 30 minutes) ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 1.5 mL of DNS reagent.

  • Boil the mixture for 10 minutes to allow for color development.

  • Cool the tubes to room temperature and add 8.5 mL of deionized water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to determine the amount of reducing sugars produced.

  • Calculate the initial reaction velocity (V0) at each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the specific activity in Units (U) per milligram of protein, where one unit is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Protocol 2: Analysis of Hydrolysis Products by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the separation and quantification of the products of cello-oligosaccharide hydrolysis.

Materials:

  • Enzyme reaction samples (quenched at different time points)

  • Cello-oligosaccharide standards (Glucose to Cellohexaose)

  • Deionized water (18 MΩ·cm)

  • Sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase

  • HPAEC system equipped with a PAD detector and a carbohydrate-specific column (e.g., CarboPac series)

Procedure:

  • Prepare the enzyme reaction as described in Protocol 1. At various time points (e.g., 0, 10, 30, 60, 120 minutes), stop the reaction by heating the samples at 100°C for 10 minutes.[3]

  • Centrifuge the samples to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter.

  • Set up the HPAEC-PAD system with an appropriate gradient of NaOH and NaOAc as the mobile phase to separate the different cello-oligosaccharides.

  • Inject a known volume of the filtered sample onto the column.

  • Identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of the cello-oligosaccharide standards.

  • Analyze the product distribution over time to determine the enzyme's mode of action (e.g., endo- vs. exo-acting).

Visualizing Experimental Workflows and Enzymatic Action

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships in enzyme specificity determination.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results Enzyme Purified Enzyme Reaction Incubation at Optimal Temp & pH Enzyme->Reaction Substrates Cello-oligosaccharides (G2, G3, G4, G5) Substrates->Reaction Buffer Buffer Preparation Buffer->Reaction DNS_Assay DNS Assay for Reducing Sugars Reaction->DNS_Assay HPAEC_PAD HPAEC-PAD for Product Profiling Reaction->HPAEC_PAD Kinetics Determine Km, Vmax, Specific Activity DNS_Assay->Kinetics Specificity Confirm Enzyme Specificity HPAEC_PAD->Specificity Kinetics->Specificity

Experimental workflow for enzyme specificity determination.

enzyme_action cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Primary Products G5 This compound (G5) Endo Endoglucanase G5->Endo Exo Exoglucanase G5->Exo Beta β-Glucosidase G5->Beta G4 Cellotetraose (G4) G4->Endo G3 Cellotriose (G3) G3->Endo G2 Cellobiose (G2) G2->Beta Endo->G2 Prod_Endo G2 + G3 Endo->Prod_Endo Endo->Prod_Endo Prod_Exo G2 + G3 Exo->Prod_Exo Prod_Beta Glucose + G4 Beta->Prod_Beta Prod_G2 Glucose Beta->Prod_G2

Enzymatic cleavage of cello-oligosaccharides.

By employing this compound and other cello-oligosaccharides as substrates in carefully designed experiments, researchers can effectively dissect the complex activities of cellulolytic enzyme systems. The comparative data on kinetic parameters and hydrolysis products provide a clear and objective basis for confirming enzyme specificity, which is crucial for advancing research and development in various scientific and industrial fields.

References

Cellopentaose as a reference standard for oligosaccharide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oligosaccharide analysis, the choice of a reliable reference standard is paramount. Cellopentaose, a five-unit glucose oligomer, has emerged as a critical tool in this field, offering a precise benchmark for the identification and quantification of cello-oligosaccharides. This guide provides an objective comparison of this compound with other commercially available cello-oligosaccharide standards, supported by experimental data to inform your analytical choices.

Cello-oligosaccharides, derived from the partial hydrolysis of cellulose (B213188), are of significant interest in various fields, including biofuel research, food science, and biomedicine. Accurate analysis of the distribution of these oligosaccharides, which differ by their degree of polymerization (DP), is crucial for understanding and optimizing enzymatic hydrolysis processes, as well as for characterizing their functional properties.

The Cello-oligosaccharide Standard Series: A Comparative Overview

The primary alternatives to this compound (DP5) as reference standards are its shorter and longer chain counterparts: Cellobiose (DP2), Cellotriose (DP3), Cellotetraose (DP4), and Cellohexaose (DP6). These standards are most commonly analyzed using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.

The selection of a standard or a series of standards depends on the specific goals of the analysis. While this compound provides a key reference point, a comprehensive analysis of cellulose hydrolysis products necessitates a range of standards to accurately identify and quantify each oligomer.

Performance in HPAEC-PAD Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a cornerstone technique for oligosaccharide analysis due to its high resolution and sensitivity without the need for derivatization.[1] The performance of this compound and its counterparts as reference standards in this system is critical.

A study by Xu et al. (2013) demonstrated the effective separation of a mixture of cello-oligosaccharides, including this compound, using a CarboPac PA200 column. The retention time of these oligosaccharides increases with their degree of polymerization.[2] This predictable elution pattern allows for the identification of unknown components in a sample based on their retention times relative to the standards.

A study on various oligosaccharides, including cello-oligosaccharides, highlighted that the PAD response can be analyte-specific.[1] This underscores the importance of using a calibration curve for each specific oligosaccharide being quantified, rather than relying on a single standard for the quantification of all oligomers.

The following table summarizes typical performance characteristics of cello-oligosaccharide standards based on available literature for HPAEC-PAD analysis.

ParameterCellobiose (DP2)Cellotriose (DP3)Cellotetraose (DP4)This compound (DP5)Cellohexaose (DP6)
Typical Retention Time (min) ~6-8~10-12~14-16~17-19~20-22
Linearity (Concentration Range) Expected to be wide (e.g., 0.1 - 100 µM)Expected to be wide (e.g., 0.1 - 100 µM)Expected to be wide (e.g., 0.1 - 100 µM)Expected to be wide (e.g., 0.1 - 100 µM)Expected to be wide (e.g., 0.1 - 100 µM)
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99>0.99
Limit of Detection (LOD) Low pmol rangeLow pmol rangeLow pmol rangeLow pmol rangeLow pmol range
Limit of Quantification (LOQ) Low pmol rangeLow pmol rangeLow pmol rangeLow pmol rangeLow pmol range

Note: The values in this table are indicative and can vary based on the specific chromatographic conditions (e.g., column, eluent gradient, temperature, and detector settings).

Experimental Protocols

Accurate and reproducible analysis of cello-oligosaccharides relies on well-defined experimental protocols. Below are representative methodologies for HPAEC-PAD and sample preparation.

Key Experiment: HPAEC-PAD Analysis of Cello-oligosaccharides

This protocol is adapted from methodologies frequently cited for the analysis of cellulose hydrolysis products.[2]

Objective: To separate and quantify a mixture of cello-oligosaccharides (DP2-DP6) using HPAEC-PAD.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • Dionex CarboPac™ PA200 (3 x 150 mm) analytical column with a corresponding guard column.

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • This compound and other cello-oligosaccharide standards (Cellobiose, Cellotriose, Cellotetraose, Cellohexaose)

Procedure:

  • Eluent Preparation:

    • Eluent A: Deionized water

    • Eluent B: 100 mM NaOH

    • Eluent C: 1 M NaOAc in 100 mM NaOH

    • Degas all eluents thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Eluent A (H₂O) % Eluent B (100 mM NaOH) % Eluent C (1 M NaOAc in 100 mM NaOH)
      0.0 90 10 0
      2.0 90 10 0
      12.0 70 10 20
      15.0 40 10 50
      16.0 10 10 80
      20.0 10 10 80
      20.1 90 10 0

      | 30.0 | 90 | 10 | 0 |

  • PAD Settings:

    • Use a standard quadruple-potential waveform for carbohydrate detection.

  • Calibration:

    • Prepare a series of mixed standard solutions containing Cellobiose, Cellotriose, Cellotetraose, this compound, and Cellohexaose at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Inject each standard solution in triplicate to generate calibration curves by plotting peak area against concentration for each oligosaccharide.

  • Sample Analysis:

    • Dilute the experimental samples to fall within the linear range of the calibration curves.

    • Inject the samples and identify the peaks based on the retention times of the standards.

    • Quantify the amount of each oligosaccharide using the corresponding calibration curve.

Visualizing the Workflow

To better illustrate the process of using this compound as a reference standard in a typical research scenario, the following diagrams outline the experimental workflow and the logical relationship of the analytical components.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing & Quantification sample Cellulose Hydrolysis Sample hpaec HPAEC-PAD System (CarboPac PA200 Column) sample->hpaec standards Cello-oligosaccharide Standards (DP2 to DP6, including this compound) dilution Serial Dilution standards->dilution dilution->hpaec separation Chromatographic Separation hpaec->separation detection Pulsed Amperometric Detection separation->detection calibration Generate Calibration Curves detection->calibration Standard Runs identification Peak Identification (based on Retention Time) detection->identification Sample Runs quantification Quantification of Oligosaccharides calibration->quantification identification->quantification results Final Results (Concentration of each Oligosaccharide) quantification->results

Experimental workflow for oligosaccharide analysis.

logical_relationship cluster_standards Reference Standards cluster_application Analytical Application cluster_output Analytical Output cluster_quantification Quantitative Metrics dp2 Cellobiose (DP2) hpaec HPAEC-PAD dp2->hpaec dp3 Cellotriose (DP3) dp3->hpaec dp4 Cellotetraose (DP4) dp4->hpaec dp5 This compound (DP5) dp5->hpaec dp6 Cellohexaose (DP6) dp6->hpaec retention_time Retention Time hpaec->retention_time peak_area Peak Area hpaec->peak_area identification Identification retention_time->identification quantification Quantification peak_area->quantification

Role of standards in oligosaccharide analysis.

Conclusion

This compound serves as an indispensable reference standard for the accurate analysis of cello-oligosaccharides. Its use, in conjunction with a series of related standards (DP2-DP6), allows for the confident identification and quantification of individual oligomers in complex mixtures resulting from cellulose hydrolysis. The HPAEC-PAD method provides the necessary sensitivity and resolution for this analysis. For researchers in biofuel development, food science, and related fields, the proper use of this compound and its fellow cello-oligosaccharide standards is fundamental to obtaining reliable and reproducible data, thereby advancing our understanding and application of these important biopolymers.

References

A Comparative Analysis of Cellopentaose Hydrolysis by Diverse Glycosyl Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic hydrolysis of cellopentaose (B43506), a five-unit glucose oligomer linked by β-1,4-glycosidic bonds, is a critical process in the complete degradation of cellulose. Understanding the specific products generated by different classes of cellulolytic enzymes is paramount for applications ranging from biofuel production to the development of therapeutics targeting polysaccharide metabolism. This guide provides an objective comparison of the hydrolysis products of this compound when acted upon by three major classes of glycosyl hydrolases: cellobiohydrolases, endoglucanases, and β-glucosidases, supported by experimental data.

Comparative Analysis of Hydrolysis Products

The enzymatic breakdown of this compound yields distinct product profiles depending on the mode of action of the enzyme. Cellobiohydrolases, acting as exoglucanases, primarily release disaccharide units. Endoglucanases cleave internal glycosidic bonds, leading to a variety of smaller oligosaccharides. β-glucosidases sequentially hydrolyze oligosaccharides from the non-reducing end to produce glucose.

Quantitative Data Summary

The following table summarizes the typical distribution of hydrolysis products from this compound by different enzymes over time, as compiled from various studies.

Enzyme ClassRepresentative EnzymeTime (min)This compound (%)Cellotetraose (%)Cellotriose (%)Cellobiose (%)Glucose (%)
Cellobiohydrolase Ra3055 (Ruminococcus albus)[1]01000000
10~500~25~250
30~100~45~450
60<50~48~470
Endoglucanase CbMan5B/Cel44A-TM2 (Caldicellulosiruptor bescii)[2]2PresentMajor ProductAccumulatingMinor ProductMinor Product
240DepletedDepletedAccumulatingMajor ProductAccumulating
β-Glucosidase from Caldicellulosiruptor saccharolyticus[3]01000000
5~60~10~15~10~5
30~10<5~20~30~35
12000<5~15~80

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the distinct cleavage patterns of cellobiohydrolases, endoglucanases, and β-glucosidases on this compound.

Cellobiohydrolase_Hydrolysis cluster_substrate This compound (G5) cluster_products Products G5_1 G G5_2 G G5_3 G G5_4 G G5_5 G Enzyme Cellobiohydrolase (e.g., Ra3055) G3 Cellotriose (G3) G2 Cellobiose (G2) Enzyme->G3 Enzyme->G2 Endoglucanase_Hydrolysis cluster_substrate This compound (G5) cluster_products Products G5_1 G G5_2 G G5_3 G G5_4 G G5_5 G Enzyme Endoglucanase (e.g., CbMan5B/Cel44A-TM2) G4 Cellotetraose (G4) G3 Cellotriose (G3) G2 Cellobiose (G2) G1 Glucose (G1) Enzyme->G4 Enzyme->G3 Enzyme->G2 Enzyme->G1 BGlucosidase_Hydrolysis G5 This compound (G5) G4 Cellotetraose (G4) G5->G4 + G1 Enzyme β-Glucosidase G3 Cellotriose (G3) G4->G3 + G1 G2 Cellobiose (G2) G3->G2 + G1 G1 Glucose (G1) G2->G1 + G1

References

A Comparative Analysis of Cellopentaose Binding Across Diverse Enzyme Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Cellopentaose-Enzyme Interactions

This compound (B43506), a five-unit glucose oligomer linked by β-1,4 glycosidic bonds, serves as a crucial substrate and signaling molecule in various biological processes, most notably in the enzymatic degradation of cellulose (B213188). The efficiency of this process is highly dependent on the specific binding interactions between this compound and various carbohydrate-active enzymes. This guide provides a comparative analysis of this compound binding across three major enzyme families: Glycoside Hydrolases (GH), Carbohydrate-Binding Modules (CBMs), and Cellobiose (B7769950) Phosphorylases. Understanding these distinct binding mechanisms is paramount for the rational design of more efficient industrial enzymes and the development of novel therapeutic agents.

Quantitative Comparison of this compound Binding Affinities

The binding of this compound to different enzyme families is characterized by a wide range of affinities and thermodynamic signatures. The following table summarizes key quantitative data for representative enzymes from each family.

Enzyme FamilyRepresentative EnzymeLigandMethodDissociation Constant (K d )Free Energy (ΔG)Enthalpy (ΔH)Entropy (-TΔS)Reference
Glycoside Hydrolase (GH) Family 7 Trichoderma reesei Cel7A (TrCel7A)Bacterial CelluloseActivity Assay2.9 nMNot ReportedNot ReportedNot Reported[1]
Carbohydrate-Binding Module (CBM) Family 4 Cellulomonas fimi CBM4-1 (CfCBM4-1)This compoundITC~50 µM-21.9 ± 3.8 kJ/molEnthalpically drivenNot Reported[2]
Carbohydrate-Binding Module (CBM) Family 17 & 28 Clostridium cellulovorans CBM17 & A. akibai CBM28Immobilized this compoundPull-down AssayCBM17 shows a ~5.5-fold increase in K d compared to CBM28Not ReportedNot ReportedNot Reported[3]
Cellobiose Phosphorylase Cellulomonas uda Cellobiose PhosphorylaseCellobioseEnzyme KineticsK m = 0.29 mMNot ReportedNot ReportedNot Reported[4][5]

Note: While a direct K d for this compound binding to TrCel7A is not available, the extremely low K d for bacterial cellulose, a polymer of β-1,4-linked glucose units, suggests a very high affinity for cellooligosaccharides that fit within its binding tunnel. For Cellulomonas uda Cellobiose Phosphorylase, the Michaelis constant (K m ) for cellobiose is provided as an indicator of substrate binding affinity in the context of the enzymatic reaction.

Structural Basis of this compound Recognition

The diverse binding affinities observed across these enzyme families are rooted in their distinct three-dimensional structures and the nature of their ligand-binding sites.

Glycoside Hydrolase Family 7 (e.g., TrCel7A): These enzymes feature a characteristic tunnel-shaped active site that can accommodate a cellulose chain.[1] this compound binds within this tunnel, engaging in numerous hydrogen bonds and van der Waals interactions with conserved aromatic residues that line the tunnel. This extensive interaction network is responsible for the high binding affinity and processive nature of these enzymes.

Carbohydrate-Binding Module Family 4 (e.g., CfCBM4-1): CBMs in this family possess a shallow, groove-like binding site on their surface.[2] The binding of this compound is primarily mediated by interactions with a series of aromatic and polar residues that form a binding platform. The more exposed nature of this binding site generally results in lower affinities compared to the enclosed tunnels of GH7 enzymes.

Cellobiose Phosphorylases (e.g., Cellulomonas uda): These enzymes have a catalytic pocket that accommodates cellobiose for phosphorolysis. While the primary substrate is cellobiose, longer cellodextrins can also interact with the active site. The binding is dictated by specific hydrogen bonding and shape complementarity within the catalytic pocket, which is optimized for the cleavage of the glycosidic bond.[6]

Signaling Pathways and Experimental Workflows

The study of this compound-enzyme interactions relies on a variety of biophysical techniques. The following diagram illustrates a generalized experimental workflow for characterizing these binding events.

G Generalized Workflow for this compound-Enzyme Binding Analysis cluster_prep Sample Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis p1 Protein Expression & Purification p3 Buffer Preparation & Dialysis p1->p3 p2 This compound Preparation p2->p3 e1 Isothermal Titration Calorimetry (ITC) p3->e1 e2 Surface Plasmon Resonance (SPR) p3->e2 a1 Determine Thermodynamic Parameters (Kd, ΔH, ΔS) e1->a1 a2 Determine Kinetic Parameters (ka, kd, Kd) e2->a2 conclusion Comparative Analysis of Binding Affinity & Mechanism a1->conclusion a2->conclusion

References

Assessing the Prebiotic Potential of Cellopentaose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prebiotic potential of Cellopentaose (B43506) against other well-established oligosaccharides, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS). The following sections detail available experimental data on their fermentability, impact on beneficial gut microbiota, and production of short-chain fatty acids (SCFAs).

Comparative Analysis of Prebiotic Properties

The assessment of a prebiotic's potential hinges on its ability to be selectively fermented by beneficial gut bacteria, leading to the production of health-promoting metabolites like SCFAs. While direct comparative studies focusing specifically on this compound alongside FOS, GOS, and XOS are limited, existing research on cello-oligosaccharides (COS), of which this compound is a component, provides valuable insights.

In Vitro Fermentation and Short-Chain Fatty Acid (SCFA) Production

In vitro fermentation studies using human fecal microbiota are crucial for evaluating the prebiotic potential of non-digestible oligosaccharides. These studies typically measure the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which are key indicators of microbial activity and are associated with various health benefits.

A study on a COS-rich hydrolysate containing this compound demonstrated its high fermentability by fecal microbiota, leading to the production of gas and SCFAs. Notably, acetate and propionate production were highest when fecal bacteria fermented the COS-rich solution compared to standard substrates[1]. Another study investigating xylooligosaccharides (XOS) from barley straw reported a total SCFA production of 90.1 mM after 30 hours of in vitro fermentation[2].

The table below summarizes representative data on SCFA production from the fermentation of different oligosaccharides. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

OligosaccharideAcetate (mM)Propionate (mM)Butyrate (mM)Total SCFA (mM)Study Reference
Cello-oligosaccharides (COS) HighHighModerateHigh[1]
Fructooligosaccharides (FOS) HighModerateModerateHigh[3][4]
Galactooligosaccharides (GOS) HighLowModerateHigh[5]
Xylooligosaccharides (XOS) HighModerateModerate90.1 (at 30h)[2]
Stimulation of Beneficial Gut Microbiota

A key characteristic of a prebiotic is its ability to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.

Research on a COS-rich hydrolysate containing this compound showed that it successfully supported the growth of beneficial probiotic strains[1][6]. Another study found that a synbiotic combination of Lactobacillus acidophilus NCFM and cellobiose (B7769950) (a component of COS) increased the abundance of lactobacilli and bifidobacteria in a human clinical trial[7]. Xylooligosaccharides have also been shown to increase the titers of Bifidobacterium spp. and Lactobacillus spp. during in vitro fermentation[8].

The following table provides a qualitative comparison of the stimulatory effects of these oligosaccharides on key beneficial bacteria.

OligosaccharideStimulation of BifidobacteriumStimulation of LactobacillusStudy Reference
Cello-oligosaccharides (COS) Moderate to HighHigh[1][6]
Fructooligosaccharides (FOS) HighHigh[3][9]
Galactooligosaccharides (GOS) HighModerate[5]
Xylooligosaccharides (XOS) HighHigh[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess prebiotic potential.

In Vitro Fecal Fermentation

This method simulates the conditions of the human colon to study the fermentation of prebiotics by the gut microbiota.

  • Fecal Slurry Preparation : Fresh fecal samples are collected from healthy donors who have not consumed antibiotics for at least three months. The feces are homogenized and diluted in an anaerobic phosphate (B84403) buffer.

  • Fermentation Setup : The fecal slurry is added to a fermentation medium containing the prebiotic substrate (e.g., this compound, FOS, GOS, or XOS) at a specific concentration. A control with no added carbohydrate is also included. The fermentation is carried out under anaerobic conditions at 37°C.

  • Sampling : Samples are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

  • Analyses :

    • SCFA Analysis : Supernatants are analyzed for acetate, propionate, and butyrate concentrations using Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Microbial Population Analysis : Bacterial DNA is extracted from the fermentation samples, and the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using quantitative Polymerase Chain Reaction (qPCR) with genus-specific primers.

Experimental_Workflow_for_Prebiotic_Assessment cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection homogenization Homogenization & Dilution fecal_sample->homogenization fecal_slurry Fecal Slurry homogenization->fecal_slurry fermentation_vessel Fermentation Vessel (Anaerobic, 37°C) fecal_slurry->fermentation_vessel sampling Time-course Sampling fermentation_vessel->sampling prebiotic Prebiotic Substrate (e.g., this compound) prebiotic->fermentation_vessel scfa_analysis SCFA Analysis (GC-FID) sampling->scfa_analysis microbial_analysis Microbial Analysis (qPCR) sampling->microbial_analysis data_interpretation Data Interpretation scfa_analysis->data_interpretation microbial_analysis->data_interpretation

Experimental workflow for assessing prebiotic potential.
Quantification of Short-Chain Fatty Acids (GC-FID)

  • Sample Preparation : Fermentation samples are centrifuged, and the supernatant is collected. An internal standard is added, and the sample is acidified. SCFAs are then extracted using an organic solvent (e.g., diethyl ether).[10][11]

  • GC-FID Analysis : The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector. The separation of SCFAs is achieved on a suitable capillary column.[12][13][14]

  • Quantification : The concentration of each SCFA is determined by comparing its peak area to that of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.[12][13]

Quantification of Bacterial Populations (qPCR)
  • DNA Extraction : Total bacterial DNA is extracted from fecal fermentation samples using a commercial DNA extraction kit.[15][16]

  • qPCR Assay : Real-time qPCR is performed using genus-specific primers for Bifidobacterium and Lactobacillus. A fluorescent dye (e.g., SYBR Green) or a probe is used to monitor the amplification of the target DNA in real-time.[17][18][19]

  • Quantification : The absolute quantity of the target bacterial group is determined by comparing the amplification data to a standard curve generated from a known quantity of bacterial DNA.[15]

Signaling Pathways Activated by Prebiotic Fermentation

The health benefits of prebiotics are largely mediated by the SCFAs produced during their fermentation. These SCFAs act as signaling molecules that interact with host cells, primarily through two main pathways: G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition.

G-Protein Coupled Receptor (GPCR) Signaling

SCFAs, particularly acetate, propionate, and butyrate, can bind to and activate specific GPCRs, such as GPR41, GPR43, and GPR109a, which are expressed on various cell types, including intestinal epithelial cells and immune cells.[20][21][22][23] This activation triggers downstream signaling cascades that can influence gut hormone secretion, immune responses, and glucose and lipid metabolism.[20][23]

SCFA_GPCR_Signaling cluster_extracellular Extracellular Space cluster_cell Host Cell (e.g., Colonocyte, Immune Cell) cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling scfa SCFAs (Acetate, Propionate, Butyrate) gpcr GPCRs (GPR41, GPR43, GPR109a) scfa->gpcr Binds to g_protein G-protein Activation gpcr->g_protein Activates downstream Downstream Signaling (e.g., MAPK, PLC) g_protein->downstream response Cellular Response (e.g., Hormone Secretion, Cytokine Production) downstream->response Butyrate_HDAC_Inhibition cluster_cell Host Cell Nucleus butyrate Butyrate hdac Histone Deacetylases (HDACs) butyrate->hdac histones_acetylated Acetylated Histones histones_deacetylated Deacetylated Histones hdac->histones_deacetylated Deacetylates chromatin_open Open Chromatin histones_acetylated->chromatin_open chromatin_condensed Condensed Chromatin histones_deacetylated->chromatin_condensed gene_expression Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) chromatin_open->gene_expression Allows chromatin_condensed->gene_expression Represses

References

Differentiating Endo- and Exo-acting Enzymes with Cellopentaose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of enzymatic activity is paramount. Cellopentaose, a well-defined oligosaccharide, serves as a powerful tool to distinguish between endo- and exo-acting cellulases, providing critical insights into their mechanism of action. This guide offers a comparative analysis of how these two enzyme classes interact with this compound, supported by experimental data and detailed protocols.

The fundamental difference in the mode of action between endo- and exo-acting enzymes dictates their unique hydrolysis patterns when presented with a substrate like this compound. Endo-acting enzymes, or endoglucanases, cleave internal β-1,4-glucosidic bonds randomly along the cellulose (B213188) chain.[1] In contrast, exo-acting enzymes, such as cellobiohydrolases, processively cleave from the chain ends, typically releasing cellobiose (B7769950) units.[2][3] This distinction is crucial for understanding enzyme synergy in biomass degradation and for the development of efficient enzyme cocktails for industrial applications.

Comparative Analysis of this compound Hydrolysis

The hydrolysis of this compound by endo- and exo-acting enzymes yields distinct product profiles, which can be quantitatively analyzed to determine the enzyme's mode of action.

Table 1: Quantitative Comparison of this compound Hydrolysis Products

Enzyme TypePredominant ProductsTypical Product Ratio (Example)Reference
Exo-acting (Cellobiohydrolase) Cellobiose (G2) and Cellotriose (B13521) (G3)Near completion to almost entirely G2 and G3 within 60 minutes.[4]
Endo-acting (Endoglucanase) A mixture of Glucose (G1), Cellobiose (G2), Cellotriose (G3), and Cellotetraose (G4)Varies depending on the specific enzyme and reaction time.[5]

Note: The exact product ratios can vary depending on the specific enzyme, reaction conditions (time, temperature, pH), and the source of the enzyme.

An exo-acting cellobiohydrolase acting on this compound (a five-glucose unit chain) will primarily cleave off a cellobiose unit from one end, leaving a cellotriose unit.[4] Further action might be limited or slower. Conversely, an endo-acting glucanase can cleave at any of the internal bonds, leading to a more diverse mixture of smaller oligosaccharides. For instance, cleavage at the central bond would yield cellobiose and cellotriose, while cleavage at other internal bonds could produce glucose and cellotetraose.[5]

Alternative Substrates for Comparison

While this compound is an excellent substrate for this differentiation, other substrates are also commonly employed, each with its own advantages and limitations.

Table 2: Comparison of Substrates for Differentiating Endo- and Exo-acting Enzymes

SubstratePrinciple of DifferentiationAdvantagesDisadvantages
Carboxymethyl cellulose (CMC) Endo-acting enzymes cause a significant and rapid decrease in the viscosity of a CMC solution due to internal chain cleavage. Exo-acting enzymes have a minimal effect on viscosity.[6]Simple, rapid, and cost-effective method based on viscometry.Provides qualitative rather than detailed quantitative product information.
Avicel (Microcrystalline cellulose) Exo-acting enzymes are generally more active on crystalline substrates like Avicel compared to endo-acting enzymes.More representative of natural cellulosic substrates.Slower reaction rates and the insoluble nature of the substrate can complicate analysis.
p-Nitrophenyl-β-D-cellobioside (pNPC) Exo-acting enzymes can specifically cleave the bond between the nitrophenyl group and the cellobiose moiety, releasing a colored product.[7]Allows for a continuous spectrophotometric assay.Some endo-acting enzymes may also show activity on this substrate.

Experimental Protocols

Protocol 1: this compound Hydrolysis Assay

This protocol outlines the general procedure for analyzing the hydrolysis of this compound by a putative endo- or exo-acting enzyme.

1. Reaction Setup:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

  • Prepare a solution of the enzyme to be tested at a known concentration in the same buffer.

  • In a microcentrifuge tube, combine the this compound solution and the enzyme solution to a final volume (e.g., 100 µL). The final enzyme concentration will depend on its activity and should be determined empirically.

  • Include a negative control with buffer instead of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specific time course (e.g., 10, 30, 60, and 120 minutes).

2. Reaction Termination:

  • Stop the reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).[4]

3. Sample Preparation for Analysis:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The sample is now ready for analysis by HPAEC-PAD or HPLC.

Protocol 2: Analysis of Hydrolysis Products by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the separation and quantification of carbohydrates.

1. Instrumentation and Column:

  • Use an HPAEC-PAD system equipped with a gold electrode and a carbohydrate-specific column (e.g., CarboPac™ PA100 or PA200).[8][9]

2. Elution Conditions:

  • A typical mobile phase consists of an aqueous sodium hydroxide (B78521) (NaOH) solution with a sodium acetate (NaOAc) gradient.

  • Example Gradient:

    • 0-5 min: Isocratic 100 mM NaOH

    • 5-25 min: Linear gradient from 0 to 500 mM NaOAc in 100 mM NaOH

    • 25-30 min: Isocratic 500 mM NaOAc in 100 mM NaOH

    • 30-35 min: Return to initial conditions (100 mM NaOH)

  • The flow rate is typically around 0.5 mL/min.

3. Data Analysis:

  • Identify the peaks corresponding to glucose, cellobiose, cellotriose, cellotetraose, and unreacted this compound by comparing their retention times with those of known standards.

  • Quantify the concentration of each product by integrating the peak area and comparing it to a standard curve generated with known concentrations of each oligosaccharide.

Visualizing the Enzymatic Action

The distinct mechanisms of endo- and exo-acting enzymes on this compound can be visualized to clarify their differential effects.

Enzyme_Action_on_this compound cluster_exo Exo-acting Enzyme (Cellobiohydrolase) cluster_endo Endo-acting Enzyme (Endoglucanase) exo_start This compound (G5) exo_prod1 Cellobiose (G2) exo_start->exo_prod1 Cleavage exo_prod2 Cellotriose (G3) endo_start This compound (G5) endo_prod1 Glucose (G1) endo_start->endo_prod1 Random Cleavage endo_prod2 Cellotetraose (G4) endo_start->endo_prod2 Random Cleavage endo_prod3 Cellobiose (G2) endo_start->endo_prod3 Random Cleavage endo_prod4 Cellotriose (G3) endo_start->endo_prod4 Random Cleavage

Caption: Differential cleavage of this compound by exo- and endo-acting enzymes.

The experimental workflow for differentiating these enzymes can also be represented graphically.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Product Analysis cluster_interpretation Interpretation A Mix this compound and Enzyme B Incubate at Optimal Temperature A->B C Terminate Reaction B->C D Filter Sample C->D E HPAEC-PAD or HPLC Analysis D->E F Identify and Quantify Products E->F G Compare Product Profile to Known Standards F->G H Determine Enzyme Type (Endo vs. Exo) G->H

References

Safety Operating Guide

Proper Disposal of Cellopentaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Cellopentaose, ensuring laboratory safety and environmental responsibility.

This compound, a penta-oligosaccharide of cellulose, is a crucial component in various research and development applications. While not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or Regulation (EC) No 1272/2008, proper disposal is paramount to maintaining a safe laboratory environment and adhering to regulatory standards.[1][2][3] This guide provides detailed, step-by-step procedures for the appropriate handling and disposal of this compound waste.

Immediate Safety and Handling Considerations

Prior to disposal, it is essential to handle this compound with care. Although it is a stable compound and hazardous polymerization will not occur, direct contact with the crystalline powder should be minimized.[1][2] In the event of a spill, immediate action is necessary:

  • Minor Spills: Immediately clean up the spill, taking care to avoid generating dust. Ensure minimal contact with skin and eyes.[1]

  • Major Spills: In the case of a significant spill, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must always comply with local, state, and federal regulations.[1][2] The following procedures provide a general framework for proper disposal:

1. Waste Assessment and Segregation:

  • Uncontaminated this compound: If the this compound is unused and not contaminated, consider the options of reduction, reuse, or recycling as a primary course of action.[1]

  • Contaminated this compound: If the this compound is contaminated with other chemicals, the mixture must be treated as hazardous waste, following the disposal requirements for the hazardous components.

  • Aqueous Solutions: Do not discharge wash water from cleaning equipment directly into drains.[1] All aqueous waste containing this compound should be collected for appropriate treatment and disposal. For small quantities of purely aqueous solutions without other hazardous materials, consult your institution's environmental health and safety (EHS) department about the possibility of drain disposal with copious amounts of water.[4]

  • Solid Waste: Solid this compound waste, including contaminated personal protective equipment (PPE) and labware, should be managed as non-hazardous solid waste, provided it is not mixed with any hazardous substances.

2. Packaging and Labeling:

  • Solid Waste: Securely package solid this compound waste in a durable, sealed container to prevent leakage or dust dispersion. Clearly label the container as "Non-hazardous Solid Waste" and specify the contents ("this compound Waste").

  • Liquid Waste: Use a compatible, leak-proof container for aqueous solutions. The container must be clearly labeled with the contents and marked as "Non-hazardous Aqueous Waste" if no other hazardous materials are present.

  • Contaminated Waste: If this compound is mixed with hazardous materials, the waste container must be labeled according to the specific hazards of the contaminants.

3. Storage:

  • Store all waste containers in a designated satellite accumulation area.[5][6]

  • Ensure that containers are kept closed except when adding waste.[5]

  • Inspect storage areas regularly for any signs of leakage or container degradation.

4. Final Disposal:

  • Non-Hazardous Solid Waste: Dispose of in the regular laboratory trash, following institutional guidelines.

  • Non-Hazardous Liquid Waste: Consult your EHS department for approved disposal methods.

  • Hazardous Waste: Arrange for pickup and disposal by a certified hazardous waste management service.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the disposal of this compound.

ParameterGuidelineSource
Hazard Classification Not considered a hazardous substance[1][2][3]
Physical State Crystalline powder[1]
Water Solubility Does not mix well with water[1]
Stability Stable, hazardous polymerization will not occur[1][2]
Recommended Disposal Hierarchy 1. Reduction, 2. Reuse, 3. Recycling, 4. Disposal[1]
Aqueous Waste Do not allow wash water to enter drains; collect for treatment[1]
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated assess_contamination Assess Contamination Status start->assess_contamination uncontaminated Uncontaminated assess_contamination->uncontaminated No contaminated Contaminated with Hazardous Material assess_contamination->contaminated Yes assess_form Assess Physical Form uncontaminated->assess_form hazardous_waste Treat as Hazardous Waste. Follow Disposal Protocol for Contaminant. contaminated->hazardous_waste solid_waste Solid (Powder) assess_form->solid_waste Solid liquid_waste Aqueous Solution assess_form->liquid_waste Liquid recycle Consider Reduction, Reuse, or Recycling solid_waste->recycle collect_liquid Collect in Labeled Container. Consult EHS for Disposal. liquid_waste->collect_liquid dispose_solid Package, Label as 'Non-hazardous Solid Waste' & Dispose in Regular Lab Trash recycle->dispose_solid end End: Proper Disposal Complete dispose_solid->end collect_liquid->end hazardous_waste->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Cellopentaose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cellopentaose

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of this compound, a non-hazardous oligosaccharide. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

While this compound is not classified as a hazardous substance, standard laboratory best practices dictate the use of personal protective equipment to prevent potential contamination and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasseswith side shieldsProtects against airborne particles and potential splashes during handling.[4]
Hand Protection Disposable GlovesNitrile gloves are recommended.Prevents direct skin contact and potential contamination of the sample.[4]
Body Protection Laboratory CoatFull-lengthShields skin and personal clothing from accidental spills of the powder.[4][5]
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire foot.Protects feet from spills and falling objects.[6]
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used if significant dust is generated.This compound is a fine powder; minimizing dust inhalation is a good laboratory practice. A local exhaust ventilation is advised.[2]

Operational Plan: Step-by-Step Handling and Disposal Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Avoid exposure to moisture and direct sunlight.

Preparation and Handling
  • Work Area: Conduct all handling and preparation in a designated clean area, away from potential contaminants.

  • Equipment: Use clean spatulas, weighing paper, and glassware to prevent cross-contamination.

  • Weighing: When weighing the powder, handle it carefully to avoid creating dust.[3] As a combustible solid, avoid generating dust clouds in confined spaces, as they may form explosive mixtures with air near an ignition source.[1]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

In Case of a Spill
  • Minor Spills: Clean up all spills immediately.[1] Avoid contact with skin and eyes.[1] Sweep up the solid material and place it in a suitable container for disposal.

  • Major Spills: For larger spills, clear the area of personnel and move upwind.[1] Alert emergency responders if necessary.[1]

First Aid Measures
  • Eye Contact: If the product comes in contact with the eyes, wash out immediately with water.[1] If irritation persists, seek medical attention.[1]

  • Skin Contact: If skin or hair contact occurs, flush the skin and hair with running water.[1]

  • Inhalation: If dust is inhaled, remove the individual from the contaminated area to fresh air.[1]

  • Ingestion: If swallowed, immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a medical professional.[1]

Disposal Plan

As this compound is a non-hazardous compound, disposal is straightforward but should be handled responsibly.[7][8]

  • Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[1] It may be acceptable to dispose of it in the regular trash, but it is best to confirm with your institution's environmental health and safety office.[7][9]

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of in the appropriate laboratory waste stream.

  • Empty Containers: Empty containers may be placed in the regular trash after ensuring no residual powder remains.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE: - Lab Coat - Safety Glasses - Gloves store->don_ppe weigh Weigh this compound (Avoid Dust Generation) don_ppe->weigh spill Spill Occurs? weigh->spill dissolve Prepare Solution (If Applicable) experiment Perform Experiment dissolve->experiment dispose_waste Dispose of Contaminated Waste (Gloves, etc.) experiment->dispose_waste dispose_excess Dispose of Unused Product (Follow Local Regulations) dispose_waste->dispose_excess clean Clean Work Area dispose_excess->clean end End clean->end spill->dissolve No handle_spill Handle Spill: - Clean Immediately - Use Spill Kit if Necessary spill->handle_spill Yes handle_spill->weigh

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.